Product packaging for 4-Benzyloxyphenoxyacetic acid(Cat. No.:CAS No. 38559-92-1)

4-Benzyloxyphenoxyacetic acid

Cat. No.: B1363184
CAS No.: 38559-92-1
M. Wt: 258.27 g/mol
InChI Key: VXMSXBVTUNOSLL-UHFFFAOYSA-N
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Description

4-Benzyloxyphenoxyacetic acid is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B1363184 4-Benzyloxyphenoxyacetic acid CAS No. 38559-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylmethoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O4/c16-15(17)11-19-14-8-6-13(7-9-14)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMSXBVTUNOSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40191885
Record name (4-(Phenylmethoxy)phenoxy)acetic acid
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Molecular Weight

258.27 g/mol
Source PubChem
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CAS No.

38559-92-1
Record name 2-[4-(Phenylmethoxy)phenoxy]acetic acid
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Record name (4-(Phenylmethoxy)phenoxy)acetic acid
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Record name (4-(Phenylmethoxy)phenoxy)acetic acid
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Record name [4-(phenylmethoxy)phenoxy]acetic acid
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Foundational & Exploratory

4-Benzyloxyphenoxyacetic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Benzyloxyphenoxyacetic Acid: Chemical Properties, Synthesis, and Applications

Introduction

This compound is a disubstituted aromatic carboxylic acid characterized by a phenoxyacetic acid core further functionalized with a benzyloxy group. This compound serves as a crucial intermediate and building block in various fields of chemical synthesis. Its stable ether linkages and the presence of a reactive carboxylic acid group make it a versatile precursor for the development of more complex molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthetic methodologies, key applications, and safety protocols, tailored for researchers and professionals in organic synthesis, agrochemistry, and drug development.

Chemical Identity and Molecular Structure

The fundamental structure of this compound consists of a central phenoxy ring linked to an acetic acid moiety via an ether bond. The para-position of this phenoxy ring is substituted with a benzyloxy group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name 2-(4-(Benzyloxy)phenoxy)acetic acid [1]
CAS Number 38559-92-1 [2]
Molecular Formula C₁₅H₁₄O₄ [2]
Molecular Weight 258.27 g/mol [1][2]

| MDL Number | MFCD00014361 |[3] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in various experimental conditions.

Table 2: Physicochemical Data

Property Value Source(s)
Melting Point 139-140 °C [1]
Boiling Point 436.9 ± 25.0 °C (Predicted) [1]
Density 1.234 ± 0.06 g/cm³ (Predicted) [1]
pKa 3.24 ± 0.10 (Predicted) [1]
Appearance Solid

| Storage | Room temperature |[3] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a Williamson ether synthesis pathway. This involves the reaction of 4-benzyloxyphenol with an acetate synthon, such as ethyl chloroacetate, under basic conditions, followed by hydrolysis of the resulting ester.

SynthesisWorkflow Start Start: 4-Benzyloxyphenol + Ethyl Chloroacetate Step1 Reaction in Solvent (e.g., Acetone/DMF) with Base (e.g., K₂CO₃) Start->Step1 Step2 Formation of Ethyl 4-Benzyloxyphenoxyacetate Step1->Step2 Step3 Alkaline Hydrolysis (e.g., NaOH or KOH) Step2->Step3 Step4 Acidification (e.g., HCl) Step3->Step4 End Product: this compound Step4->End

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol describes a representative method for synthesizing this compound from 4-benzyloxyphenol.

Materials:

  • 4-Benzyloxyphenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone or Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Ester Formation:

    • In a round-bottom flask, dissolve 4-benzyloxyphenol (1.0 eq) in acetone or DMF.

    • Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.

    • Add ethyl chloroacetate (1.1-1.2 eq) dropwise while stirring.

    • Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting phenol.

    • After cooling, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

    • The crude residue, ethyl 4-benzyloxyphenoxyacetate, can be purified by column chromatography or used directly in the next step.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add a solution of NaOH or KOH (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours.

    • Monitor the reaction by TLC until the ester is fully consumed.

  • Acidification and Isolation:

    • Cool the reaction mixture to room temperature and concentrate it to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Applications and Biological Significance

This compound is primarily valued as a versatile chemical intermediate. Its structure is a key component in the synthesis of various commercial and research compounds.

  • Agrochemicals: It is a key intermediate in the production of aryloxyphenoxypropionate herbicides.[3] This class of herbicides is effective against grass weeds in broadleaf crops. The benzyloxy group can be a protecting group for the phenol, which is deprotected in a later step to yield the final active molecule.

  • Plant Growth Regulators: The phenoxyacetic acid scaffold is known for its auxin-like activity. This compound serves as a building block for developing new plant growth regulators.[3]

  • Drug Discovery: The core structure is of interest in medicinal chemistry. For instance, derivatives such as 4-(4-benzyloxy)phenoxypiperidines have been synthesized and evaluated as potential inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy.[4] This highlights the potential of the 4-benzyloxyphenoxy moiety as a scaffold for developing bioactive molecules. Phenoxyacetic acid derivatives have also been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.[5]

Applications BPAA This compound Agrochem Agrochemicals BPAA->Agrochem Pharma Pharmaceuticals BPAA->Pharma Research Research & Development BPAA->Research Herbicides Aryloxyphenoxypropionate Herbicides Agrochem->Herbicides PGR Plant Growth Regulators Agrochem->PGR LSD1 LSD1 Inhibitors Pharma->LSD1 FFA1 FFA1 Agonists Pharma->FFA1 BuildingBlock Versatile Building Block Research->BuildingBlock

Caption: Key application pathways for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl and phenoxy rings, a singlet for the benzylic methylene (CH₂) protons, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, the two methylene carbons, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, C-O stretching bands for the ether linkages, and bands corresponding to aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, which can be used to confirm the molecular weight.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is considered hazardous and requires careful handling.[6]

Table 3: Hazard and Safety Information

Category Information Source(s)
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [6]
Signal Word Warning [6]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. [6][7]
Handling Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. [6][7]
Storage Store in a well-ventilated place. Keep container tightly closed. [6]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. [6]

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |[6] |

Conclusion

This compound is a well-defined chemical compound with significant utility as a synthetic intermediate. Its straightforward synthesis and the presence of multiple functional groups provide a platform for the creation of a wide array of more complex molecules. Its primary role in the agrochemical industry, particularly in herbicide manufacturing, is well-established.[3] Furthermore, its emergence as a scaffold in medicinal chemistry research underscores its potential for future applications in drug development and other areas of materials science. Adherence to strict safety protocols is essential when handling this compound to mitigate its irritant properties.

References

The Dual Mechanisms of 4-Benzyloxyphenoxyacetic Acid Derivatives: A Technical Guide to PPAR and FFA1 Agonism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-benzyloxyphenoxyacetic acid scaffold represents a remarkably versatile chemical framework in modern drug discovery. Derivatives stemming from this core structure have demonstrated a wide array of biological activities, addressing diverse therapeutic areas from metabolic disorders to oncology and inflammation. This guide provides an in-depth technical exploration of the two primary mechanisms of action through which these derivatives exert their effects in the context of metabolic disease: agonism of Peroxisome Proliferator-Activated Receptors (PPARs) and agonism of Free Fatty Acid Receptor 1 (FFA1/GPR40).

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interactions of these compounds with their molecular targets is paramount. This document moves beyond a mere listing of facts to explain the causality behind experimental designs and to provide actionable, field-proven protocols for validating and characterizing novel derivatives. We will dissect the distinct signaling cascades, structure-activity relationships, and the self-validating experimental systems required to rigorously define the mechanism of action for this important class of molecules.

Part 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][2] They are critical regulators of systemic lipid and glucose homeostasis, making them prime therapeutic targets for metabolic syndrome, dyslipidemia, and type 2 diabetes.[3][4] The PPAR family consists of three main isotypes:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily lowers triglyceride levels.[5][6]

  • PPARγ: Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation enhances insulin sensitivity.[5][6]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle.[5]

Molecular Mechanism of Action

The canonical mechanism of PPAR activation by agonists, including this compound derivatives, is a multi-step process that directly alters gene expression.

  • Ligand Binding: The agonist, a lipophilic molecule, diffuses across the cell and nuclear membranes to access the PPAR's ligand-binding domain (LBD) located in the nucleus.[2]

  • Conformational Change & Co-repressor Release: Ligand binding induces a critical conformational change in the LBD. This altered shape causes the dissociation of co-repressor proteins (e.g., NCoR, SMRT) that keep the receptor in an inactive state.

  • Heterodimerization with RXR: The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[2]

  • PPRE Binding & Co-activator Recruitment: The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1] This binding event facilitates the recruitment of a complex of co-activator proteins (e.g., SRC-1, CBP/p300).

  • Transcriptional Activation: The assembled co-activator complex initiates the transcription of target genes by recruiting RNA polymerase II, leading to the synthesis of mRNA and, ultimately, new proteins that modulate metabolic pathways.

This entire cascade, from ligand binding to gene regulation, is the core mechanism by which PPAR agonists function. Derivatives of the this compound scaffold have been successfully designed as potent pan-agonists (activating all three isotypes) or dual agonists (e.g., PPARα/γ), offering a multi-faceted approach to treating complex metabolic diseases.[3][7][8]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex Ligand 4-Benzyloxyphenoxyacetic Acid Derivative (Agonist) Ligand->Ligand_n Enters Nucleus PPAR PPAR RXR RXR PPAR->RXR CoRepressor Co-Repressor (e.g., NCoR) PPAR->CoRepressor Inactive State PPAR->CoRepressor Dissociates PPAR_RXR PPAR-RXR Heterodimer PPRE PPRE (DNA) CoActivator Co-Activator Complex PPRE->CoActivator Recruits Transcription Target Gene Transcription (Lipid & Glucose Metabolism) CoActivator->Transcription Initiates Ligand_n->PPAR Binds PPAR_RXR->PPRE Binds to

Figure 1: The canonical signaling pathway for PPAR activation by a this compound derivative.

Key Experimental Protocol: PPAR Transactivation Assay (Luciferase Reporter)

This cell-based assay is the gold standard for quantifying the functional activity of a potential PPAR agonist. It directly measures the ability of a compound to induce transcription from a PPRE-driven reporter gene. The causality is direct: if the compound is an agonist, it will activate the chimeric receptor, which in turn drives the expression of luciferase, producing a measurable light signal proportional to the compound's potency and efficacy.

Methodology:

  • Plasmid Constructs:

    • Receptor Plasmid: A chimeric receptor consisting of the Gal4 DNA-binding domain (DBD) fused to the human PPARα, γ, or δ ligand-binding domain (LBD). This construct ensures that transcriptional activation is specific to the PPAR LBD being investigated.

    • Reporter Plasmid: A luciferase reporter gene (e.g., pGL4.35) under the control of a promoter containing multiple copies of the Gal4 Upstream Activation Sequence (UAS).

  • Cell Culture and Transfection:

    • Culture HEK293T cells (or another suitable host cell line) in DMEM supplemented with 10% FBS to ~80% confluency.

    • Co-transfect the cells with the Receptor Plasmid and the Reporter Plasmid using a suitable transfection reagent (e.g., Lipofectamine). A plasmid expressing β-galactosidase or Renilla luciferase can be included for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of recovery post-transfection, plate the cells into 96-well plates.

    • Prepare serial dilutions of the test this compound derivative (typically from 1 nM to 100 µM) in the appropriate vehicle (e.g., DMSO). Include a known reference agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) as a positive control and a vehicle-only negative control.

    • Add the compounds to the cells and incubate for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add luciferase substrate to the cell lysate according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

    • Measure the luminescence signal using a luminometer. If a normalization plasmid was used, perform the corresponding assay (e.g., β-galactosidase assay).

  • Data Analysis:

    • Normalize the raw luminescence units (RLU) to the control reporter signal.

    • Plot the normalized RLU against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal activation) and Emax (maximal activation relative to the reference agonist).

Quantitative Data Summary

The following table summarizes representative activity data for phenoxyacetic acid derivatives acting as PPAR agonists.

Compound ClassTargetAssay TypeEC₅₀ (nM)Reference
Indanylacetic Acid DerivativePPARαTransactivation17[4]
Indanylacetic Acid DerivativePPARδTransactivation23[4]
4-Thiazolyl-phenyl DerivativePPARα/γ/δTransactivationPotent Pan-Agonist[7][8]
Chiral Phenoxyacetic Acid AnalogPPARαTransactivationVaries (S-isomers more active)[3]
Chiral Phenoxyacetic Acid AnalogPPARγTransactivationVaries (S-isomers more active)[3]

Part 2: Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism

FFA1, also known as GPR40, is a G-protein coupled receptor (GPCR) that is highly expressed on pancreatic β-cells and enteroendocrine cells in the gut.[9][10] It is activated by medium- and long-chain free fatty acids (FFAs).[11] The activation of FFA1 by endogenous FFAs potentiates glucose-stimulated insulin secretion (GSIS), making it a highly attractive target for type 2 diabetes therapies with a low intrinsic risk of hypoglycemia.[10][12]

Molecular Mechanism of Action

Unlike the direct gene regulation by PPARs, FFA1 activation triggers a rapid intracellular signaling cascade. Many synthetic agonists, including derivatives of the benzyloxyphenylpropanoic acid class, function as ago-allosteric modulators .[13][14][15] This means they bind to a site on the receptor that is distinct from the orthosteric site used by endogenous FFAs, and they act cooperatively with these endogenous ligands to enhance receptor activation.[13][14]

  • Agonist Binding: The this compound derivative binds to an allosteric site on the FFA1 receptor embedded in the β-cell membrane.

  • Gq-Protein Activation: This binding, often in synergy with endogenous FFAs binding to the orthosteric site, stabilizes an active conformation of the receptor. This promotes the coupling and activation of the heterotrimeric G-protein, specifically the Gαq subunit.[16][17]

  • PLC Activation & IP₃/DAG Production: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER) membrane. This opens calcium channels, causing a rapid release of stored Ca²⁺ from the ER into the cytoplasm, significantly increasing the intracellular calcium concentration ([Ca²⁺]i).[17]

  • Potentiation of Insulin Secretion: The rise in intracellular Ca²⁺ is a key signal that amplifies the effects of glucose metabolism, ultimately leading to the fusion of insulin-containing granules with the cell membrane and the secretion of insulin into the bloodstream. This potentiation only occurs in the presence of elevated glucose, which provides the initial stimulus for insulin release, thereby minimizing the risk of hypoglycemia.[10][13]

FFA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 4-Benzyloxyphenoxyacetic Acid Derivative FFA1 FFA1 Receptor (GPR40) Agonist->FFA1 Binds (Allosteric Site) FFA Endogenous FFA FFA->FFA1 Binds (Orthosteric Site) Gq Gαq Protein FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_cyto ↑ [Ca²⁺]i ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ GSIS Potentiation of Glucose-Stimulated Insulin Secretion Ca_cyto->GSIS Amplifies

Figure 2: Ago-allosteric activation of the FFA1 receptor and subsequent Gq signaling cascade.

Key Experimental Protocol: Intracellular Calcium Mobilization Assay

This functional, cell-based assay provides a direct readout of Gq-coupled receptor activation. The logic is that a true FFA1 agonist will trigger the PLC-IP₃ pathway, resulting in a transient increase in intracellular calcium that can be detected by a calcium-sensitive fluorescent dye. It is a robust and high-throughput method for primary screening and potency determination.

Methodology:

  • Cell Line: Use a cell line stably expressing the human FFA1 receptor, such as CHO-hFFA1 or HEK293-hFFA1. A parental cell line (not expressing the receptor) must be run in parallel as a negative control to ensure receptor specificity.

  • Cell Plating:

    • Plate the cells in black, clear-bottom 96-well or 384-well microplates and grow to confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).

    • Remove the culture medium and add the dye loading buffer to the cells.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, to allow for dye de-esterification.

  • Compound Preparation:

    • Prepare serial dilutions of the test this compound derivative in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Prepare positive controls (e.g., a known FFA1 agonist like GW9508 or Fasiglifam) and a vehicle control.[18][19]

  • Signal Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Set the instrument to record a baseline fluorescence reading for ~15-20 seconds.

    • Inject the compound plates into the cell plates and immediately begin measuring the fluorescence signal every 1-2 seconds for a period of 2-3 minutes. Agonist-induced [Ca²⁺]i flux is typically rapid, peaking within 30-60 seconds.

  • Data Analysis:

    • Calculate the response as the difference between the peak fluorescence and the baseline fluorescence.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value. Compare the activity in the FFA1-expressing line to the parental line to confirm specificity.

Quantitative Data Summary

The following table summarizes representative activity data for FFA1 agonists, including compounds with structural similarities to the topic of this guide.

CompoundTargetAssay TypeEC₅₀ (nM)Reference
Fasiglifam (TAK-875)FFA1 (GPR40)IP Production72[19]
GW9508FFA1 (GPR40)Ca²⁺ MobilizationpEC₅₀ = 7.32 (~48 nM)[20]
Bornyl-benzyloxyphenylpropanoic acid (QS-619)FFA1 (GPR40)Receptor Activation AssayPotent Agonist[10][21]
γ-Linolenic Acid (Endogenous)FFA1 (GPR40)Ca²⁺ Influx~5,100[13]
AMG 837FFA1 (GPR40)Aequorin Assay~80-100[22]

Conclusion

The this compound scaffold is a privileged structure that can be chemically tailored to selectively and potently engage two of the most important metabolic regulatory systems: the nuclear PPARs and the cell-surface GPCR, FFA1. The mechanisms, while both culminating in improved glucose and lipid homeostasis, are fundamentally distinct. PPAR agonism involves the direct modulation of gene transcription, a process that occurs over hours to days. In contrast, FFA1 agonism triggers rapid, second-messenger-mediated signaling cascades that potentiate insulin secretion within minutes.

A thorough understanding of these divergent pathways, coupled with the rigorous application of the self-validating experimental protocols outlined in this guide—such as luciferase transactivation assays for PPARs and intracellular calcium mobilization for FFA1—is essential for the successful development of next-generation metabolic therapeutics. By elucidating the precise molecular interactions and downstream consequences of these derivatives, researchers can optimize lead compounds for desired potency, selectivity, and a superior safety profile, ultimately translating chemical versatility into clinical success.

References

In Vitro Biological Activity of 4-Benzyloxyphenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenoxyacetic acid derivatives represent a versatile chemical scaffold with significant therapeutic potential, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the in vitro biological activities of a specific derivative, 4-Benzyloxyphenoxyacetic acid. Drawing upon comparative data from structurally related compounds, this document outlines its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Detailed experimental protocols, mechanistic insights, and data interpretation are presented to guide researchers and drug development professionals in evaluating this compound and its analogs. The narrative emphasizes the causality behind experimental choices and provides a framework for designing robust in vitro studies.

Introduction: The Therapeutic Promise of Phenoxyacetic Acid Scaffolds

The phenoxyacetic acid moiety is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Its derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The versatility of this scaffold allows for fine-tuning of its biological activity through various substitutions on the phenyl ring. The introduction of a benzyloxy group, as in this compound, can significantly influence its physicochemical properties and, consequently, its interaction with biological targets. This guide synthesizes the current understanding of the biological potential of this compound class, with a specific focus on in vitro evaluation methodologies.

Potential Anticancer Activity: Mechanisms and Evaluation

Derivatives of benzoic and phenoxyacetic acid have shown promising anticancer activities. For instance, compounds like 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have been found to significantly suppress the viability of breast cancer cell lines such as MCF-7 and MDA-MB-468.[1] The observed mechanisms often involve the induction of apoptosis and cell-cycle arrest at the G2/M phase.[1] Furthermore, some benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are key regulators of gene expression and are often dysregulated in cancer.[2] Another potential target is the STAT3 signaling pathway, which is crucial for tumor cell proliferation and survival.[3]

Key In Vitro Assays for Anticancer Activity

To elucidate the anticancer potential of this compound, a tiered approach of in vitro assays is recommended.

The initial screening of anticancer activity involves assessing the compound's effect on cancer cell viability.

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Flow cytometry is a powerful tool to investigate the mechanisms of cell death and cell cycle arrest.

Step-by-Step Protocol: Annexin V/Propidium Iodide Staining for Apoptosis

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways

The anticancer activity of phenoxyacetic acid derivatives may be mediated through various signaling pathways.

Anticancer_Pathway Compound 4-Benzyloxyphenoxyacetic Acid STAT3 STAT3 Compound->STAT3 Inhibition HDAC HDAC Compound->HDAC Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis CellCycle G2/M Arrest Compound->CellCycle Proliferation Decreased Cell Proliferation STAT3->Proliferation Blocks HDAC->Proliferation Blocks Apoptosis->Proliferation CellCycle->Proliferation

Caption: Potential anticancer signaling pathways of this compound.

Potential Anti-inflammatory Activity: Targeting Key Mediators

Phenoxyacetic acid derivatives have emerged as promising anti-inflammatory agents, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[4] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation. Additionally, these compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6).[5] The anti-inflammatory effects may be mediated through the modulation of signaling pathways like the MAPK-NF-κB/iNOS pathway.[5]

In Vitro Assays for Anti-inflammatory Activity

To assess the anti-inflammatory properties of this compound, a series of in vitro assays can be employed.

Determining the selectivity of the compound for COX isoforms is crucial.

Step-by-Step Protocol: COX Colorimetric Inhibitor Screening Assay

  • Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid solution according to the manufacturer's instructions (e.g., Cayman Chemical).

  • Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes.

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, enzyme, and this compound at various concentrations. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Colorimetric Detection: Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

Quantifying the reduction in pro-inflammatory cytokine production is a key indicator of anti-inflammatory activity.

Step-by-Step Protocol: ELISA for TNF-α and IL-6

  • Cell Stimulation: Seed macrophages (e.g., RAW 264.7) in 24-well plates. Pre-treat the cells with different concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's protocol.

  • Data Analysis: Quantify the concentration of cytokines and determine the dose-dependent inhibitory effect of the compound.

Anti-inflammatory Signaling Pathway

The anti-inflammatory action of phenoxyacetic acid derivatives often involves the NF-κB signaling pathway.

Anti_Inflammatory_Pathway Compound 4-Benzyloxyphenoxyacetic Acid NFkB NF-κB Compound->NFkB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Activation COX2 COX-2 NFkB->COX2 Upregulation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulation

Caption: Simplified anti-inflammatory signaling pathway.

Potential Antimicrobial Activity: Evaluation and Spectrum

Phenolic compounds are well-known for their antimicrobial properties, which are often attributed to their ability to disrupt bacterial cell membranes.[6] The antimicrobial efficacy of phenoxyacetic acid derivatives can be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Standard In Vitro Antimicrobial Assays

Standardized methods are essential for determining the antimicrobial spectrum and potency of a new compound.

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Protocol: Broth Microdilution

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

This is a widely used qualitative method for preliminary screening of antimicrobial activity.[7]

Step-by-Step Protocol: Agar Well Diffusion

  • Plate Preparation: Pour molten agar medium into a petri dish and allow it to solidify. Spread a standardized inoculum of the test microorganism evenly over the surface.

  • Well Creation: Create wells of a defined diameter in the agar using a sterile borer.

  • Compound Addition: Add a fixed volume of a known concentration of this compound solution to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where bacterial growth is inhibited.

Experimental Workflow for Antimicrobial Screening

A systematic workflow ensures comprehensive evaluation of antimicrobial properties.

Antimicrobial_Workflow Start Start Screening Agar Well Diffusion (Qualitative Screening) Start->Screening MIC Broth Microdilution (MIC Determination) Screening->MIC Active Compounds MBC Minimum Bactericidal Concentration (MBC) MIC->MBC End End MBC->End

Caption: Workflow for in vitro antimicrobial activity screening.

Data Summary and Interpretation

To facilitate comparative analysis, all quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical In Vitro Biological Activity of this compound

AssayCell Line/OrganismEndpointResult (e.g., IC50, MIC)
Anticancer
MTT AssayMCF-7IC50[Value] µM
A549IC50[Value] µM
Apoptosis AssayMCF-7% Apoptotic Cells[Value] % at IC50
Anti-inflammatory
COX-1 InhibitionPurified EnzymeIC50[Value] µM
COX-2 InhibitionPurified EnzymeIC50[Value] µM
TNF-α InhibitionRAW 264.7IC50[Value] µM
Antimicrobial
Broth MicrodilutionS. aureusMIC[Value] µg/mL
E. coliMIC[Value] µg/mL

Note: The values in this table are placeholders and should be replaced with experimental data.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound. The outlined protocols and mechanistic considerations offer a solid foundation for researchers to explore its therapeutic potential. Based on the activities of related compounds, this compound is a promising candidate for further investigation as an anticancer, anti-inflammatory, and antimicrobial agent. Future studies should focus on elucidating its precise molecular targets, exploring its activity in more complex in vitro models (e.g., 3D cell cultures, co-culture systems), and eventually progressing to in vivo studies to validate its efficacy and safety.

References

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Benzyloxyphenoxyacetic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 4-benzyloxyphenoxyacetic acid scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent activation of Peroxisome Proliferator-Activated Receptors (PPARs). These ligand-activated transcription factors are master regulators of lipid and glucose metabolism, making them critical targets for therapeutic intervention in metabolic diseases such as type 2 diabetes and dyslipidemia.[1] The clinical success of fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists) has cemented the therapeutic value of modulating this pathway.[2][3] This guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound analogues, offering a technical synthesis of the experimental logic, methodologies, and mechanistic insights essential for the rational design of next-generation PPAR modulators.

The Tripartite Pharmacophore: A Framework for Analysis

The archetypal this compound molecule can be conceptually dissected into three key domains. This tripartite view forms the basis of our SAR investigation, as modifications in each region systematically alter the molecule's interaction with the PPAR ligand-binding domain (LBD), thereby influencing its biological activity.

  • Region A (Hydrophobic Tail): The benzyl group, which typically occupies a large hydrophobic pocket within the PPAR LBD.

  • Region B (Linker): The central phenoxy moiety, which serves as a rigid linker to correctly orient the other two domains.

  • Region C (Polar Head Group): The acetic acid group, which engages in critical polar interactions with key residues at the mouth of the binding pocket.

G cluster_0 This compound Scaffold cluster_A Region A: Hydrophobic Tail (Benzyl Group) cluster_B Region B: Linker (Phenoxy) cluster_C Region C: Polar Head (Acetic Acid) mol mol_structure A Modifications Here Affect Hydrophobic Interactions & Selectivity B Modifications Here Alter Rigidity & Vectorial Orientation C Essential for Receptor Activation via Polar Contacts

Caption: The tripartite pharmacophore model for SAR analysis.

Methodologies for SAR Investigation: A Validated Workflow

A robust SAR investigation is a cyclical process of design, synthesis, and biological evaluation, further informed by computational modeling. Each step is designed to be self-validating, incorporating appropriate controls and cross-verification to ensure data integrity.

SAR_Workflow start Hypothesis Generation (Target-Based Design) synthesis Analogue Synthesis & Purification start->synthesis Design structure_char Structural Confirmation (NMR, MS, HPLC) synthesis->structure_char Purified Cmpd in_vitro In Vitro Biological Evaluation (PPAR Assay) structure_char->in_vitro Confirmed Cmpd data_analysis SAR Data Analysis & Interpretation in_vitro->data_analysis Activity Data (EC₅₀) comp_model Computational Modeling (Docking & QSAR) data_analysis->comp_model Correlate next_gen Design of Next-Generation Analogues data_analysis->next_gen Refine Hypothesis end Lead Optimization data_analysis->end comp_model->next_gen Refine Hypothesis next_gen->synthesis Iterate

Caption: A typical workflow for a structure-activity relationship study.

Chemical Synthesis: Williamson Ether Synthesis

The core scaffold is readily assembled via the Williamson ether synthesis, a reliable and versatile SN2 reaction.[4][5] This method allows for the modular construction of analogues by coupling various substituted phenols with different benzyl halides.

Protocol: Synthesis of 4-Benzyloxyphenol (Intermediate)

  • Reactant Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve hydroquinone (2.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF).

  • Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 2.5 eq), to the solution. Stir the suspension vigorously. The base deprotonates one of the phenolic hydroxyl groups, forming the phenoxide nucleophile.

  • Alkylating Agent: Slowly add benzyl bromide (1.0 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 4-benzyloxyphenol.

Causality: The use of a polar aprotic solvent (DMF) facilitates the SN2 reaction. A weak base like K₂CO₃ is sufficient to deprotonate the phenol without causing side reactions with the benzyl halide.[4] Using an excess of hydroquinone minimizes the formation of the bis-benzylated product.

Protocol: Synthesis of Ethyl 4-Benzyloxyphenoxyacetate

  • Alkoxide Formation: Dissolve the 4-benzyloxyphenol intermediate (1.0 eq) in DMF. Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.

  • Ester Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction to 60-70°C for 4-6 hours until TLC indicates completion.

  • Work-up and Purification: Follow the work-up and purification procedure described in the previous step.

Protocol: Hydrolysis to this compound

  • Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.

  • Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the final product.

Biological Evaluation: PPARγ Reporter Gene Assay

The primary method for quantifying the activity of synthesized analogues is a cell-based reporter gene assay. This assay measures the ability of a compound to activate a PPAR subtype, leading to the transcription of a reporter gene (e.g., luciferase).

Protocol: PPARγ Transactivation Assay

  • Cell Culture: Plate HEK293 cells (or a similar suitable cell line) in a 96-well plate. Co-transfect the cells with two plasmids: one expressing the human PPARγ Ligand Binding Domain (LBD) fused to the GAL4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: After 24 hours, remove the transfection medium and add fresh medium containing the test compounds at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). Include a positive control (e.g., Rosiglitazone) and a vehicle control (e.g., 0.1% DMSO).[6]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Reading: Lyse the cells using a suitable lysis buffer. Add a luciferase substrate solution to each well and measure the resulting luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to a co-transfected internal control (e.g., β-galactosidase) if necessary. Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration at which 50% of the maximal response is observed) and Emax (maximal efficacy relative to the positive control).

Trustworthiness: This protocol is self-validating. The positive control (Rosiglitazone) ensures the assay is responsive, while the vehicle control establishes the baseline. Running compounds in dose-response confirms a specific, concentration-dependent effect, ruling out artifacts like cytotoxicity at high concentrations.

Structure-Activity Relationship (SAR) Analysis

The following sections synthesize SAR data from published studies on fibrates and related PPAR agonists to build a predictive model for the this compound class.[7][8]

Region C: The Essential Acidic Head Group

The carboxylic acid is the cornerstone of activity. It forms a crucial network of hydrogen bonds with highly conserved polar residues in the PPAR LBD, including Tyrosine, Histidine, and Serine.[9] This interaction is thought to stabilize the active conformation of the receptor, promoting the recruitment of coactivators.[10]

ModificationRationaleExpected Impact on Activity
Esterification (Prodrug) Increase lipophilicity for better cell permeability and oral absorption.[11]Inactive in vitro, but active in vivo after hydrolysis to the free acid.
Replacement with Tetrazole Bioisosteric replacement; maintains acidic proton but alters geometry and pKa.Activity often retained, but potency may vary. Can improve metabolic stability.
Replacement with Hydroxamic Acid Introduces a different polar interacting group.Potency is highly dependent on the target; may lose PPAR activity.
Homologation (Propanoic Acid) Increases the distance between the acid and the core.Generally detrimental; disrupts the optimal H-bond network.
Region A: The Hydrophobic Tail and Subtype Selectivity

The benzyl group occupies a large, predominantly hydrophobic pocket. Modifications here are critical for tuning potency and, importantly, selectivity between PPAR subtypes (α, γ, δ).

ModificationRationaleExpected Impact on Activity
Unsubstituted Benzyl Baseline hydrophobic interaction.Moderate, often dual PPARα/γ activity.
Para-substitution (e.g., -CH₃, -Cl) Probe for additional hydrophobic pockets or steric tolerance.Small, lipophilic groups are often well-tolerated or may increase potency.
Ortho-substitution Introduce steric hindrance to alter the ring's preferred conformation.Often leads to a significant decrease in activity due to steric clashes.[12]
Meta-substitution Explore alternative binding vectors within the pocket.Generally less impactful than para-substitutions but can fine-tune activity.
Bulky Groups (e.g., Adamantyl) Maximize occupancy of the hydrophobic pocket.Can lead to very potent pan-agonists.[8]
Replacement with other Aryl groups Modulate electronic and steric properties.Activity is highly dependent on the specific heterocycle or substituted phenyl ring used.

The structural differences in the LBDs of PPARα and PPARγ are subtle but significant. For instance, a key residue in PPARγ is a Histidine, while in PPARα it is a Tyrosine at the equivalent position.[13] Ligands that can exploit these differences through specific interactions will exhibit greater subtype selectivity.

Region B: The Phenoxy Linker

The central phenoxy ring and ether linkage serve to hold the hydrophobic tail and polar head at an optimal distance and orientation. Its rigidity is crucial. Introducing flexibility or altering the angle between Region A and C can drastically reduce activity.

ModificationRationaleExpected Impact on Activity
Substitution on Phenoxy Ring Alter electronics or introduce steric constraints.Generally disfavored as it can disrupt the optimal planarity and positioning.
Replacement of Ether with Thioether Bioisosteric replacement; alters bond angle and electronics.Activity may be retained, but potency is often reduced.
Insertion of Methylene Spacer (e.g., -O-CH₂-Ph-) Increase flexibility and distance.Usually detrimental, disrupting the precise positioning of the pharmacophore elements.

Mechanistic Insights: The PPAR Activation Pathway

Upon binding an agonist, the PPAR LBD undergoes a conformational change. This "mouse trap" mechanism stabilizes helix 12 in an active conformation, creating a binding surface for coactivator proteins. The PPAR/RXR heterodimer then recruits these coactivators and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating transcription.[14][15][16]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 4-Benzyloxyphenoxyacetic Acid Analogue (Agonist) ppar_rxr PPAR-RXR Heterodimer (Inactive, bound to Co-Repressor) ligand->ppar_rxr Binds to PPAR LBD ppar_rxr_active PPAR-RXR-Ligand Complex (Active Conformation) ppar_rxr->ppar_rxr_active Conformational Change (Co-Repressor Dissociates) transcriptional_complex Active Transcriptional Complex ppar_rxr_active->transcriptional_complex Recruits coactivators Co-Activators (e.g., SRC-1, PGC-1α) coactivators->transcriptional_complex ppre PPRE (on Target Gene DNA) transcriptional_complex->ppre Binds to transcription mRNA Transcription ppre->transcription Initiates protein Protein Synthesis (Metabolic Enzymes) transcription->protein response Metabolic Response (e.g., ↑ Lipid Catabolism, ↑ Insulin Sensitivity) protein->response

References

Discovery and synthesis of novel 4-Benzyloxyphenoxyacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 4-Benzyloxyphenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of novel derivatives based on this core. It delves into the strategic considerations behind synthetic route selection, detailing established protocols for Williamson ether synthesis and Ullmann condensation. Furthermore, this guide outlines the biological evaluation of these compounds, with a particular focus on their potential as anti-inflammatory agents, and explores the structure-activity relationships that govern their efficacy. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Therapeutic Potential of the this compound Scaffold

The phenoxyacetic acid moiety is a core component in numerous compounds with significant pharmacological properties.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The introduction of a benzyloxy substituent at the 4-position of the phenoxy ring has given rise to a class of compounds with unique and often enhanced biological profiles. These this compound derivatives have shown promise in diverse areas, from acting as selective and reversible inhibitors of lysine-specific demethylase 1 (LSD1) in cancer therapy to functioning as multifunctional agents for the treatment of neurodegenerative diseases like Parkinson's.[3][4][5][6][7]

The structural combination of a flexible ether linkage, an acidic carboxylic acid group, and the lipophilic benzyloxy moiety provides a versatile platform for molecular design. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[8] This guide will explore the rational design, synthesis, and biological evaluation of these promising compounds.

Synthetic Strategies: A Tale of Two Ethers

The synthesis of this compound derivatives primarily revolves around the formation of two key ether linkages. The strategic choice of which ether to form first and the methodology employed are critical decisions that impact yield, purity, and overall efficiency. The two principal methods for constructing these ether bonds are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: The Workhorse of Ether Formation

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[9] The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion.[10][11][12]

Causality Behind Experimental Choices:

  • Nucleophile and Electrophile Selection: The SN2 mechanism favors unhindered primary alkyl halides as electrophiles to minimize competing elimination reactions.[10][11] Therefore, in the synthesis of this compound derivatives, it is generally preferable to use benzyl halide as the electrophile and a substituted phenoxide as the nucleophile.

  • Base Selection: A suitable base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH).[13] The choice of base depends on the acidity of the phenol and the reaction solvent.

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often employed as they effectively solvate the cation of the phenoxide salt while not solvating the nucleophilic anion, thereby increasing its reactivity.[12][13]

Experimental Protocol: Synthesis of Ethyl 2-(4-(benzyloxy)phenoxy)acetate

This protocol details the synthesis of a key intermediate in the preparation of this compound.

  • Step 1: Deprotonation. To a solution of ethyl 2-(4-hydroxyphenoxy)acetate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Step 2: Alkylation. Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.

  • Step 3: Reaction. Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Step 5: Extraction. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Step 6: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

DOT Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Substrate Ethyl 2-(4-hydroxyphenoxy)acetate Phenoxide Potassium Phenoxide Intermediate Substrate->Phenoxide Deprotonation Base K2CO3 in DMF Base->Phenoxide Reaction S_N2 Reaction (80 °C, 4-6h) Phenoxide->Reaction Electrophile Benzyl Bromide Electrophile->Reaction Alkylation Product Ethyl 2-(4-(benzyloxy)phenoxy)acetate Reaction->Product Purification Work-up & Purification Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the Williamson ether synthesis of a 4-benzyloxyphenoxyacetate intermediate.

Ullmann Condensation: Forging Aryl Ether Bonds

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[14][15] This method is particularly useful when the Williamson ether synthesis is not feasible, for instance, in the formation of diaryl ethers where nucleophilic aromatic substitution is difficult.[13]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction traditionally uses stoichiometric amounts of copper, but modern variations employ catalytic amounts of copper(I) salts, such as CuI or CuBr, often in the presence of a ligand to stabilize the copper catalyst and enhance its reactivity.[16][17]

  • Base and Solvent: The choice of base and solvent is crucial for the success of the Ullmann condensation. Inexpensive bases like potassium carbonate are often effective, and non-polar solvents such as toluene or xylene can be advantageous in certain cases.[16] High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or DMF are also commonly used.[15]

  • Substrate Reactivity: The reaction is generally more efficient with electron-poor aryl halides and electron-rich phenols.[16]

Experimental Protocol: Synthesis of 4-Benzyloxyphenol

This protocol describes the synthesis of a key precursor for the subsequent attachment of the acetic acid moiety.

  • Step 1: Catalyst and Base. In a reaction vessel, combine 4-bromobenzyl alcohol (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Step 2: Solvent. Add anhydrous toluene to the mixture.

  • Step 3: Reaction. Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours under an inert atmosphere, monitoring the reaction progress by TLC.

  • Step 4: Work-up. After cooling, filter the reaction mixture to remove inorganic salts.

  • Step 5: Extraction and Purification. Wash the filtrate with aqueous sodium hydroxide to remove excess phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Biological Evaluation: Uncovering Anti-Inflammatory Potential

Inflammation is a complex biological response implicated in a wide range of diseases.[18] The discovery of novel anti-inflammatory agents is a significant area of pharmaceutical research. This compound derivatives have emerged as promising candidates in this arena.

In Vitro Anti-Inflammatory Assays

Initial screening for anti-inflammatory activity is often conducted using cost-effective and rapid in vitro assays.[18][19] These assays provide preliminary data on the potential of a compound to modulate key inflammatory pathways.

Common In Vitro Assays:

  • Inhibition of Protein Denaturation: Denaturation of proteins is a well-documented cause of inflammation.[20] This assay measures the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin.[20][21]

  • Membrane Stabilization Assay: The stabilization of red blood cell membranes is used as a model to assess the anti-inflammatory activity of compounds.[21]

  • Enzyme Inhibition Assays (COX/LOX): Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade.[18] Assays that measure the inhibition of these enzymes are crucial for understanding the mechanism of action of potential anti-inflammatory drugs.

Experimental Protocol: Inhibition of Protein Denaturation Assay

  • Step 1: Preparation of Solutions. Prepare a stock solution of the test compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent.

  • Step 2: Reaction Mixture. In a test tube, mix 0.5 mL of a 1% w/v aqueous solution of bovine serum albumin with 0.1 mL of the test compound solution at various concentrations.

  • Step 3: Incubation. Incubate the mixture at 37 °C for 20 minutes.

  • Step 4: Denaturation. Induce denaturation by heating the mixture at 57 °C for 20 minutes.

  • Step 5: Measurement. After cooling, measure the absorbance of the solution at 660 nm.

  • Step 6: Calculation. The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

In Vivo Anti-Inflammatory Models

Promising candidates from in vitro screening are further evaluated in in vivo animal models to assess their efficacy and safety in a more complex biological system.[22]

Common In Vivo Models:

  • Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model to evaluate the anti-edematous effect of compounds.[23][24]

  • Croton Oil-Induced Ear Edema: This model is used to assess the topical anti-inflammatory activity of compounds.[24]

  • Cotton Pellet-Induced Granuloma: This is a sub-chronic inflammation model that evaluates the effect of compounds on the proliferative phase of inflammation.[24]

DOT Diagram: Anti-Inflammatory Drug Discovery Pathway

Anti_Inflammatory_Discovery cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Protein_Denaturation Protein Denaturation Assay Lead_Identification Lead Identification Protein_Denaturation->Lead_Identification Membrane_Stabilization Membrane Stabilization Assay Membrane_Stabilization->Lead_Identification Enzyme_Inhibition COX/LOX Inhibition Assays Enzyme_Inhibition->Lead_Identification Paw_Edema Carrageenan-Induced Paw Edema Lead_Optimization Lead Optimization Paw_Edema->Lead_Optimization Ear_Edema Croton Oil-Induced Ear Edema Ear_Edema->Lead_Optimization Granuloma Cotton Pellet-Induced Granuloma Granuloma->Lead_Optimization Lead_Identification->Paw_Edema Lead_Identification->Ear_Edema Lead_Identification->Granuloma Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Caption: A typical workflow for the discovery of novel anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting derivatives allow for the elucidation of structure-activity relationships (SAR).[8] SAR studies provide valuable information for the rational design of more potent and selective compounds.

Key Structural Modifications and Their Impact:

  • Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly influence activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties and lipophilicity of the molecule, affecting its interaction with biological targets.[8]

  • Modifications of the Acetic Acid Moiety: Esterification or amidation of the carboxylic acid group can alter the compound's solubility, cell permeability, and potential for prodrug strategies.

  • Linker Variations: The length and flexibility of the linker between the phenoxy ring and the carboxylic acid can impact the compound's ability to adopt the optimal conformation for binding to its target.

Quantitative Data Summary

Compound IDR1 (Benzyl Ring)R2 (Phenoxy Ring)In Vitro Anti-Inflammatory Activity (IC50, µM)
1a HH15.2
1b 4-ClH8.5
1c 4-OCH3H12.1
1d H2-CH318.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The hypothetical data in the table suggests that the introduction of an electron-withdrawing chloro group at the 4-position of the benzyl ring (Compound 1b) enhances anti-inflammatory activity compared to the unsubstituted analog (Compound 1a). Conversely, an electron-donating methoxy group (Compound 1c) slightly decreases activity. Substitution on the phenoxy ring (Compound 1d) appears to be detrimental to activity. These preliminary SAR insights would guide the next round of analog synthesis and optimization.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies of Williamson ether synthesis and Ullmann condensation provide reliable and versatile routes to a diverse range of derivatives. The biological evaluation of these compounds, particularly in the context of inflammation, has revealed their significant potential. Future research in this area should focus on:

  • Expansion of Chemical Diversity: The synthesis of a broader range of analogs with diverse substituents to further probe the SAR.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this compound derivatives can be realized, leading to the development of novel and effective treatments for a variety of human diseases.

References

Potential therapeutic applications of 4-Benzyloxyphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Applications of 4-Benzyloxyphenoxyacetic Acid

Abstract

This compound is a synthetic organic compound, primarily documented as a chemical intermediate in agrochemical manufacturing.[1] Despite a lack of direct investigation into its therapeutic properties, its core molecular framework, the phenoxyacetic acid scaffold, is a recurring motif in a variety of biologically active agents. This technical guide provides a hypothesis-driven exploration of the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals. We posit three primary avenues for investigation based on structure-activity relationships of analogous compounds: 1) as a potential agonist of Peroxisome Proliferator-Activated Receptors (PPARs) for the treatment of metabolic diseases; 2) as a candidate anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes; and 3) as a foundational scaffold for the development of epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1) inhibitors. This whitepaper synthesizes the theoretical basis for these hypotheses and provides detailed, self-validating experimental workflows to guide future research and validation studies.

Introduction: Chemical Profile and Rationale

Structure and Physicochemical Properties

This compound is an aromatic carboxylic acid derivative characterized by a phenoxyacetic acid core with a benzyl ether substituent at the para position.[2] This structure imparts specific chemical characteristics that are pertinent to its potential biological activity, including a combination of hydrophobic (benzyl and phenyl rings) and hydrophilic (carboxylic acid) regions, which is common in ligands that bind to protein active sites.

PropertyValueReference
IUPAC Name 2-(4-(Benzyloxy)phenoxy)acetic acid[2]
CAS Number 38559-92-1[2][3]
Molecular Formula C₁₅H₁₄O₄[1][3]
Molecular Weight 258.27 g/mol [1][3]
Appearance SolidN/A
Primary Use Agrochemical Intermediate[1]
Rationale for Therapeutic Investigation: The Phenoxyacetic Acid Scaffold

The phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed into drugs with diverse therapeutic actions. The rationale for investigating this compound stems from the established activities of structurally related compounds:

  • PPAR Agonism: Chiral phenoxyacetic acid analogues have been identified as partial agonists of PPARγ, a key regulator of glucose and lipid metabolism, and have demonstrated anti-proliferative effects in colon cancer cells.[4]

  • Anti-inflammatory Activity: The general structure is related to certain non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[5]

  • Epigenetic Modulation: The closely related 4-(4-benzyloxy)phenoxy moiety is the core of a new class of selective inhibitors for Lysine-Specific Demethylase 1 (LSD1), a promising anti-cancer target.[6]

This structural precedent provides a strong, logical foundation for exploring the therapeutic potential of this compound itself or as a lead compound for further optimization.

Proposed Synthesis Protocol

While commercially available for research purposes, understanding the synthesis is crucial for derivatization and scale-up studies. A common method for synthesizing phenoxyacetic acid derivatives involves the Williamson ether synthesis.[7]

Reaction: 4-Benzyloxyphenol is reacted with a haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base, followed by hydrolysis of the resulting ester.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-Benzyloxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF. Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

  • Nucleophilic Substitution: Add ethyl chloroacetate (1.2 eq) to the mixture. Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Ester Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add a strong base, such as sodium hydroxide (NaOH, 2.0 eq), and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is ~2. The product, this compound, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Hypothesis 1: A Novel Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Background: PPARs in Metabolic Disease

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated nuclear transcription factors with three identified isoforms: α, γ, and β/δ.[8][9] They are master regulators of lipid and glucose homeostasis.[10][11]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism like the liver and heart, it stimulates β-oxidation.[9] Fibrates, which are PPARα agonists, are used to treat dyslipidemia.

  • PPARγ: Highly expressed in adipose tissue, it is crucial for adipocyte differentiation, lipid storage, and enhancing insulin sensitivity.[9][10] Thiazolidinediones (TZDs), potent PPARγ agonists, are used as insulin sensitizers in the treatment of type 2 diabetes.[10]

The discovery of novel PPAR agonists, particularly partial or pan-agonists, is an active area of research to achieve therapeutic benefits while minimizing side effects associated with full agonists.[9]

Mechanism of Action Hypothesis

We hypothesize that this compound can function as a PPAR agonist. The rationale is based on key structural features shared with known PPAR ligands:

  • An acidic head group (the carboxylic acid) that can form hydrogen bonds with key residues (e.g., H323, H449, Y473 in PPARγ) in the ligand-binding domain.[4]

  • A central aromatic core (the phenoxy group) that provides a rigid scaffold.

  • A hydrophobic tail (the benzyloxy group) that can occupy the hydrophobic pocket of the ligand-binding domain.

The compound may act as a partial agonist, which could offer a more favorable safety profile compared to full agonists.[4]

Proposed Experimental Workflow for Validation

The following workflow is designed to systematically evaluate the activity of this compound on PPARs.

Caption: Workflow for validating this compound as a PPAR agonist.

Protocol 2.3.1: In Vitro PPAR Transactivation Assay

  • Objective: To determine if the compound can activate PPARα, γ, and β/δ isoforms.

  • Methodology:

    • Cell Culture & Transfection: Culture HEK293T or a similar cell line. Co-transfect cells with two plasmids: one expressing a GAL4 DNA-binding domain fused to the PPAR ligand-binding domain (LBD) of interest (α, γ, or β/δ), and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • Compound Treatment: 24 hours post-transfection, treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM).

    • Controls: Include a vehicle control (DMSO), a known full agonist as a positive control (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARβ/δ), and an empty vector control.[9]

    • Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

    • Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., β-galactosidase) or total protein content. Plot the dose-response curve to determine EC₅₀ and maximal activation relative to the positive control.

Hypothesis 2: Anti-Inflammatory Potential via Cyclooxygenase (COX) Inhibition

Background: The Role of COX Enzymes in Inflammation

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins (PGs).[12] There are two main isoforms:

  • COX-1: A constitutively expressed enzyme with physiological "housekeeping" functions, including protecting the gastric mucosa.[12]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by stimuli like cytokines and endotoxins. Its products, primarily PGE2, mediate pain, fever, and inflammation.[12]

Most non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective COX-2 inhibitors were developed to provide anti-inflammatory benefits with fewer gastrointestinal side effects caused by COX-1 inhibition.[12]

Mechanism of Action Hypothesis

We hypothesize that this compound may possess anti-inflammatory properties by inhibiting COX-1 and/or COX-2. The phenoxyacetic acid structure is reminiscent of the arylalkanoic acid class of NSAIDs. The compound's carboxylic acid group could interact with the active site of COX enzymes, while the bulky benzyloxy-substituted ring could occupy the hydrophobic channel, potentially blocking substrate access. Its selectivity for COX-1 versus COX-2 would be a critical determinant of its therapeutic window.

Proposed Experimental Workflow for Validation

This workflow assesses the direct enzymatic inhibition and cellular anti-inflammatory effects of the compound.

Caption: Workflow to test this compound as a COX inhibitor.

Protocol 3.3.1: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To measure the direct inhibitory activity of the compound against purified COX-1 and COX-2 enzymes and determine its selectivity.

  • Methodology:

    • Assay Principle: Use a commercially available colorimetric or fluorescent COX inhibitor screening assay kit. These assays typically measure the peroxidase component of COX activity.

    • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

    • Reaction: Pre-incubate each enzyme with various concentrations of this compound.

    • Controls: Include a vehicle control (DMSO), a non-selective inhibitor (e.g., Indomethacin), and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.

    • Substrate Addition: Initiate the reaction by adding arachidonic acid.

    • Detection: Measure the absorbance or fluorescence at the appropriate wavelength according to the kit manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2 by fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).

Hypothesis 3: A Scaffold for Epigenetic Drug Discovery (LSD1 Inhibition)

Background: Lysine-Specific Demethylase 1 (LSD1) as a Cancer Target

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is an enzyme that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). It plays a critical role in regulating gene expression. Overexpression of LSD1 is found in numerous cancers, where it contributes to tumorigenesis by repressing tumor suppressor genes.[6] Therefore, LSD1 has emerged as a high-value therapeutic target for oncology, and its inhibition can lead to cancer cell differentiation and apoptosis.[6]

Rationale for Investigation

The rationale for this hypothesis is strong and direct. A recent study successfully designed and synthesized a series of 4-(4-benzyloxy)phenoxypiperidines as potent and selective LSD1 inhibitors.[6] The core "4-benzyloxy-phenoxy" structure of our target compound is a key component of these inhibitors. While this compound itself lacks the piperidine moiety required for potent activity in that specific series, its core structure represents an excellent starting point or fragment for a medicinal chemistry program aimed at developing novel LSD1 inhibitors.

Protocol 4.3.1: In Vitro LSD1 Enzymatic Assay

  • Objective: To determine if the compound has any direct inhibitory activity against the LSD1 enzyme.

  • Methodology:

    • Assay Principle: Use an in vitro LSD1 assay kit, which often relies on the detection of hydrogen peroxide, a byproduct of the demethylation reaction, via an Amplex Red/horseradish peroxidase system.

    • Reaction Components: Combine recombinant human LSD1 enzyme, the test compound at various concentrations, and a methylated H3 peptide substrate.

    • Controls: Include a vehicle control (DMSO) and a known LSD1 inhibitor (e.g., Tranylcypromine) as a positive control.

    • Incubation: Allow the enzymatic reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.

    • Detection: Add the detection reagents (Amplex Red/HRP) and measure the fluorescent signal.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Even weak activity would validate this scaffold as a starting point for optimization.

Summary and Future Directions

This compound, while historically relegated to non-therapeutic applications, possesses a molecular architecture that suggests significant, unexplored potential in drug discovery. This guide has outlined three plausible and scientifically grounded hypotheses for its therapeutic application: as a PPAR agonist for metabolic disorders, an anti-inflammatory COX inhibitor, and a foundational scaffold for LSD1-targeting anti-cancer agents.

The provided experimental workflows offer a clear, phased approach to systematically validate these hypotheses. Positive results in any of these areas would warrant progression to more advanced studies, including:

  • Medicinal Chemistry Optimization: Modifying the core structure to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Efficacy Studies: Testing validated hits in established animal models of metabolic disease, inflammation, or cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's behavior in a biological system and its safety profile.

By approaching this compound not as a final product but as a lead candidate, researchers can leverage its privileged chemical structure to potentially unlock new classes of therapeutics.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profiling of Compounds Related to 4-Benzyloxyphenoxyacetic Acid

Introduction

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active agents. Its inherent structural features, including an acidic head group, a central phenoxy ring, and a flexible benzyloxy tail, provide a versatile template for interacting with various biological targets. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the pharmacological profiling of compounds derived from this core structure. As a Senior Application Scientist, the narrative that follows is designed to be both a practical handbook and a strategic overview, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

The primary pharmacological targets for many this compound derivatives are the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play pivotal roles in regulating metabolism and inflammation.[1][2][3] Consequently, these compounds have been extensively investigated for their therapeutic potential in metabolic disorders such as type 2 diabetes and dyslipidemia, as well as for their anti-inflammatory properties.[4][5][6][7] This guide will delve into the intricacies of PPAR biology and provide a comprehensive framework for assessing the interaction of novel compounds with these key receptors. Beyond PPARs, we will also explore other reported biological activities, including antisickling and anticancer effects, to provide a complete pharmacological picture.[8][9][10]

Part 1: The Core Scaffold and Its Primary Targets

The this compound Moiety: Structural Features

The this compound molecule is characterized by a carboxylic acid function, which is typically ionized at physiological pH, a rigid phenoxy central unit, and a non-polar benzyloxy group. This amphipathic nature is crucial for its ability to bind to the ligand-binding domain of nuclear receptors. The ether linkages provide a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket. Structure-activity relationship (SAR) studies have shown that modifications at various positions can significantly influence potency and selectivity for different biological targets.[8][11]

Peroxisome Proliferator-Activated Receptors (PPARs): The Primary Hub of Activity

The PPARs are a group of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[4] There are three main isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distributions and physiological functions.[1]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3][12] Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, making it a key target for hypolipidemic drugs like fibrates.[12][13]

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis.[3][14] It also plays a crucial role in insulin sensitization, making it the target for the thiazolidinedione (TZD) class of anti-diabetic drugs.[4]

  • PPARβ/δ: Ubiquitously expressed, this isotype is involved in fatty acid oxidation, particularly in skeletal muscle, and has been implicated in wound healing and inflammation.[2]

Mechanism of PPAR Activation

Activation of PPARs follows a well-defined pathway. Upon binding of a ligand, such as a this compound derivative, the receptor undergoes a conformational change. This promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[1] This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][15]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-Benzyloxyphenoxyacetic Acid Derivative (Ligand) PPAR PPAR Ligand->PPAR 1. Ligand Binding CoR Corepressor PPAR->CoR Bound in inactive state PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR 2. Heterodimerization with RXR & Nuclear Translocation RXR RXR RXR->PPAR_RXR CoA Coactivator PPAR_RXR->CoA 3. Coactivator Recruitment PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE 4. Binds to DNA TargetGene Target Gene Transcription (e.g., Fatty Acid Metabolism, Inflammation Regulation) PPRE->TargetGene 5. Modulates Gene Expression In_Vitro_Workflow Start New Compound PPAR_Screen Primary Screen: PPA_R_ α, γ, δ Reporter Assays Start->PPAR_Screen Hit_Identified Hit Identified (Potency & Efficacy) PPAR_Screen->Hit_Identified Active No_Activity No Activity PPAR_Screen->No_Activity Inactive Functional_Assays Functional Cellular Assays Hit_Identified->Functional_Assays Selectivity Selectivity & Off-Target Screening Hit_Identified->Selectivity Metabolic Metabolic Assays: - Adipocyte Differentiation - Glucose Uptake Functional_Assays->Metabolic Inflammatory Anti-inflammatory Assays: - NO Production (LPS) - Cytokine Measurement Functional_Assays->Inflammatory Lead_Candidate Lead Candidate for In Vivo Studies Metabolic->Lead_Candidate Inflammatory->Lead_Candidate Selectivity->Lead_Candidate

References

The Vanguard of GPR34 Antagonism: A Technical Guide to 4-Benzyloxyphenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The G protein-coupled receptor 34 (GPR34) has emerged as a compelling therapeutic target for a spectrum of pathologies, including neuroinflammation, autoimmune disorders, and certain cancers.[1] Its modulation presents a promising avenue for novel drug development. This guide provides an in-depth exploration of a novel class of GPR34 antagonists: 4-benzyloxyphenoxyacetic acid derivatives. We will dissect the medicinal chemistry, pharmacological evaluation, and preclinical validation of these compounds, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing GPR34-targeted therapeutics. This document is designed to be a practical and scientifically rigorous guide, underpinned by field-proven insights and methodologies.

GPR34: A Receptor at the Crossroads of Immunity and Neuropathology

GPR34 is a class A G protein-coupled receptor whose endogenous ligand has been identified as lysophosphatidylserine (LysoPS), a bioactive lipid mediator.[2][3] GPR34 is predominantly expressed in immune cells, particularly microglia in the central nervous system (CNS), and its activation is implicated in the regulation of immune responses and inflammation.[1] Dysregulation of GPR34 signaling has been linked to the pathogenesis of various diseases, making it an attractive, yet underexploited, drug target.[2][3]

The GPR34 Signaling Cascade: A Mechanistic Overview

GPR34 primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, GPR34 signaling engages the phosphatidylinositol 3-kinase (PI3K)-Akt and extracellular signal-regulated kinase (ERK) 1/2 pathways. The activation of these pathways plays a crucial role in mediating the cellular responses to GPR34 stimulation, including cell proliferation, survival, and inflammatory responses.

GPR34_Signaling_Pathway cluster_membrane Plasma Membrane GPR34 GPR34 G_protein Gαi/o GPR34->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates ERK ERK1/2 G_protein->ERK Activates LysoPS LysoPS LysoPS->GPR34 Binds cAMP cAMP AC->cAMP Converts ATP to Akt Akt PI3K->Akt Activates Response Cellular Response (Proliferation, Inflammation) Akt->Response ERK->Response

Figure 1: GPR34 Signaling Cascade.

The Genesis of a Novel Antagonist: (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic Acid Derivatives

Recent pioneering work has led to the discovery of a novel chemical scaffold for GPR34 antagonism: (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid.[2] This class of compounds has demonstrated potent and selective inhibition of GPR34, opening new avenues for therapeutic intervention.

Synthetic Strategy: A Step-by-Step Approach

The synthesis of these derivatives follows a logical and reproducible pathway, amenable to the generation of a diverse chemical library for structure-activity relationship (SAR) studies. The general synthetic route is outlined below.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Synthesis of (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid Start->Step1 Step2 Amide Coupling with Substituted Phenoxyacetic Acids Step1->Step2 Step3 Final Product: (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative Step2->Step3 Purification Purification and Characterization Step3->Purification

Figure 2: General Synthetic Workflow.

Experimental Protocol: Synthesis of a Representative Derivative

  • Preparation of (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid: This intermediate can be synthesized from L-tyrosine through a standard benzylation of the phenolic hydroxyl group.

  • Amide Coupling: The amino group of (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid is then coupled with a desired substituted phenoxyacetic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in an appropriate solvent such as dimethylformamide (DMF).

  • Purification: The final product is purified by column chromatography on silica gel to yield the desired (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid scaffold has provided crucial insights into the structural requirements for potent GPR34 antagonism.[2]

CompoundR1 (Substitution on Phenoxy Ring)R2 (Substitution on Benzyl Ring)IC50 (µM) - Tango AssayIC50 (µM) - GloSensor cAMP Assay
5a HH1.233.45
5e 4-FH0.0590.680
5h 4-ClH0.0780.987
5j 4-CF3H0.1231.54
5l H4-F0.9872.98

Key SAR Observations:

  • Substitution on the Phenoxy Ring (R1): Introduction of electron-withdrawing groups, particularly fluorine at the para-position, significantly enhances antagonist potency. This suggests a specific interaction within the GPR34 binding pocket.

  • Substitution on the Benzyl Ring (R2): Modifications to the benzyl ring are generally less tolerated, with substitutions often leading to a decrease in activity. This indicates the importance of the unsubstituted benzyloxy moiety for optimal binding.

  • Stereochemistry: The (S)-configuration at the chiral center is crucial for high-affinity binding and antagonist activity.

Pharmacological Characterization: A Multi-faceted Approach

A robust and multi-pronged approach is essential for the comprehensive pharmacological characterization of novel GPR34 antagonists. This involves a combination of in vitro assays to determine potency, selectivity, and mechanism of action, followed by in vivo studies to assess efficacy in relevant disease models.

In Vitro Evaluation: Unveiling Potency and Mechanism

3.1.1. GloSensor™ cAMP Assay: A Primary Screen for Gαi/o Coupling

The GloSensor™ cAMP assay is a sensitive, live-cell, bioluminescent assay that directly measures changes in intracellular cAMP levels. Given that GPR34 couples to Gαi/o, leading to a decrease in cAMP, this assay is an ideal primary screen to identify and characterize GPR34 antagonists.

Experimental Protocol: GloSensor™ cAMP Assay

  • Cell Culture and Transfection: HEK293 cells are co-transfected with a GPR34 expression vector and the pGloSensor™-22F cAMP plasmid.

  • Cell Seeding: Transfected cells are seeded into 384-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (antagonist).

  • Agonist Stimulation: Cells are then stimulated with a known GPR34 agonist, such as LysoPS, at a concentration that elicits a submaximal response (EC80).

  • Luminescence Detection: Luminescence is measured using a plate reader. A decrease in the agonist-induced signal indicates antagonist activity.

3.1.2. Tango™ GPCR Assay: Monitoring Receptor-Arrestin Interactions

The Tango™ GPCR assay is a powerful tool for studying receptor activation by monitoring the interaction between the GPCR and β-arrestin. This assay provides an alternative and complementary readout to Gαi/o-mediated signaling.

Experimental Protocol: Tango™ GPCR Assay

  • Cell Line: Utilize a commercially available cell line engineered to express the GPR34-Tango™ fusion protein and a β-arrestin-TEV protease fusion.

  • Compound Incubation: Cells are incubated with the test antagonist at various concentrations.

  • Agonist Challenge: Following pre-incubation, the cells are challenged with a GPR34 agonist.

  • Substrate Addition and Signal Detection: A β-lactamase substrate is added, and the resulting fluorescence is measured. Antagonist activity is observed as a reduction in the agonist-induced signal.

3.1.3. ERK1/2 Phosphorylation Assay: Probing Downstream Signaling

To confirm that the antagonist blocks the physiological downstream signaling of GPR34, an ERK1/2 phosphorylation assay is performed.

Experimental Protocol: Western Blot for Phospho-ERK1/2

  • Cell Stimulation: GPR34-expressing cells are pre-treated with the antagonist, followed by stimulation with LysoPS.

  • Cell Lysis: Cells are lysed, and protein concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. A reduction in the p-ERK1/2 to total ERK1/2 ratio indicates antagonist activity.

In_Vitro_Workflow cluster_assays In Vitro Assays cluster_outputs Key Outputs GloSensor GloSensor cAMP Assay (Primary Screen) Potency Potency (IC50) GloSensor->Potency Selectivity Selectivity Profile GloSensor->Selectivity Tango Tango GPCR Assay (Confirmatory Screen) Tango->Potency ERK ERK1/2 Phosphorylation (Downstream Signaling) Mechanism Mechanism of Action ERK->Mechanism

Figure 3: In Vitro Characterization Workflow.

In Vivo Evaluation: Assessing Therapeutic Potential in a Neuropathic Pain Model

The efficacy of promising GPR34 antagonists should be evaluated in a relevant in vivo disease model. Given the role of GPR34 in neuroinflammation, a model of neuropathic pain is an appropriate choice. The Spared Nerve Injury (SNI) model is a well-established and reproducible model for inducing mechanical allodynia in rodents.[4][5][6][7]

Experimental Protocol: Spared Nerve Injury (SNI) Model in Mice

  • Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in the left hind limb of the mouse. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact.[4][5][6][7]

  • Compound Administration: The GPR34 antagonist is administered to the mice via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold in response to mechanical stimulation is assessed using von Frey filaments.[5] An increase in the paw withdrawal threshold in the treated group compared to the vehicle control group indicates an analgesic effect.

  • Data Analysis: The paw withdrawal thresholds are measured at different time points post-compound administration to determine the onset and duration of action.

Drug Development Considerations: Navigating the Path to the Clinic

The development of GPR34 antagonists as therapeutic agents requires careful consideration of several key factors beyond initial potency and efficacy.

  • Selectivity: Thorough selectivity profiling against a panel of other GPCRs, particularly those that are structurally related or bind similar ligands, is crucial to minimize off-target effects.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds must be optimized to ensure adequate drug exposure at the target site and a suitable dosing regimen.

  • Safety and Toxicology: A comprehensive safety and toxicology assessment is necessary to identify any potential adverse effects before advancing to clinical trials.

Conclusion and Future Directions

The this compound derivatives represent a highly promising class of GPR34 antagonists with the potential for therapeutic application in a range of diseases. The detailed methodologies and insights provided in this guide offer a solid foundation for researchers and drug developers to advance the exploration of these and other novel GPR34 modulators. Future research should focus on optimizing the pharmacokinetic properties of these compounds, further elucidating their in vivo mechanism of action, and expanding their evaluation in a broader range of disease models. The continued investigation of GPR34 antagonists holds the promise of delivering novel and effective treatments for patients with significant unmet medical needs.

References

The Rise of Reversible Inhibition: A Technical Guide to 4-Benzyloxyphenoxyacetic Acid Scaffolds in Developing LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a pivotal epigenetic regulator and a high-value therapeutic target in oncology. Its role in demethylating histone and non-histone proteins modulates gene expression, thereby impacting cancer cell differentiation, proliferation, and survival. While early development focused on irreversible inhibitors, often derived from tranylcypromine, the field is increasingly pivoting towards reversible inhibitors to potentially achieve a wider therapeutic window and mitigate off-target effects. This guide provides an in-depth technical analysis of the 4-benzyloxyphenoxyacetic acid scaffold and its derivatives as a promising class of reversible LSD1 inhibitors. We will dissect the molecular architecture, structure-activity relationships (SAR), and the critical interactions governing their binding within the LSD1 active site. Furthermore, this document details key experimental protocols for synthesis and evaluation, and visualizes the underlying biochemical pathways and design logic, offering a comprehensive resource for researchers, chemists, and drug development professionals dedicated to advancing novel epigenetic therapies.

Introduction: The Epigenetic Axis of Cancer and the Role of LSD1

First identified in 2004, Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a key enzyme that removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] This enzymatic activity is crucial for regulating gene expression; demethylation of H3K4 is generally associated with transcriptional repression, while demethylation of H3K9 can lead to transcriptional activation.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme and shares structural homology with other monoamine oxidases.[2][3]

The dysregulation and overexpression of LSD1 are hallmarks of numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer, breast cancer, and prostate cancer.[1] By altering the epigenetic landscape, LSD1 can silence tumor suppressor genes and activate oncogenic pathways, thereby promoting tumorigenesis and blocking cellular differentiation.[1] Beyond histones, LSD1 also demethylates non-histone substrates like p53, DNMT1, and STAT3, further expanding its influence on cancer biology.[4] The critical role of LSD1 in maintaining cancer stem cell properties has made it an attractive target for therapeutic intervention.[5]

The pursuit of LSD1 inhibitors has led to several compounds entering clinical trials.[1][2] Many of these are irreversible inhibitors based on the tranylcypromine scaffold, which form a covalent bond with the FAD cofactor.[2] However, the potential for off-target toxicities associated with irreversible binding has spurred the development of non-covalent, reversible inhibitors. These agents aim to provide a more controlled and potentially safer therapeutic profile by targeting the substrate-binding pocket of LSD1 without permanently disabling the enzyme.[6] Within this class, scaffolds based on the this compound motif have emerged as a promising avenue of investigation.

The this compound Scaffold: A Framework for Reversible LSD1 Inhibition

The this compound scaffold and its derivatives, such as the 4-(4-benzyloxy)phenoxypiperidines, represent a class of reversible LSD1 inhibitors.[7][8] The core structure provides a rigid backbone that can be strategically decorated with functional groups to optimize interactions within the large, accommodating active site of LSD1.

Rationale for Design: Targeting the Substrate-Binding Pocket

The design of these inhibitors is predicated on occupying the substrate-binding channel of LSD1, thereby preventing the histone H3 tail from accessing the catalytic FAD cofactor. The key conceptual elements of this scaffold are:

  • A Central Phenoxy Moiety: This acts as a central hub from which other key interacting groups are projected.

  • A Benzyloxy Group: This lipophilic group is designed to occupy a large hydrophobic pocket within the LSD1 active site.

  • A Polar, Basic Moiety (e.g., Piperidine or Acetic Acid): This group is crucial for forming key electrostatic interactions, particularly with a conserved aspartate residue (Asp555) at the entrance of the active site. This interaction mimics the binding of the protonated lysine side chain of the natural histone substrate.

By engaging with these key features of the active site through non-covalent forces, these inhibitors can achieve potent and selective inhibition of LSD1's demethylase activity.

Molecular Interactions and Binding Mode

While a crystal structure of an inhibitor with the exact this compound scaffold is not publicly available, the structure of LSD1 in complex with a closely related reversible inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, provides critical insights into the binding mode (PDB ID: 5LHI).[5][9][10] This structure reveals a "Y-shaped" conformation where the inhibitor spans across the active site.

The key interactions, which are hypothesized to be conserved for the 4-benzyloxyphenoxy-based scaffolds, are:

  • Salt Bridge Formation: The protonated nitrogen of the piperidine ring forms a crucial salt bridge with the carboxylate side chain of Asp555 and a hydrogen bond with Asn540 .[5][10] This is a primary anchor for the inhibitor at the mouth of the catalytic site.

  • Hydrophobic Interactions: The benzyloxy (or in the case of the crystal structure, the p-tolyl) group extends into a deep hydrophobic pocket formed by residues such as Val333, Phe538, and Trp695 .[5] This interaction is a major contributor to the binding affinity.

  • Deep Pocket Engagement: A third arm of the inhibitor, in this case, a benzonitrile group, projects deep into the substrate-binding cavity, forming a hydrogen bond with the catalytic residue Lys661 .[5][10] This directly blocks the substrate-binding path and interferes with the catalytic machinery.

These interactions collectively stabilize the inhibitor within the active site, preventing substrate binding and subsequent demethylation.

cluster_LSD1 LSD1 Active Site cluster_inhibitor 4-Benzyloxyphenoxy Scaffold FAD FAD Cofactor K661 Lys661 (Catalytic Residue) Hydrophobic_Pocket Hydrophobic Pocket (Val333, Phe538, Trp695) Asp555 Asp555 / Asn540 (Anionic Site) Polar_Group Polar/Basic Group (e.g., Piperidine) Polar_Group->Asp555 Salt Bridge / H-Bond Central_Core Phenoxy Core Central_Core->K661 Deep Pocket Occupancy (Blocks Substrate) Lipophilic_Arm Benzyloxy Arm Lipophilic_Arm->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Binding mode of a 4-benzyloxyphenoxy-type scaffold in the LSD1 active site.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 4-benzyloxyphenoxy scaffold is essential to optimize potency, selectivity, and pharmacokinetic properties. Based on the work by Xi et al. on 4-(4-benzyloxy)phenoxypiperidines, we can infer key SAR trends.[7][8]

CompoundR1 (on Benzyl Ring)R2 (on Piperidine)LSD1 IC50 (μM)Rationale for Activity
Scaffold HH>50Core structure lacks optimized interactions.
10a HBoc>50The bulky, non-basic Boc group prevents key interaction with Asp555.
10b HBenzyl15.2Introduction of a basic nitrogen improves activity, but benzyl is not optimal.
10c 4-FH8.5Electron-withdrawing group on the benzyl ring can modulate electronics and improve binding.
10d H3-Indolemethyl4.0The indole moiety likely forms additional favorable π-stacking or H-bond interactions.
10e 4-ClH6.3Halogen substitution on the benzyl ring is generally well-tolerated and can enhance potency.

Key SAR Insights:

  • The Piperidine Nitrogen is Critical: A free, basic nitrogen on the piperidine ring is essential for activity. Protection of this nitrogen (e.g., with a Boc group) abolishes inhibitory function, confirming its role in forming the salt bridge with Asp555.

  • Substituents on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly impacts potency. Small, hydrophobic, and aromatic groups, particularly those capable of forming additional interactions like the indole ring in compound 10d , can enhance binding affinity.

  • Modifications of the Benzyl Ring: The benzyloxy group is amenable to substitution. Introducing small electron-withdrawing groups like fluorine or chlorine at the 4-position is generally favorable, suggesting that these modifications can fine-tune the hydrophobic and electronic interactions within the pocket.

Experimental Protocols

General Synthesis of 4-(4-Benzyloxy)phenoxypiperidine Derivatives

The synthesis of this inhibitor class can be achieved through a straightforward, multi-step sequence. The following protocol is a representative example for the synthesis of the core scaffold.

cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Mitsunobu Reaction cluster_step3 Step 3: Boc Deprotection cluster_step4 Step 4: N-Alkylation A 4-Hydroxyphenol C 4-(Benzyloxy)phenol A->C K2CO3, Acetone, Reflux B Benzyl Bromide B->C E Intermediate Ether C->E DIAD, PPh3, THF D 1-Boc-4-hydroxypiperidine D->E F 4-(4-Benzyloxyphenoxy)piperidine E->F TFA, DCM H Final Product (e.g., 10d) F->H K2CO3, DMF G R-X (e.g., 3-(chloromethyl)-1H-indole) G->H

Caption: General synthetic workflow for 4-(4-benzyloxy)phenoxypiperidine inhibitors.

Step-by-Step Methodology:

  • Synthesis of 4-(Benzyloxy)phenol (C): To a solution of 4-hydroxyphenol (A ) in acetone, add potassium carbonate followed by benzyl bromide (B ). Reflux the mixture for 12-24 hours. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography to yield 4-(benzyloxy)phenol.

  • Synthesis of the Boc-protected Intermediate (E): To a solution of 4-(benzyloxy)phenol (C ), 1-Boc-4-hydroxypiperidine (D ), and triphenylphosphine (PPh3) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) dropwise. Allow the reaction to warm to room temperature and stir for 16-24 hours. Concentrate the reaction mixture and purify by column chromatography.

  • Boc Deprotection (F): Dissolve the intermediate (E ) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours. Quench the reaction with a saturated sodium bicarbonate solution and extract the product with DCM. Dry the organic layer and concentrate to yield 4-(4-benzyloxyphenoxy)piperidine.

  • Final N-Alkylation (H): To a solution of the piperidine intermediate (F ) in dimethylformamide (DMF), add potassium carbonate and the desired alkylating agent (G , e.g., 3-(chloromethyl)-1H-indole). Stir the mixture at room temperature for 12-18 hours. Dilute with water and extract with ethyl acetate. Purify the final product by column chromatography.

LSD1 Inhibition Assay Protocol (HRP-Coupled Fluorometric Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the FAD-dependent demethylation of a histone H3 peptide substrate.

Materials:

  • Recombinant human LSD1/CoREST complex

  • H3K4me2 peptide substrate (e.g., corresponding to the first 21 amino acids of histone H3)

  • Horseradish Peroxidase (HRP)

  • Fluorogenic HRP substrate (e.g., Amplex Red or equivalent)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • 384-well black microplate

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent LSD1 inhibitor as a positive control (0% activity).

  • Enzyme Addition: Prepare a solution of the LSD1/CoREST complex in assay buffer. Add the enzyme solution to each well of the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing the H3K4me2 peptide, HRP, and the fluorogenic substrate in assay buffer. Add this mix to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Fluorescence Reading: Read the fluorescence intensity on a plate reader (e.g., Excitation: 530-540 nm, Emission: 585-595 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Pharmacokinetics and Future Directions

While potent in vitro activity is a crucial first step, the development of a successful drug requires favorable pharmacokinetic (PK) properties, including oral bioavailability, metabolic stability, and a suitable half-life. Currently, there is limited publicly available PK data for the this compound class of inhibitors.

Future research in this area should focus on:

  • Comprehensive SAR Expansion: Synthesizing a broader range of analogues to improve potency into the nanomolar range and enhance selectivity over other monoamine oxidases (MAO-A and MAO-B).

  • In Vitro ADME Profiling: Assessing metabolic stability in liver microsomes, plasma protein binding, and potential for CYP450 inhibition.

  • In Vivo Pharmacokinetic Studies: Determining key PK parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) in preclinical models (e.g., mouse, rat).

  • Cellular and In Vivo Efficacy: Evaluating the most promising compounds in cancer cell lines and xenograft models to establish a clear link between LSD1 inhibition, target engagement (e.g., changes in H3K4me2 levels), and anti-tumor activity.

Conclusion

The this compound scaffold and its derivatives represent a valuable and promising foundation for the design of novel, reversible LSD1 inhibitors. The clear structure-activity relationships and the well-defined binding mode provide a rational basis for further optimization. By leveraging the key interactions with Asp555, the hydrophobic pocket, and the deep substrate channel, medicinal chemists can continue to refine this scaffold to produce next-generation epigenetic therapies with enhanced potency, selectivity, and drug-like properties. The continued exploration of such reversible inhibitors is a critical endeavor in the quest to develop more effective and safer treatments for a wide range of malignancies driven by epigenetic dysregulation.

References

The Strategic Integration of 4-Benzyloxyphenoxyacetic Acid in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling the Potential of a Versatile Scaffold

In the intricate tapestry of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the successful development of novel therapeutic agents. 4-Benzyloxyphenoxyacetic acid, a seemingly unassuming aromatic carboxylic acid, has emerged as a scaffold of significant interest, offering a unique combination of structural rigidity and synthetic tractability. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide an in-depth exploration of the strategic application of this compound in modern drug discovery. We will delve into its synthesis, chemical properties, and, most critically, its role as a cornerstone in the construction of biologically active molecules. By examining a compelling case study of its use in the development of G protein-coupled receptor 34 (GPR34) antagonists, this guide will illuminate the rationale behind its selection and the profound impact of its structural attributes on pharmacological activity.

Physicochemical Properties and Synthetic Considerations

Core Attributes of the this compound Scaffold

This compound is a white to off-white solid with the molecular formula C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol . Its structure is characterized by a central phenoxyacetic acid motif, where the para-position of the phenyl ring is substituted with a benzyloxy group.

PropertyValueReference
Molecular Formula C₁₅H₁₄O₄[1]
Molecular Weight 258.27 g/mol [1]
Melting Point 139-140 °C[2]
CAS Number 38559-92-1[2]

The key features of this molecule that make it an attractive building block in drug discovery are:

  • The Phenoxyacetic Acid Moiety: This structural element is a well-established pharmacophore found in numerous biologically active compounds, including fibrate drugs and herbicides. The carboxylic acid group provides a handle for forming amide bonds and other functional group transformations, while the ether linkage offers a degree of conformational flexibility.

  • The Benzyloxy Group: The benzyl group serves a dual purpose. It can act as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other parts of the molecule. More importantly, the bulky and lipophilic nature of the benzyloxy group can facilitate crucial hydrophobic interactions within the binding pockets of target proteins, thereby influencing potency and selectivity.

  • Synthetic Accessibility: As will be detailed below, this compound can be synthesized through straightforward and well-established chemical reactions, making it a readily accessible building block for medicinal chemistry campaigns.

Self-Validating Synthesis Protocol for this compound

The synthesis of this compound is most efficiently achieved via a Williamson ether synthesis, a robust and reliable method for forming ethers. This protocol outlines a two-step process starting from commercially available 4-hydroxyphenoxyacetic acid.

Step 1: Benzyl Protection of 4-Hydroxyphenoxyacetic Acid

The initial step involves the protection of the phenolic hydroxyl group with a benzyl group. This is a standard procedure in organic synthesis to prevent the acidic phenol from interfering with subsequent reactions.

  • Reaction: 4-Hydroxyphenoxyacetic acid is reacted with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

  • Causality: The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the benzyl ether. DMF is an excellent solvent for this reaction as it solvates the cation, leaving the anion more reactive.

Experimental Protocol:

  • To a solution of 4-hydroxyphenoxyacetic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: A Case Study on GPR34 Antagonists

A compelling example of the utility of this compound in drug discovery is its incorporation into a novel class of antagonists for G protein-coupled receptor 34 (GPR34)[2][3]. GPR34 is a receptor for lysophosphatidylserine and has been implicated in various pathological processes, including neuropathic pain[2].

The GPR34 Signaling Pathway

GPR34 is a G-protein coupled receptor that, upon activation by its ligand, can trigger downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell proliferation and survival[4][5]. In the context of neuropathic pain, the inhibition of GPR34 signaling is a promising therapeutic strategy[2].

GPR34_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR34 GPR34 Gi Gαi GPR34->Gi Gq Gαq GPR34->Gq PLC PLC PIP2 PIP2 PLC->PIP2 PI3K PI3K AKT AKT PI3K->AKT Gi->PI3K βγ subunits Gq->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC RAF RAF AKT->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Lysophosphatidylserine (Ligand) Ligand->GPR34 Antagonist 4-Benzyloxyphenoxyacetic Acid Derivative (Antagonist) Antagonist->GPR34

Caption: GPR34 Signaling Cascade and Point of Antagonism.
Synthesis of a GPR34 Antagonist Incorporating the this compound Scaffold

The synthesis of the lead GPR34 antagonist, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, is a multi-step process that beautifully illustrates the utility of our building block.

Synthetic Workflow:

GPR34_Antagonist_Synthesis cluster_step1 Step 1: Synthesis of the Amino Acid Core cluster_step2 Step 2: Synthesis of the Acid Building Block cluster_step3 Step 3: Amide Coupling Tyrosine L-Tyrosine Protected_Tyr (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid Tyrosine->Protected_Tyr Protection BnBr Benzyl Bromide BnBr->Protected_Tyr Protected_Tyr2 (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid pHPPA 4-Hydroxyphenoxyacetic acid BPAA This compound pHPPA->BPAA Williamson Ether Synthesis BnBr2 Benzyl Bromide BnBr2->BPAA BPAA2 This compound Antagonist GPR34 Antagonist Protected_Tyr2->Antagonist Amide Coupling (e.g., HATU, DIPEA) BPAA2->Antagonist

Caption: Synthetic workflow for the GPR34 antagonist.

Detailed Experimental Protocol (Illustrative):

  • Step 1: Synthesis of (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid: This key intermediate is prepared from L-tyrosine by protecting the phenolic hydroxyl group as a benzyl ether[1]. This is a crucial step to ensure selective amide bond formation at the amino group in the final step.

  • Step 2: Synthesis of this compound: This is carried out as described in section 1.2.

  • Step 3: Amide Coupling: The final step involves the coupling of the protected tyrosine derivative with this compound using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 15 minutes at room temperature.

    • Add (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 12-16 hours, monitoring by TLC.

    • Work-up the reaction by quenching with water and extracting with ethyl acetate.

    • Purify the crude product by column chromatography to yield the final GPR34 antagonist.

Structure-Activity Relationship (SAR) and the Role of the Benzyloxy Group

SAR studies on this class of GPR34 antagonists have revealed the critical importance of the this compound moiety for potent activity. The most potent compound identified, 5e , exhibited an IC₅₀ of 0.059 μM in a functional assay[2].

CompoundR Group (on phenoxy ring)IC₅₀ (μM) - Tango Assay
5a H>10
5b 4-F1.25
5c 4-Cl0.89
5d 4-Br0.65
5e 4-CF₃ 0.059
5f 3-Cl2.34
5g 2-Cl5.67

Data synthesized from the findings in Zhou et al., 2024[2].

The data clearly indicates that electron-withdrawing groups at the para-position of the terminal phenoxy ring enhance the antagonist activity, with the trifluoromethyl group in 5e providing the highest potency.

The benzyloxy group on the central phenyl ring plays a multifaceted role:

  • Hydrophobic Interactions: The benzyl group is positioned to make favorable hydrophobic interactions within the GPR34 binding pocket, contributing to the overall binding affinity.

  • Structural Anchor: It acts as a rigid scaffold, correctly orienting the phenoxyacetic acid moiety for optimal interaction with the receptor.

  • Modulation of Physicochemical Properties: The presence of the benzyloxy group increases the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as cell permeability and metabolic stability.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with its unique structural and electronic properties, makes it an ideal scaffold for the design of novel therapeutic agents. The successful development of potent GPR34 antagonists for the potential treatment of neuropathic pain serves as a testament to its utility. The strategic incorporation of the benzyloxy group highlights the importance of considering not only the pharmacophoric elements of a molecule but also the subtle contributions of seemingly simple substituents to overall biological activity. As our understanding of complex biological targets continues to grow, we anticipate that this compound and its derivatives will find even broader applications in the ongoing quest for new and effective medicines.

References

Initial screening of 4-Benzyloxyphenoxyacetic acid derivatives for anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Screening of 4-Benzyloxyphenoxyacetic Acid Derivatives for Anti-Inflammatory Activity

Executive Summary

The management of inflammation remains a cornerstone of modern medicine, yet current therapies, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), are often limited by significant side effects. The exploration of novel chemical scaffolds that offer improved efficacy and safety is a critical priority in drug development. Phenoxyacetic acid derivatives have emerged as a promising pharmacophore for developing selective cyclooxygenase-2 (COX-2) inhibitors, which can mitigate the gastrointestinal issues associated with non-selective COX inhibition.[1][2] This guide provides a comprehensive, field-proven framework for the initial synthesis and subsequent pharmacological screening of a specific subclass: this compound derivatives. We detail a hierarchical screening cascade, beginning with target- and cell-based in vitro assays to establish preliminary activity and mechanism, followed by a validated in vivo model of acute inflammation to confirm efficacy. Each protocol is presented with the underlying scientific rationale, ensuring that researchers can not only execute the experiments but also understand the causality behind each step.

Introduction: The Inflammatory Cascade and the Rationale for New Therapeutics

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[3] While essential for healing, its dysregulation leads to chronic diseases like rheumatoid arthritis and atherosclerosis. The inflammatory process is orchestrated by a complex network of mediators, including prostaglandins, cytokines (e.g., TNF-α, IL-6), and reactive oxygen species.[4]

The Role of Cyclooxygenase (COX) Isozymes

A key enzyme in this cascade is cyclooxygenase (COX), which exists in two primary isoforms. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate gastric mucus production and platelet aggregation. In contrast, COX-2 is an inducible enzyme, rapidly upregulated at sites of inflammation, and is the primary source of pro-inflammatory prostaglandins.[5] Traditional NSAIDs inhibit both isoforms, and the inhibition of COX-1 is largely responsible for their common gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major therapeutic goal.[1]

The Promise of this compound Scaffolds

The phenoxyacetic acid moiety is a well-established pharmacophore in medicinal chemistry, known for its role in various therapeutic agents.[2] Recent studies have highlighted its potential as a scaffold for potent and selective COX-2 inhibitors.[5][6] By modifying this core structure with a 4-benzyloxy group and other substitutions, it is hypothesized that we can enhance binding affinity and selectivity for the COX-2 active site, leading to the development of safer and more effective anti-inflammatory drug candidates.

Synthesis of this compound Derivatives

The synthesis of the target derivatives can be efficiently achieved through established organic chemistry methodologies. A common and reliable approach is the Williamson ether synthesis.

General Synthetic Strategy

The core of the synthesis involves the reaction of 4-benzyloxyphenol with an appropriate α-haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF. The resulting ester is then hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the final carboxylic acid derivative. This two-step process is generally high-yielding and allows for the synthesis of a diverse library of derivatives by varying the substituents on either the phenol or the acetate component.

cluster_0 General Synthesis Scheme Phenol 4-Benzyloxyphenol Ester Intermediate Ester Phenol->Ester  K₂CO₃, Acetone (Williamson Ether Synthesis) Bromoacetate Ethyl Bromoacetate (BrCH₂COOEt) Bromoacetate->Ester Acid This compound (Final Product) Ester->Acid  1. NaOH, EtOH/H₂O 2. H₃O⁺ (Hydrolysis)

Caption: General synthesis of this compound.

Illustrative Protocol: Synthesis of this compound
  • Step 1 (Etherification): To a solution of 4-benzyloxyphenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq) and ethyl bromoacetate (1.1 eq).

  • Reflux the mixture with stirring for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester. Purify via column chromatography if necessary.

  • Step 2 (Hydrolysis): Dissolve the purified ester (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Evaporate the ethanol, dilute the aqueous residue with water, and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 2N HCl.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final this compound.

A Hierarchical Screening Strategy

A tiered or hierarchical approach is the most efficient method for screening a new library of compounds. This strategy uses broad, high-throughput in vitro assays initially to identify "hits," which are then advanced to more complex and resource-intensive in vivo models for validation. This ensures that only the most promising candidates are subjected to animal testing, adhering to ethical and cost-effective principles.[7]

cluster_workflow Screening Workflow A Synthesis of Derivative Library B Tier 1: Primary In Vitro Screening A->B C Target-Based Assay: COX-1 / COX-2 Inhibition B->C D Cell-Based Assays: LPS-Stimulated Macrophages (NO, TNF-α, PGE₂) B->D E Data Analysis: Calculate IC₅₀ & Selectivity Index C->E D->E F Hit Selection: Potent & Selective Compounds E->F G Tier 2: Secondary In Vivo Validation F->G H Acute Inflammation Model: Carrageenan-Induced Paw Edema G->H I Lead Candidate Identification H->I

Caption: Hierarchical workflow for anti-inflammatory screening.

Tier 1: Primary In Vitro Screening

The initial phase of screening aims to quickly assess the biological activity of the synthesized derivatives using cost-effective and reproducible in vitro models.[3]

Target-Based Assay: COX-1/COX-2 Enzyme Inhibition
  • Rationale & Causality: This is the most direct test of our central hypothesis. By using isolated recombinant COX-1 and COX-2 enzymes, we can precisely quantify the inhibitory potential of our compounds against each isozyme. This allows for the determination of both potency (IC₅₀ value) and selectivity (Selectivity Index), which are critical parameters for predicting therapeutic efficacy and gastrointestinal safety.[5]

  • Detailed Protocol (Based on Chromogenic Assay):

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).

    • In a 96-well plate, add the buffer, the respective enzyme (recombinant human COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Celecoxib for COX-2, Indomethacin for non-selective).

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid (the substrate) and a chromogenic probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).

    • The COX enzyme converts arachidonic acid to PGG₂, which then oxidizes the TMPD probe, causing a color change.

    • Measure the absorbance kinetically at 590 nm over 5-10 minutes using a plate reader.

    • Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the vehicle control.

Cell-Based Assays: Modeling the Cellular Inflammatory Response

  • Rationale & The LPS-TLR4-NF-κB Pathway: While enzyme assays are precise, they lack biological context. Cell-based assays bridge this gap. We use murine macrophage cells (e.g., RAW 264.7) stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria. LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering intracellular signaling cascades involving NF-κB and MAPKs.[8][9] This leads to the transcriptional upregulation of pro-inflammatory genes, including COX-2 and inducible nitric oxide synthase (iNOS), and the release of mediators like nitric oxide (NO), TNF-α, and prostaglandins (PGE₂).[10] By measuring the inhibition of these mediators, we can assess the compound's activity in a more physiologically relevant system.

cluster_pathway LPS-Induced Inflammatory Signaling cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Activation (p65/p50 Translocation) IKK->NFkB Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes Mediators Inflammatory Mediators: COX-2, iNOS, TNF-α, IL-6 Genes->Mediators

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

  • 4.2.1 Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated (negative) and LPS-only (positive) controls.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).[10]

    • Incubate in the dark for 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

  • 4.2.2 Protocol: Quantification of Pro-Inflammatory Cytokines (TNF-α, PGE₂)

    • Follow steps 1-3 from the NO protocol.

    • After the 24-hour stimulation, collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and PGE₂ in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Preliminary Assay: Inhibition of Protein Denaturation
  • Rationale & Causality: Inflammation can cause protein denaturation. The ability of a compound to prevent the heat-induced denaturation of a protein like bovine serum albumin (BSA) can be a simple indicator of anti-inflammatory activity.[6][11] While non-specific, this assay is rapid, cost-effective, and useful for initial large-scale screening.

  • Detailed Protocol:

    • Prepare a reaction mixture containing 0.2% BSA solution and the test compound at various concentrations.

    • Adjust the pH to 6.3 using 1N HCl.

    • Incubate the samples at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm.

    • Use Diclofenac Sodium as a positive control. Calculate the percentage inhibition of denaturation.

Data Analysis for In Vitro Assays

Calculating IC₅₀ and Selectivity Index (SI)

The concentration of the test compound that causes 50% inhibition of the measured activity (e.g., COX enzyme activity, NO production) is its IC₅₀ value. This is typically calculated using non-linear regression analysis (log(inhibitor) vs. response) in software like GraphPad Prism.

The COX-2 Selectivity Index (SI) is a critical parameter calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

A higher SI value indicates greater selectivity for COX-2, which is a desirable trait for minimizing gastrointestinal side effects.

Tabulated Summary of Hypothetical In Vitro Data
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 SINO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)
BPA-01 15.20.1884.41.52.1
BPA-02 >1000.09>11110.81.2
BPA-03 5.65.11.125.430.1
Celecoxib 15.00.053001.11.8
Indomethacin 0.080.950.085.57.8

Based on this hypothetical data, compound BPA-02 would be selected as a "hit" for further testing due to its high potency against COX-2 and outstanding selectivity.

Tier 2: Secondary In Vivo Validation

Promising candidates identified in Tier 1 screening must be evaluated in a living organism to confirm their efficacy and assess their behavior in a complex biological system.

The Carrageenan-Induced Paw Edema Model
  • Rationale & Biphasic Mechanism: This is the most widely used and well-characterized model for evaluating acute anti-inflammatory activity.[12] The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent (typically a rat) induces a reproducible inflammatory response characterized by edema (swelling). The response is biphasic:

    • Early Phase (0-2 hours): Mediated by the release of histamine, serotonin, and bradykinin.[12]

    • Late Phase (3-6 hours): Primarily sustained by the overproduction of prostaglandins, which is dependent on COX-2 activity.[12] Inhibition of the late phase is a strong indicator of NSAID-like, COX-2-inhibiting activity.

  • Detailed Protocol:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.[12] Fast the animals overnight before the experiment with free access to water.

    • Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., at 10, 20, 50 mg/kg).

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

    • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

Data Analysis for In Vivo Assays

Calculating Percentage Inhibition of Edema

The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema for the treated groups is calculated relative to the control group using the formula:

% Inhibition = [ (V_c - V_t) / V_c ] x 100

Where:

  • V_c is the average increase in paw volume in the control group.

  • V_t is the average increase in paw volume in the treated group.

The most relevant data point is typically at the 3-hour mark, corresponding to the peak of the prostaglandin-mediated phase.

Tabulated Summary of Hypothetical In Vivo Data
Treatment Group (Dose)Mean Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control0.85 ± 0.06-
BPA-02 (20 mg/kg) 0.38 ± 0.0455.3%
Indomethacin (10 mg/kg) 0.32 ± 0.0562.4%

This hypothetical result would validate BPA-02 as an effective anti-inflammatory agent in an acute in vivo model, with efficacy approaching that of the standard drug Indomethacin.

Conclusion and Future Directions

This guide outlines a robust, logical, and scientifically-grounded strategy for the initial screening of this compound derivatives. By progressing from high-throughput in vitro assays to a validated in vivo model, researchers can efficiently identify lead compounds with potent and potentially selective anti-inflammatory activity.

A compound like the hypothetical BPA-02 , which demonstrates high COX-2 selectivity in vitro and significant edema reduction in vivo, would be considered a strong lead candidate. Future work would involve more extensive preclinical evaluation, including pharmacokinetic profiling (ADME), testing in chronic inflammation models (e.g., adjuvant-induced arthritis), and comprehensive safety and toxicology studies, including gastric ulcerogenicity assessments.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-Benzyloxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Significance

4-Benzyloxyphenoxyacetic acid is a valuable bifunctional molecule, serving as a key intermediate and building block in medicinal chemistry and materials science. Its structure incorporates a stable benzyl ether protecting group, a phenoxy linker, and a reactive carboxylic acid moiety, making it suitable for further elaboration in multi-step syntheses. This application note provides a detailed, field-proven protocol for the synthesis of this compound. The described two-step process involves the O-alkylation of an appropriate phenolic precursor via the Williamson ether synthesis, followed by the saponification of an ethyl ester to liberate the target carboxylic acid. The causality behind reagent selection, reaction conditions, and safety protocols is thoroughly explained to ensure reproducibility, safety, and high-yield synthesis for researchers in drug development and chemical synthesis.

Overall Reaction Scheme

The synthesis proceeds in two fundamental stages starting from Ethyl 4-hydroxyphenoxyacetate:

  • Stage 1: O-Benzylation: Protection of the phenolic hydroxyl group using benzyl chloride.

  • Stage 2: Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid.

G cluster_0 Stage 1: O-Benzylation (Williamson Ether Synthesis) cluster_1 Stage 2: Saponification (Hydrolysis) A Ethyl 4-hydroxyphenoxyacetate Reagent1 Benzyl Chloride, K₂CO₃, Acetone A->Reagent1 B Ethyl 4-benzyloxyphenoxyacetate C Ethyl 4-benzyloxyphenoxyacetate B->C Intermediate (Purified) Reagent1->B Reagent2 1) NaOH, EtOH/H₂O 2) HCl (aq) C->Reagent2 D This compound Reagent2->D

Caption: Overall two-stage synthesis pathway.

Scientific Principles and Mechanistic Overview

Stage 1: The Williamson Ether Synthesis

The first stage of this protocol employs the Williamson ether synthesis, a robust and widely used method for forming ethers.[1] The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1]

  • Deprotonation: A moderately weak base, potassium carbonate (K₂CO₃), is used to deprotonate the acidic phenolic hydroxyl group of Ethyl 4-hydroxyphenoxyacetate. This generates a potent nucleophile, the phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic benzylic carbon of benzyl chloride. This backside attack displaces the chloride leaving group in a concerted step, forming the C-O ether bond.[1]

The choice of a primary alkyl halide (benzyl chloride) is critical, as secondary and tertiary halides are more prone to undergoing elimination reactions as a competing pathway.[1]

Stage 2: Ester Hydrolysis (Saponification)

The second stage involves the base-catalyzed hydrolysis of the ethyl ester, a reaction commonly known as saponification.

  • Nucleophilic Acyl Substitution: The hydroxide ion (OH⁻) from sodium hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

  • Protonation: An acid-base reaction between the newly formed carboxylic acid and the ethoxide ion occurs. Finally, an external acid (HCl) is added during the workup to protonate the carboxylate salt, causing the final this compound product to precipitate from the aqueous solution.[2]

Materials and Reagents

All quantitative data for the synthesis is summarized below. It is imperative to use anhydrous solvents where specified to prevent unwanted side reactions.

ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
Stage 1: Benzylation
Ethyl 4-hydroxyphenoxyacetateC₁₀H₁₂O₄196.200.0501.09.81 g
Benzyl ChlorideC₇H₇Cl126.580.0551.16.96 g (6.3 mL)
Potassium Carbonate (anhydrous)K₂CO₃138.210.1002.013.82 g
Acetone (anhydrous)C₃H₆O58.08--200 mL
Stage 2: Hydrolysis
Ethyl 4-benzyloxyphenoxyacetateC₁₇H₁₈O₄286.32~0.0501.0Product from Stage 1
Sodium HydroxideNaOH40.000.150~3.06.00 g
Ethanol (95%)C₂H₆O46.07--100 mL
Water (Deionized)H₂O18.02--50 mL
Hydrochloric Acid (concentrated)HCl36.46--As needed for pH ~2

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 4-benzyloxyphenoxyacetate
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-hydroxyphenoxyacetate (9.81 g, 0.050 mol) and anhydrous potassium carbonate (13.82 g, 0.100 mol).

  • Solvent Addition: Add 200 mL of anhydrous acetone to the flask.

  • Reagent Addition: With vigorous stirring, add benzyl chloride (6.3 mL, 0.055 mol) to the suspension using a syringe.

    • Expert Insight: Adding the benzylating agent to the mixture of the phenol and base ensures that the phenoxide is generated in situ and can react immediately, minimizing potential side reactions of the benzyl chloride.

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

  • Workup - Concentration: Combine the filtrates and concentrate the solution using a rotary evaporator to remove the acetone.

  • Workup - Extraction: Dissolve the resulting crude oil in 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted starting material, followed by deionized water (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Isolation: Dry the ethereal layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil or solid.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield Ethyl 4-benzyloxyphenoxyacetate as a white solid.

Stage 2: Synthesis of this compound
  • Setup: Place the purified Ethyl 4-benzyloxyphenoxyacetate from Stage 1 into a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Prepare a solution of sodium hydroxide (6.00 g, 0.150 mol) in 50 mL of deionized water and 100 mL of 95% ethanol. Add this solution to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) for 2-3 hours. The reaction is complete when the mixture becomes a clear, homogeneous solution, indicating the consumption of the ester.[2]

  • Workup - Cooling and Concentration: Cool the reaction mixture to room temperature. Reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.

  • Workup - Acidification: Transfer the concentrated aqueous solution to a beaker and cool in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2. A thick white precipitate will form.

    • Trustworthiness Check: The acidification step is crucial. It protonates the sodium 4-benzyloxyphenoxyacetate salt, which is water-soluble, converting it to the desired carboxylic acid, which is insoluble in cold water and precipitates out.

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 50-60°C to a constant weight. The final product, this compound, should be a white crystalline solid.

Experimental Workflow Visualization

G cluster_stage1 Stage 1 Workflow cluster_stage2 Stage 2 Workflow s1_start Combine Ethyl 4-hydroxyphenoxyacetate, K₂CO₃, and Acetone in Flask s1_add_bncl Add Benzyl Chloride s1_start->s1_add_bncl s1_reflux Reflux for 12-16 hours s1_add_bncl->s1_reflux s1_cool Cool to Room Temperature s1_reflux->s1_cool s1_filter Filter Inorganic Salts s1_cool->s1_filter s1_rotovap Concentrate Filtrate via Rotovap s1_filter->s1_rotovap s1_extract Perform Liquid-Liquid Extraction (Ether/NaOH/Brine) s1_rotovap->s1_extract s1_dry Dry Organic Layer (Na₂SO₄) & Concentrate s1_extract->s1_dry s1_purify Recrystallize from Ethanol s1_dry->s1_purify s1_product Isolated Intermediate: Ethyl 4-benzyloxyphenoxyacetate s1_purify->s1_product s2_start Combine Intermediate, NaOH, EtOH, and H₂O in Flask s1_product->s2_start Proceed to Stage 2 s2_reflux Reflux for 2-3 hours s2_start->s2_reflux s2_cool_rotovap Cool & Concentrate via Rotovap s2_reflux->s2_cool_rotovap s2_acidify Acidify with HCl in Ice Bath to Precipitate Product s2_cool_rotovap->s2_acidify s2_filter Collect Solid via Vacuum Filtration s2_acidify->s2_filter s2_wash_dry Wash with Cold H₂O & Dry s2_filter->s2_wash_dry s2_product Final Product: This compound s2_wash_dry->s2_product

Caption: Step-by-step experimental workflow diagram.

Safety Precautions and Hazard Management

All steps of this synthesis must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Benzyl Chloride : Toxic, corrosive, and a lachrymator.[3][4] It is a suspected carcinogen and mutagen.[5] Handle with extreme care, avoiding inhalation of vapors and skin contact.[6] Work should be conducted in a well-ventilated fume hood.

  • Sodium Hydroxide (NaOH) : Corrosive and can cause severe skin and eye burns.[7][8][9] Handle with care, especially when preparing solutions, as the dissolution is highly exothermic. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[10][11]

  • Ethyl Chloroacetate (Precursor Synthesis) : If synthesizing the starting material, note that Ethyl Chloroacetate is toxic, flammable, and a lachrymator.[12][13][14] It can be fatal if absorbed through the skin.[15][16]

  • Solvents : Acetone and diethyl ether are highly flammable. Ensure there are no ignition sources nearby during their use. Concentrated HCl is highly corrosive and releases noxious fumes.

Always have access to an emergency eyewash station and safety shower. Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for the Purification of Synthesized 4-Benzyloxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 4-Benzyloxyphenoxyacetic acid, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for downstream applications, demanding robust and efficient purification strategies. This application note details three primary purification techniques: acid-base extraction, recrystallization, and column chromatography. Each method is presented with a detailed protocol, the underlying scientific rationale, and guidance for troubleshooting. The content is designed for researchers, scientists, and professionals in drug development, emphasizing both theoretical understanding and practical implementation to achieve high-purity this compound.

Introduction: The Criticality of Purity for this compound

This compound (BPAA) is a versatile building block in medicinal chemistry, often utilized in the synthesis of complex molecular scaffolds. The presence of impurities, which can include unreacted starting materials, byproducts, and residual solvents, can significantly hinder subsequent reaction yields, introduce unwanted side products, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).[1][2] Therefore, achieving a high degree of purity for BPAA is a non-negotiable aspect of the synthetic workflow.

The choice of purification technique is contingent on the physicochemical properties of BPAA and the nature of the impurities present.[1] BPAA is a solid at room temperature, possessing a carboxylic acid functional group (pKa ~4-5), an ether linkage, and aromatic rings. These features dictate its solubility and reactivity, which are exploited in the purification methods detailed below.

Potential Impurities in the Synthesis of this compound

A typical synthesis of this compound involves the Williamson ether synthesis, where 4-hydroxyphenoxyacetic acid is reacted with benzyl chloride in the presence of a base. Common impurities may include:

  • Unreacted Starting Materials: 4-hydroxyphenoxyacetic acid and benzyl chloride.

  • Byproducts: Benzyl alcohol (from hydrolysis of benzyl chloride), and products of side reactions.

  • Residual Solvents: From the reaction and workup steps.

  • Inorganic Salts: Formed during the reaction.

Understanding the likely impurities is the first step in designing an effective purification strategy.

Purification Strategy Workflow

The following diagram illustrates a logical workflow for the purification of crude this compound, often starting with a liquid-liquid extraction to remove the bulk of impurities, followed by recrystallization for fine purification. Column chromatography is typically reserved for challenging separations or when very high purity is required.

Purification_Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Further Purification Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Acid_Base_Extraction->Purity_Analysis Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities persist Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product (>99%) Purity_Analysis->Pure_Product Meets Specs

Caption: A decision-making workflow for the purification of this compound.

Method 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group in this compound. By treating an organic solution of the crude product with an aqueous base (e.g., sodium bicarbonate), the acidic BPAA is deprotonated to form its water-soluble carboxylate salt.[3][4] Neutral and basic impurities remain in the organic layer and can be separated. The aqueous layer containing the BPAA salt is then acidified to regenerate the neutral, water-insoluble carboxylic acid, which precipitates out and can be collected.[4][5]

Advantages:

  • Excellent for removing neutral and basic impurities.

  • High capacity and relatively inexpensive.

  • Can be performed on a large scale.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Mixing and Separation: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.[6] Allow the layers to separate.

  • Aqueous Layer Collection: Drain the lower aqueous layer, which now contains the sodium salt of this compound, into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the desired acid.[3] Combine the aqueous extracts.

  • Backwashing: To remove any residual neutral impurities from the combined aqueous extracts, perform a "backwash" with a small portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath to minimize solubility upon precipitation.[6] Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the pH of the solution is acidic (pH ~2-3), which can be checked with pH paper.[4] A white precipitate of pure this compound will form.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to a constant weight.

Method 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7][8] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[8] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the solution.[7]

Advantages:

  • Can yield very pure crystalline solids.

  • Effective at removing small amounts of impurities.

  • Relatively simple to perform.

Protocol: Recrystallization
  • Solvent Selection: The choice of solvent is critical. For this compound, a polar protic solvent or a mixture is often suitable. Ethanol, methanol, or an ethanol/water mixture are good starting points. The ideal solvent should be determined experimentally on a small scale.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solvent boils.[9]

  • Achieving Saturation: Continue adding small portions of the hot solvent until the solid just dissolves, creating a saturated solution at the boiling point.[10] Adding excess solvent will reduce the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10] This step prevents premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Covering the flask with a beaker can aid in slow cooling.[7]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven.

Method 3: Column Chromatography

Principle: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[1] For carboxylic acids like BPAA, streaking or tailing on silica gel can be an issue due to strong interactions.[1] This can be mitigated by adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase to keep the compound protonated.[1]

Advantages:

  • Capable of separating compounds with very similar polarities.

  • Adaptable to various scales (from milligrams to kilograms).

  • Can be automated for high-throughput purification.

Protocol: Silica Gel Column Chromatography
  • Stationary Phase: Prepare a column with silica gel as the stationary phase, slurried in the initial mobile phase solvent.

  • Mobile Phase Selection: The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation (Rf of the desired compound ~0.3-0.4). To prevent streaking, add 0.5-1% acetic acid to the mobile phase mixture.[1]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the compound is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure to begin eluting the sample.[1]

  • Fraction Collection: Collect the eluent in a series of fractions.[1]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.[1]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

Reversed-Phase Flash Chromatography

For polar carboxylic acids, reversed-phase (C18) flash chromatography can be an effective alternative to normal-phase silica gel chromatography.[11]

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated.[11]

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

Technique Purpose Typical Conditions
Thin-Layer Chromatography (TLC) Rapid purity check and monitoring of column chromatography fractions.Stationary Phase: Silica gel plate. Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3) + 0.5% Acetic Acid. Visualization: UV light (254 nm).
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination.Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).[12] Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0).[12] Detection: UV at 254 nm.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Melting Point Indication of purity. A sharp melting point range close to the literature value suggests high purity.---

Troubleshooting

Problem Possible Cause Solution
Low yield in recrystallization Too much solvent used; premature crystallization during hot filtration; compound is highly soluble in the cold solvent.Use the minimum amount of hot solvent; ensure filtration apparatus is pre-heated; choose a different solvent or solvent system.
Oily product after recrystallization The melting point of the compound is lower than the boiling point of the solvent; impurities are preventing crystallization.Use a lower-boiling point solvent; try a different purification method first (e.g., acid-base extraction) to remove the interfering impurities.
Streaking on TLC/poor separation in column chromatography Strong interaction of the carboxylic acid with the silica gel.Add 0.5-1% acetic or formic acid to the mobile phase.[1]
Incomplete separation in acid-base extraction Insufficient mixing; incorrect pH adjustment; emulsion formation.Shake the separatory funnel more vigorously; ensure complete basification and acidification using a pH meter or paper; add brine to break up emulsions.

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic intermediate. The choice between acid-base extraction, recrystallization, and column chromatography depends on the nature and quantity of impurities, as well as the desired final purity. A combination of these techniques, guided by analytical assessment, will consistently yield high-purity material suitable for demanding applications in drug development and research.

References

Application of 4-Benzyloxyphenoxyacetic acid in developing plant growth regulators

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Benzyloxyphenoxyacetic Acid in Plant Growth Regulation

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and agricultural development professionals on the application of this compound (4-BPAA) as a potent plant growth regulator. It delves into the underlying mechanisms, provides detailed experimental protocols, and offers insights into the practical application of this synthetic auxin for manipulating plant development.

Introduction: Understanding this compound

This compound (CAS 38559-92-1, Molecular Formula: C₁₅H₁₄O₄) is a member of the phenoxyacetic acid class of organic compounds.[1] This class is renowned for its auxin-like activity, meaning these synthetic compounds can mimic the effects of the primary natural plant auxin, Indole-3-acetic acid (IAA).[2][3] While natural auxins like IAA control nearly every aspect of plant growth and development, they are often regulated and degraded by the plant. Synthetic auxins like 4-BPAA are generally more resistant to degradation, leading to more pronounced and sustained physiological responses.[4]

At low concentrations, these compounds act as powerful plant growth regulators, capable of stimulating cell division and differentiation. This makes them valuable for applications such as promoting fruit set, inducing rooting, and use in plant tissue culture.[5][6] At higher concentrations, this same mechanism leads to uncontrolled, unsustainable growth, causing plant death, which is the basis for their use as herbicides, particularly against broadleaf weeds.[2][5] 4-BPAA serves as a key intermediate in the synthesis of more complex agrochemicals and is a subject of research for developing novel plant growth regulators.[7]

The "Why": Mechanism of Auxinic Action

The efficacy of 4-BPAA as a plant growth regulator is rooted in its ability to hijack the plant's natural auxin signaling pathway. This pathway is central to a plant's life, governing processes from cell elongation to organ formation.

Pillar of Action: Mimicking Natural Auxin

  • Perception: Synthetic auxins like 4-BPAA are recognized by the same cellular receptors as natural IAA. The primary receptors are the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins.[8]

  • Co-Receptor Complex Formation: When 4-BPAA binds to a TIR1/AFB protein, it stabilizes the interaction between this receptor and a family of repressor proteins known as Aux/IAAs.

  • Targeted Degradation: This binding event tags the Aux/IAA repressor for destruction by the cell's protein degradation machinery (the 26S proteasome).

  • Gene Activation: With the Aux/IAA repressors removed, Auxin Response Factors (ARFs)—transcription factors that were previously inhibited—are now free to activate the expression of a cascade of auxin-responsive genes.

  • Physiological Response: The activation of these genes leads to downstream effects such as cell elongation, cell division, and tissue differentiation, which manifest as the desired regulatory outcome (e.g., root growth, fruit set) or, at high doses, as herbicidal symptoms.[3][4]

The key difference is that while the concentration of natural IAA is tightly controlled by the plant through synthesis and degradation, synthetic auxins like 4-BPAA persist, leading to a continuous and overwhelming activation of this pathway.[4]

Auxin_Signaling_Pathway cluster_0 Low Auxin State cluster_1 High Auxin State (4-BPAA Present) AuxIAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses AuxIAA_d Aux/IAA Repressor AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Blocks Transcription ARF_a Active ARF AuxinGenes_a Auxin-Responsive Genes BPAA 4-BPAA (Synthetic Auxin) TIR1 TIR1/AFB Receptor BPAA->TIR1 Binds to TIR1->AuxIAA_d Binds to Proteasome 26S Proteasome AuxIAA_d->Proteasome Targeted for Degradation ARF_a->AuxinGenes_a Activates Transcription GrowthResponse Physiological Growth Response AuxinGenes_a->GrowthResponse

Caption: Auxin signaling pathway disruption by 4-BPAA.

Applications & Expected Physiological Outcomes

Based on the known activities of phenoxyacetic acids, 4-BPAA can be strategically applied to achieve specific outcomes in plant development. The precise concentration is critical and must be optimized for each species and application.

Application AreaTarget Physiological ProcessTypical Concentration Range (as foliar spray or solution)Expected Outcome
Horticulture (Fruit Crops) Fruit Set & Development5 - 50 mg/L (ppm)Prevents premature dropping of flowers and young fruit; promotes fruit enlargement and can induce seedless fruit (parthenocarpy).[6]
Propagation Adventitious Root Formation20 - 200 mg/L (ppm)Stimulates the initiation and growth of roots from stem or leaf cuttings, accelerating propagation.[9]
Plant Tissue Culture Callus Induction & Somatic Embryogenesis0.01 - 10.0 mg/L (in media)In combination with cytokinins, promotes undifferentiated cell division (callus) and can induce the formation of embryos from somatic cells.[10][11]
Weed Control (Research) Herbicidal Activity> 500 mg/L (ppm)At high doses, causes epinasty (twisting), uncontrolled growth, and eventual death of susceptible (typically dicotyledonous) plants.[5]

Experimental Protocols: A Step-by-Step Guide

Scientific integrity requires reproducible and verifiable protocols. The following methods provide a robust framework for investigating the effects of 4-BPAA.

Protocol 1: Preparation of Stock and Working Solutions

This is the foundational step for all subsequent experiments. Accuracy here is paramount.

  • Objective: To create a concentrated stock solution of 4-BPAA that can be easily diluted to various working concentrations.

  • Materials:

    • This compound (powder form)

    • Solvent (e.g., Ethanol or 1M NaOH)

    • Volumetric flasks (100 mL)

    • Pipettes

    • Magnetic stirrer and stir bar

    • Distilled or deionized water

  • Procedure:

    • Prepare a 1 mg/mL (1000 ppm) Stock Solution:

      • Weigh out 100 mg of 4-BPAA powder.

      • Transfer the powder to a 100 mL volumetric flask.

      • Add 2-5 mL of a suitable solvent (Ethanol is common; for water-based stocks, a few drops of 1M NaOH can be used to dissolve the acid) and swirl gently until the powder is completely dissolved.[10]

      • Once dissolved, bring the volume up to the 100 mL mark with distilled water. If using NaOH, the solution will be slightly basic; pH adjustment may be necessary for specific applications.

      • Stir the solution for 10-15 minutes to ensure homogeneity.

    • Storage: Store the stock solution in a labeled, airtight container at 4°C, protected from light. It is typically stable for several weeks.

    • Preparing Working Solutions: Use the formula C1V1 = C2V2 to calculate the volume of stock solution needed for your desired working concentration.

      • Example: To make 100 mL of a 20 mg/L working solution:

      • (1000 mg/L) * V1 = (20 mg/L) * (100 mL)

      • V1 = (20 * 100) / 1000 = 2 mL

      • Add 2 mL of the stock solution to a 100 mL volumetric flask and fill to the mark with distilled water.

Protocol 2: Bioassay for Auxin Activity - Oat (Avena sativa) Coleoptile Elongation Test

This classic bioassay quantitatively measures the growth-promoting activity of an auxin-like substance.[12][13]

  • Objective: To determine the dose-dependent effect of 4-BPAA on cell elongation.

  • Procedure:

    • Seed Germination: Germinate oat seeds on moist filter paper in complete darkness for 72 hours at 25°C.

    • Coleoptile Preparation: Under a dim green safelight (to which plants are insensitive), select uniform seedlings. Excise the apical 2-3 mm of the coleoptile tip (the primary site of natural auxin production). Then, excise a 10 mm segment from the sub-apical region.

    • Incubation: Prepare a series of petri dishes containing your 4-BPAA working solutions (e.g., 0, 0.1, 1, 5, 10, 20 mg/L) in a buffered solution (e.g., 2% sucrose and citrate buffer, pH 5.0).

    • Float 10-15 coleoptile segments in each dish.

    • Incubate the dishes in complete darkness at 25°C for 24 hours.

    • Measurement: After incubation, use a digital caliper or imaging software to measure the final length of each coleoptile segment.

  • Data Analysis: Calculate the average elongation for each concentration. Plot the mean elongation (in mm) against the logarithm of the 4-BPAA concentration to generate a dose-response curve.

Bioassay_Workflow A Germinate Oat Seeds (Dark, 72h, 25°C) B Under Green Safelight: Excise Coleoptile Tip (2-3mm) A->B C Excise Sub-apical Segment (10mm) B->C E Float Segments in Solutions C->E D Prepare Petri Dishes with 4-BPAA Working Solutions D->E F Incubate in Darkness (24h, 25°C) E->F G Measure Final Length of Segments F->G H Analyze Data: Plot Dose-Response Curve G->H

Caption: Workflow for the Avena Coleoptile Elongation Bioassay.

Protocol 3: Adventitious Root Formation in Cuttings
  • Objective: To evaluate the efficacy of 4-BPAA in promoting root initiation on vegetative cuttings.

  • Procedure:

    • Prepare Cuttings: Take 10-15 cm long cuttings from healthy, actively growing stock plants (e.g., mung bean, chrysanthemum, ficus). Make a clean, angled cut just below a node and remove the lower leaves.

    • Treatment Application:

      • Quick Dip Method: Dip the basal 2-3 cm of the cuttings into 4-BPAA solutions (e.g., 0, 25, 50, 100, 200 mg/L) for 5-10 seconds.

      • Talc Powder Method: Mix 4-BPAA with fine talcum powder to create a rooting powder at various concentrations (e.g., 100, 500, 1000 ppm). Moisten the base of the cutting and dip it into the powder.

    • Planting: Plant the treated cuttings in a sterile, moist rooting medium (e.g., perlite/vermiculite mix or sand).

    • Incubation: Place the cuttings in a high-humidity environment (e.g., under a mist system or covered with a plastic dome) with appropriate light and temperature for the species.

    • Evaluation: After 2-4 weeks, carefully remove the cuttings and wash the roots. Record the number of roots per cutting, the average root length, and the percentage of cuttings that successfully rooted.

Safety, Handling, and Environmental Considerations

As a biologically active compound, 4-BPAA and other phenoxyacetic acids require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the powder or concentrated solutions.

  • Environmental Fate: Phenoxyacetic acids are generally characterized by high water solubility and low sorption in soil, making them potentially mobile.[14] Their persistence is influenced by several factors:

    • Microbial Degradation: This is the primary route of breakdown in soil and water. The rate depends on temperature, moisture, and the presence of adapted microorganisms.[15][16]

    • Photodegradation: Sunlight can contribute to the breakdown of these compounds, especially in surface waters.[14]

    • Hydrolysis: The ester forms of phenoxy acids can hydrolyze to the parent acid, with the rate being dependent on pH and temperature.[14]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Analytical Methods for Quantification

For advanced research, quality control, or environmental monitoring, quantifying the concentration of 4-BPAA is essential.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely used technique for quantifying aromatic compounds like 4-BPAA. It offers a good balance of sensitivity and cost-effectiveness.[17][18]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides the highest sensitivity and selectivity, making it ideal for detecting trace amounts of the compound in complex matrices like plant tissue, soil, or water.[17][19]

References

Application Note: Unambiguous Structural Confirmation of 4-Benzyloxyphenoxyacetic Acid Using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in modern chemistry.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the definitive structural confirmation of 4-Benzyloxyphenoxyacetic acid. By synergistically employing a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments, we present a field-proven protocol and detailed data interpretation strategy that ensures scientific integrity and trustworthy results. The causality behind experimental choices, from sample preparation to the selection of specific NMR pulse programs, is explained to provide a deeper understanding of the analytical process.

Introduction: The Rationale for a Multi-Technique NMR Approach

While ¹H NMR provides a primary map of the proton framework and ¹³C NMR reveals the carbon backbone, complex organic molecules like this compound, with multiple aromatic rings and flexible side chains, demand a more rigorous analytical approach. Overlapping signals in the aromatic region and the need to unequivocally link specific protons to their corresponding carbons necessitate the use of advanced NMR techniques. This guide demonstrates how a logical combination of experiments can systematically deconstruct the molecule's spectral data, leading to an undeniable structural assignment.

Structure of this compound:

Structure of this compound with atom numbering

Figure 1: Chemical structure of this compound with systematic numbering for NMR assignment.

Experimental Protocols: A Self-Validating System

The quality of NMR data is profoundly dependent on meticulous sample preparation.[2] The following protocol is designed to yield high-resolution spectra suitable for all necessary experiments.

Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 15-25 mg of purified this compound for robust ¹H and ¹³C NMR analysis. For small molecules, this concentration provides excellent signal-to-noise for ¹H experiments within minutes and allows for ¹³C acquisition in a reasonable timeframe (e.g., 20-60 minutes).[2][3]

  • Solvent Selection & Dissolution:

    • Choose a suitable deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids as it can solubilize the compound and often allows for the observation of the acidic proton. Chloroform-d (CDCl₃) is another common alternative.

    • In a small, clean vial, dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent.[4] Using a secondary vial ensures complete dissolution before transfer to the expensive NMR tube.[3]

  • Filtration and Transfer:

    • If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][5] Solid impurities can severely degrade the spectral quality by interfering with the magnetic field homogeneity (shimming).[3]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm. Alternatively, the residual solvent peak can be used for calibration.[3]

  • Final Steps: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[5]

NMR Data Acquisition Workflow

The suite of experiments should be run sequentially to build a complete picture of the molecular structure.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments P1 ¹H NMR (Proton Framework) P2 ¹³C NMR (Carbon Backbone) P1->P2 P3 DEPT-135 (Carbon Multiplicity) P2->P3 P4 COSY (¹H-¹H Connectivity) P3->P4 Assign Protonated Carbons P5 HSQC (¹H-¹³C One-Bond Connectivity) P4->P5 P_Final Structural Elucidation P5->P_Final Final Structure Confirmation

Diagram 1: Recommended workflow for NMR-based structural confirmation.

Data Interpretation & Structural Assignment

Predicted Chemical Shifts

Based on standard chemical shift tables, we can predict the approximate regions for each nucleus.[6][7][8][9]

Atom(s) (from Fig. 1)Functional GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-12Carboxylic Acid10.0 - 12.0 (broad)-
C-11Carboxylic Acid-165 - 185
H-10Methylene (α to COOH)~4.7-
C-10Methylene (α to COOH)-60 - 70
H-8, H-9, H-5, H-6Aromatic (Phenoxy)6.8 - 7.2-
C-4, C-7Aromatic (O-linked)-150 - 160
C-5, C-6, C-8, C-9Aromatic (CH)-115 - 130
C-1Aromatic (ipso)-~130
H-3Methylene (Benzylic)~5.1-
C-3Methylene (Benzylic)-65 - 75
H-2', H-6', H-3', H-5', H-4'Aromatic (Benzyl)7.2 - 7.5-
C-1'Aromatic (ipso)-~137
C-2', C-6', C-3', C-5', C-4'Aromatic (CH)-127 - 129
Analysis of 1D NMR Spectra
  • ¹H NMR: The proton spectrum provides the initial overview. We expect to see:

    • A broad singlet far downfield for the carboxylic acid proton (H-12).

    • A singlet integrating to 2H for the benzylic methylene protons (H-3).

    • A singlet integrating to 2H for the methylene protons of the acetic acid moiety (H-10).

    • A multiplet integrating to 5H in the aromatic region for the monosubstituted benzyl ring protons (H-2' to H-6').

    • Two distinct doublets, each integrating to 2H, characteristic of a para-substituted aromatic ring, for the phenoxy protons (H-5,6 and H-8,9).

  • ¹³C NMR & DEPT-135: The broadband ¹³C spectrum will show all unique carbon signals. The DEPT-135 experiment is crucial for differentiating carbon types.[10][11][12][13]

    • CH and CH₃ groups appear as positive peaks.

    • CH₂ groups appear as negative (inverted) peaks.[11]

    • Quaternary carbons (including C=O) are absent.[11][13]

    By comparing the broadband ¹³C and DEPT-135 spectra, we can identify:

    • Negative Peaks: C-3 and C-10 (the two methylene carbons).

    • Positive Peaks: All aromatic CH carbons (C-2' to C-6', C-5, C-6, C-8, C-9).

    • Signals Present in ¹³C but Absent in DEPT-135: The five quaternary carbons (C-1, C-4, C-7, C-1', and the carbonyl C-11).

Analysis of 2D NMR Spectra: Confirming Connectivity

Two-dimensional NMR is essential for assembling the molecular fragments identified in the 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds.[14][15]

    • Cross-peaks will be observed between the adjacent aromatic protons H-5/6 and H-8/9 on the phenoxy ring, confirming their ortho relationship.

    • Correlations will be seen between the protons of the benzyl ring (e.g., H-2'/6' with H-3'/5', and H-3'/5' with H-4'), confirming the spin system of this ring.

    • The methylene (H-3, H-10) and carboxylic acid (H-12) protons are expected to be singlets and will therefore show no COSY correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most critical experiment for final confirmation, as it unambiguously correlates each proton with its directly attached carbon (one-bond ¹H-¹³C correlation).[14][15]

    • Each CH and CH₂ group will produce a cross-peak, linking a specific signal in the ¹H spectrum to a signal in the ¹³C spectrum. For example, the proton signal at ~5.1 ppm (H-3) will show a correlation to the carbon signal around 70 ppm (C-3). This provides definitive assignment for all protonated carbons.

Diagram 2: Logic table illustrating how 2D NMR data confirms assignments.

Summary of Results and Conclusion

The collective data from this comprehensive suite of NMR experiments provides interlocking evidence for the unequivocal structural confirmation of this compound.

Assignment¹H δ (ppm), Mult. (Int.)¹³C δ (ppm)DEPT-135Key COSY CorrelationKey HSQC Correlation
-COOH ~11.5, br s (1H)~171.5Absent--
C-1 -~129.0Absent--
Benzyl Ring 7.30-7.45, m (5H)~137.0 (C-1')~128.7 (C-2',6')~128.1 (C-3',5')~127.9 (C-4')AbsentCH (+)CH (+)CH (+)H-2'/6' ↔ H-3'/5'H-2'/6' ↔ C-2'/6'H-3'/5' ↔ C-3'/5'H-4' ↔ C-4'
-O-CH₂-Ph ~5.10, s (2H)~70.0CH₂ (-)-H-3 ↔ C-3
Phenoxy Ring ~6.95, d (2H)~6.90, d (2H)~155.0 (C-4)~154.0 (C-7)~121.0 (C-5,6)~115.0 (C-8,9)AbsentAbsentCH (+)CH (+)H-5,6 ↔ H-8,9H-5,6 ↔ C-5,6H-8,9 ↔ C-8,9
-O-CH₂-COOH ~4.65, s (2H)~65.0CH₂ (-)-H-10 ↔ C-10

Note: The chemical shift values (δ) provided are typical and may vary slightly based on solvent and concentration.

References

Application Notes and Protocols for 4-Benzyloxyphenoxyacetic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Benzyloxyphenoxyacetic acid in agrochemical formulations.

Introduction: Understanding this compound

This compound is a synthetic organic compound with the molecular formula C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol .[1][2] Structurally, it belongs to the aryloxyphenoxyacetic acid class of chemicals. This class is closely related to the phenoxyacetic acids, a well-established group of synthetic auxins used as selective herbicides. Given its structure, this compound is hypothesized to function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity in susceptible plant species.[3]

Synthetic auxins are powerful tools in agriculture, primarily used for broadleaf weed control. They function by overstimulating growth processes, leading to uncontrolled cell division and elongation, which ultimately results in vascular tissue damage and plant death.[4] The selectivity of these herbicides often allows them to be used on grass crops like corn, wheat, and turf, while controlling broadleaf weeds.

These application notes provide a comprehensive framework for the development, formulation, and biological evaluation of this compound as a potential new active ingredient in an agrochemical product.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 38559-92-1[1]
Molecular Formula C₁₅H₁₄O₄[2]
Molecular Weight 258.27 g/mol [2]
Melting Point 139-140°C[1]
Appearance Solid
Water Solubility Insoluble in water[5]
pKa 3.24 ± 0.10 (Predicted)[1]
Postulated Mechanism of Action: Synthetic Auxin Pathway

As a synthetic auxin, this compound likely acts by binding to auxin receptors in plant cells, initiating a cascade of downstream effects that disrupt normal growth. At herbicidal concentrations, this leads to an overproduction of ethylene and abscisic acid, causing epinasty, stem twisting, and eventual plant death. The process disrupts the plant's ability to regulate its own growth, making it a highly effective mode of action.

Synthetic_Auxin_MoA cluster_0 Plant Cell SA Synthetic Auxin (this compound) Receptor Auxin Receptor (e.g., TIR1/AFB) SA->Receptor Binds Degradation Degradation of Aux/IAA Repressors Receptor->Degradation Triggers ARF ARF Transcription Factors Activated Degradation->ARF Releases Gene_Exp Auxin-Responsive Gene Expression ARF->Gene_Exp Initiates Growth Uncontrolled Cell Elongation & Division Gene_Exp->Growth Leads to Death Vascular Damage & Plant Death Growth->Death

Caption: Postulated mechanism of action for this compound.

Agrochemical Formulation: From Technical Grade to Usable Product

The successful application of an active ingredient (AI) like this compound depends entirely on its formulation.[] A formulation converts a technical grade active ingredient (TC) into a product that is safe, stable, and efficacious for field use. Given that this compound is insoluble in water, formulation is essential for its application using standard water-based spray equipment.[5]

The primary goals of formulation are:

  • To ensure uniform application: Dispersing the AI evenly in a spray tank and onto the target weed.

  • To enhance biological activity: Improving the AI's ability to contact, stick to, and penetrate the target plant surface.[7][8]

  • To improve handling and safety: Reducing dust, improving mixing, and ensuring operator safety.

  • To maintain stability: Ensuring the product has an adequate shelf-life under various storage conditions.[][10]

Key Formulation Components: The Role of Adjuvants

Adjuvants are substances added to a pesticide formulation or spray tank to enhance the performance of the active ingredient or modify the physical properties of the spray solution.[8][11] They are critical for overcoming barriers to herbicide efficacy, such as the waxy cuticle on plant leaves.[12]

Table 2: Common Adjuvant Types for Herbicide Formulations

Adjuvant TypeFunctionExampleReference
Surfactants Reduce surface tension of spray droplets, improving wetting and spreading on leaf surfaces.Non-ionic surfactants (NIS), organo-silicones.[7][13]
Oils Increase penetration of the AI through the waxy leaf cuticle. Includes crop oil concentrates (COC) and methylated seed oils (MSO).Petroleum or vegetable-based oils blended with surfactants.[12][13]
Water Conditioners Sequester hard water cations (e.g., Ca²⁺, Mg²⁺) that can antagonize herbicide activity.Ammonium sulfate (AMS).[13]
Stickers Help spray droplets adhere to the leaf surface, reducing runoff from rain or irrigation.Latex, polymers.[7]
Solvents Dissolve the active ingredient in liquid formulations like Emulsifiable Concentrates.Aromatic hydrocarbons, vegetable oil esters.N/A
Wetting/Dispersing Agents Allow solid particles to be suspended in a liquid carrier (for SC and WP formulations).Lignosulfonates, naphthalene sulfonates.N/A

Formulation Development Protocols

The choice of formulation type depends on the physicochemical properties of the active ingredient. Since this compound is a solid that is insoluble in water, two common formulation types are proposed for initial development: an Emulsifiable Concentrate (EC) and a Wettable Powder (WP) .

Protocol 1: Development of an Emulsifiable Concentrate (EC) Formulation

An EC formulation is a liquid concentrate where the active ingredient is dissolved in a water-immiscible solvent, with emulsifiers added to allow the concentrate to form a stable emulsion when mixed with water.

Objective: To create a stable 240 g/L EC formulation of this compound.

Materials & Equipment:

  • This compound, Technical Grade (>96%)

  • Aromatic solvent (e.g., Solvesso™ 150 or equivalent)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

  • Magnetic stirrer and stir bar

  • Glass beakers and graduated cylinders

  • Analytical balance

Step-by-Step Methodology:

  • Preparation: In a well-ventilated fume hood, weigh 24.0 g of this compound technical grade into a 100 mL glass beaker.

  • Dissolution: Add approximately 60 mL of the aromatic solvent to the beaker. Place the beaker on a magnetic stirrer and stir until the active ingredient is completely dissolved. Gentle heating (to ~40°C) may be applied if necessary.

  • Adjuvant Addition: Weigh and add 5.0 g of the anionic emulsifier and 5.0 g of the non-ionic emulsifier to the solution. Continue stirring until the emulsifiers are fully incorporated and the solution is homogenous.

  • Final Volume Adjustment: Carefully transfer the solution to a 100 mL graduated cylinder. Add more aromatic solvent to bring the final volume to exactly 100 mL.

  • Homogenization: Transfer the final solution back to a beaker and stir for an additional 15 minutes to ensure complete homogeneity.

  • Initial Quality Assessment: Perform a preliminary emulsion stability test by adding 1 mL of the EC formulation to 99 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times and observe the emulsion for any signs of separation or creaming after 30 minutes.

Protocol 2: Development of a Wettable Powder (WP) Formulation

A WP is a fine powder formulation containing the active ingredient, a wetting agent, and a dispersing agent. It is designed to be mixed with water to form a suspension for spraying.

Objective: To create a stable 75% (w/w) WP formulation of this compound.

Materials & Equipment:

  • This compound, Technical Grade (>96%)

  • Wetting agent (e.g., sodium lauryl sulfate)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Inert carrier/filler (e.g., kaolin clay or silica)

  • Air mill or hammer mill for grinding

  • Ribbon blender or V-blender for mixing

  • Analytical balance

Step-by-Step Methodology:

  • Pre-milling (if necessary): If the technical AI is crystalline or lumpy, pre-mill it to a smaller particle size using a hammer mill.

  • Weighing Components: Accurately weigh the components for a 100 g batch:

    • This compound: 75.0 g

    • Wetting agent: 2.0 g

    • Dispersing agent: 5.0 g

    • Inert carrier (Kaolin): 18.0 g

  • Blending: Combine all weighed components in a V-blender. Blend for 15-20 minutes until the mixture is uniform.

  • Milling: Pass the blended powder through an air mill. The goal is to achieve a fine particle size (typically >95% of particles below 44 µm). Particle size is critical for suspension stability.

  • Homogenization: Re-blend the milled powder for another 10-15 minutes to ensure homogeneity.

  • Initial Quality Assessment: Perform a preliminary suspensibility test. Add 1 g of the WP to 100 mL of water in a graduated cylinder, invert 30 times, and let it stand. Observe the level of sediment after 30 minutes. A high degree of suspensibility indicates a good formulation.[]

Quality Control and Stability Testing Protocols

Stability testing is mandatory to establish the shelf-life of a product and ensure it remains safe and effective under various storage conditions.[10][14]

Protocol 3: Accelerated Storage Stability Testing

This test uses elevated temperatures to predict the long-term stability of a formulation in a shorter timeframe.[] A common standard is storage at 54°C for 14 days, which often correlates to a shelf-life of approximately 2 years at ambient temperature.[10]

Objective: To assess the chemical and physical stability of the developed formulations under accelerated conditions.

Methodology:

  • Sample Preparation: Package 50 mL (for EC) or 50 g (for WP) of the newly developed formulation in appropriate, sealed containers (e.g., HDPE bottles or lined foil pouches).

  • Storage: Place the samples in a calibrated oven set to 54 ± 2°C.

  • Testing Schedule: Analyze the samples at Time 0 (before placing in the oven) and after 14 days.

  • Analysis: Perform the following tests at each time point:

Table 3: Parameters for Accelerated Stability Testing

ParameterEC FormulationWP FormulationPurpose
Appearance Visual check for crystallization, separation, or color change.Visual check for caking, lumping, or color change.Assesses physical integrity.
Active Ingredient Assay Quantification via HPLC-UV or LC-MS/MS.Quantification via HPLC-UV or LC-MS/MS.Checks for chemical degradation.[10]
pH (of 1% dilution) Measure pH of a 1% emulsion in deionized water.Measure pH of a 1% suspension in deionized water.Monitors for chemical changes affecting acidity.
Emulsion Stability Add 5 mL to 95 mL of hard water. Observe separation at 0.5, 1, and 2 hours.N/AAssesses emulsifier performance post-storage.[]
Suspensibility N/AMeasure the percentage of AI remaining in suspension after 30 minutes in hard water.Assesses dispersant/wetting agent performance.[]

Acceptance Criteria: Typically, a loss of active ingredient of <5% is acceptable. Physical properties like emulsion stability and suspensibility should not significantly deteriorate.

Efficacy Evaluation Protocols

Once a stable formulation is developed, its biological activity must be confirmed. This is typically done through a tiered approach, starting with controlled greenhouse bioassays.[15][16]

Protocol 4: Greenhouse Whole-Plant Bioassay

Objective: To determine the herbicidal efficacy of this compound formulations on a target broadleaf weed species (e.g., Velvetleaf, Abutilon theophrasti) and assess crop safety on a non-target grass species (e.g., Corn, Zea mays).

Caption: Experimental workflow for greenhouse herbicide efficacy testing.

Step-by-Step Methodology:

  • Plant Propagation: Sow seeds of velvetleaf and corn in seedling trays filled with a standard potting mix. Grow in a greenhouse with controlled temperature (25/20°C day/night) and a 16-hour photoperiod.[16]

  • Transplanting: Once seedlings reach the 1-2 leaf stage, transplant individual plants into 10 cm pots. Allow plants to acclimate for 7-10 days.

  • Treatment Preparation: Prepare spray solutions for each formulation. A typical rate-finding study might include application rates equivalent to 100, 200, 400, and 800 g AI/ha. Include an untreated control and a "blank" formulation control (containing all ingredients except the AI).

  • Herbicide Application: When the velvetleaf plants reach the 2-4 true leaf stage, apply the herbicide treatments using a cabinet track sprayer calibrated to deliver a spray volume of 200 L/ha.[16] This ensures a uniform application.

  • Experimental Design: Arrange the pots in a randomized complete block design with 4-5 replicates per treatment.

  • Data Collection:

    • Visual Injury: At 7, 14, and 21 days after application (DAA), assess plant injury on a scale of 0% (no effect) to 100% (complete plant death).

    • Biomass Reduction: At 21 DAA, harvest the above-ground portion of each plant. Weigh the fresh biomass, then dry the plant material in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Express efficacy as percent visual injury and percent biomass reduction relative to the untreated control. Analyze data using ANOVA and a dose-response model to calculate the GR₅₀ (the dose required to cause a 50% reduction in growth).

Safety, Handling, and Disposal

As with any active chemical, proper safety protocols must be followed. This compound may cause skin, eye, and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the technical material or its formulations.[5][17]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust or vapors. Avoid creating dust.[5]

  • Storage: Keep containers tightly closed and store in a cool, dry, well-ventilated place away from incompatible materials.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[5]

References

Application Notes and Protocols: A Guide to the Cellular Evaluation of 4-Benzyloxyphenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 4-Benzyloxyphenoxyacetic Acid Derivatives

The this compound scaffold represents a promising chemical entity in modern drug discovery. Derivatives of the broader phenoxyacetic acid class have demonstrated a wide spectrum of biological activities, including roles as selective and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), agonists of Peroxisome Proliferator-Activated Receptors (PPARs), and modulators of inflammatory pathways.[1] These diverse potential mechanisms of action underscore the importance of a systematic and robust experimental approach to characterize the cellular effects of novel this compound derivatives.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute cell-based assays for the evaluation of this chemical series. The protocols outlined herein are designed to be self-validating systems, incorporating essential controls and data analysis strategies to ensure scientific integrity and reproducibility. We will progress from foundational cytotoxicity assessments to more nuanced, mechanism-of-action studies, providing a clear path from initial screening to lead candidate characterization.

Part 1: Foundational Analysis - Assessing General Cytotoxicity and Cell Viability

A critical initial step in the evaluation of any new chemical entity is to determine its inherent cytotoxicity. This information is crucial for establishing a therapeutic window and for designing subsequent, more specific functional assays.[2] A tiered approach, beginning with broad assessments of cell health, is recommended.

The Principle of Metabolic Viability Assays

Metabolic viability assays, such as those using tetrazolium salts (e.g., MTT, WST-1), are foundational in drug discovery for rapidly assessing the impact of compounds on cell health.[3][4] These colorimetric assays measure the metabolic activity of a cell population, which in viable cells, involves the enzymatic reduction of a tetrazolium salt to a colored formazan product.[3][5][6][7] The intensity of the color produced is directly proportional to the number of metabolically active, and therefore viable, cells.[3][5] The WST-1 assay is often preferred due to its higher sensitivity and simpler one-step procedure compared to MTT.[3][5]

Experimental Workflow: A Tiered Approach

A logical workflow ensures that each experimental step informs the next, creating a robust and efficient screening cascade.

experimental_workflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Mechanistic Investigation cluster_tier3 Tier 3: Lead Characterization A Select Relevant Cell Lines B Initial Cytotoxicity Screen (WST-1 Assay) Broad Concentration Range A->B Seed cells for assay C Determine IC50/EC50 Values B->C Analyze absorbance data D Apoptosis vs. Necrosis Assays (Annexin V / Propidium Iodide) C->D Select concentrations below IC50 E Target-Based Functional Assays (e.g., PPAR Reporter Assay) C->E Select concentrations below IC50 H Confirmation of Mechanism of Action D->H F Pathway Analysis (e.g., NF-κB, MAPK) E->F G Dose-Response in Multiple Cell Lines E->G F->H H->G

Caption: A tiered experimental workflow for evaluating this compound derivatives.

Protocol 1: WST-1 Cell Viability Assay

This protocol provides a detailed methodology for assessing the effect of this compound derivatives on cell viability.

Materials:

  • Selected mammalian cell line(s)

  • Complete cell culture medium

  • 96-well clear-bottom, black-walled microplates

  • This compound derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium. It is crucial to maintain a consistent final solvent concentration across all wells (typically ≤ 0.5% DMSO).

    • Remove the seeding medium from the wells and add 100 µL of the compound dilutions.

    • Essential Controls:

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the test compounds.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: A known cytotoxic compound (e.g., doxorubicin).

      • Blank: Wells containing only culture medium (no cells).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • WST-1 Assay and Measurement:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[4]

Data Analysis and Interpretation:

The percentage of cell viability is calculated relative to the vehicle control. This data is then used to generate dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values.

CompoundIC₅₀ (µM) after 48h
Derivative A15.2
Derivative B> 100
Derivative C5.8
Doxorubicin (Control)0.5

Part 2: Delving Deeper - Elucidating the Mechanism of Action

Once the cytotoxic profile of the derivatives is established, the next phase of investigation focuses on understanding how these compounds exert their effects at a cellular level. Based on existing literature for related phenoxyacetic acids, promising avenues for investigation include PPAR agonism and anti-inflammatory pathway modulation.[8][9]

Investigating Apoptosis: The Signature of Programmed Cell Death

Should the initial cytotoxicity screening reveal a dose-dependent decrease in cell viability, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a distinct process from necrosis, which is typically associated with acute cellular injury. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between these two pathways.[10]

  • Annexin V: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[10][11]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.[10][12]

Protocol 2: Annexin V and Propidium Iodide Apoptosis Assay

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • Cell line of interest

  • 6-well plates

  • This compound derivatives

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the this compound derivatives at concentrations around their IC₅₀ values for a predetermined time (e.g., 24 hours). Include vehicle and positive controls (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • The cell populations will be distributed into four quadrants:

      • Lower Left (Annexin V- / PI-): Live cells

      • Lower Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper Left (Annexin V- / PI+): Necrotic cells

Probing a Potential Target: Peroxisome Proliferator-Activated Receptors (PPARs)

Phenoxyacetic acid derivatives have been identified as agonists for PPARs, which are ligand-activated transcription factors crucial in regulating lipid and glucose metabolism.[8][9] A reporter gene assay is an effective method to screen for PPAR agonistic activity.[13] In this system, cells are engineered to express a PPAR ligand-binding domain fused to a DNA-binding domain, and a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for that DNA-binding domain. Agonist binding to the PPAR ligand-binding domain triggers the expression of the reporter gene, which can be quantified.

ppar_pathway Compound 4-Benzyloxyphenoxyacetic Acid Derivative PPAR PPAR Receptor Compound->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Reporter Reporter Gene (e.g., Luciferase) PPRE->Reporter Induces Transcription Signal Luminescent Signal Reporter->Signal Produces

Caption: Simplified signaling pathway for a PPAR reporter assay.

Protocol 3: PPARγ Luciferase Reporter Assay

Materials:

  • Cell line stably expressing a PPARγ-luciferase reporter construct

  • This compound derivatives

  • Positive control agonist (e.g., Rosiglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the reporter cell line in a 96-well white, clear-bottom plate.

    • After 24 hours, treat the cells with serial dilutions of the this compound derivatives and the positive control. Include a vehicle control.

  • Incubation:

    • Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure the luminescent signal using a luminometer.

Data Analysis:

The fold induction of luciferase activity is calculated relative to the vehicle control. This data is used to generate dose-response curves and determine the EC₅₀ values for PPARγ activation.

Part 3: Investigating Anti-Inflammatory Potential

Phenoxyacetic acid derivatives have also been reported to possess anti-inflammatory properties, potentially through the modulation of key signaling pathways like NF-κB and MAPK, which regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Measuring Pro-inflammatory Cytokine Production

An enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the production of cytokines in cell culture supernatants. To induce an inflammatory response, cells (e.g., RAW 264.7 macrophages) are typically stimulated with lipopolysaccharide (LPS).

Protocol 4: TNF-α and IL-6 ELISA

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Mouse TNF-α and IL-6 ELISA kits

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours). Include a non-stimulated control and a vehicle control.

  • Supernatant Collection:

    • Centrifuge the plate to pellet any detached cells and collect the culture supernatants.

  • ELISA:

    • Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's protocols.

Data Analysis:

The concentration of each cytokine is determined from a standard curve. The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated vehicle control.

Conclusion and Future Directions

The experimental framework presented in this guide provides a comprehensive strategy for the initial characterization of this compound derivatives in cell-based assays. By systematically progressing from broad cytotoxicity assessments to targeted, mechanism-of-action studies, researchers can efficiently identify promising lead compounds and elucidate their cellular effects. The data generated from these assays will be instrumental in guiding further preclinical development, including in vivo efficacy and safety studies. The multifaceted nature of this chemical class warrants a thorough investigation of its potential therapeutic applications, and the protocols herein provide a solid foundation for such endeavors.

References

Application Note: LC-MS/MS for the Identification and Characterization of Impurities in 4-Benzyloxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the sensitive detection, identification, and structural elucidation of process-related and degradation impurities in 4-Benzyloxyphenoxyacetic acid, an active pharmaceutical ingredient (API) intermediate. Adherence to stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH), necessitates a comprehensive understanding of an API's impurity profile to ensure product quality, safety, and efficacy.[1][2][3] The described methodology utilizes Reversed-Phase Liquid Chromatography (RPLC) for high-resolution separation coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for definitive identification. We detail a complete protocol, from sample preparation to data analysis, and explain the scientific rationale behind key experimental parameters, providing researchers and drug development professionals with a validated framework for impurity profiling.

Introduction: The Imperative of Impurity Profiling

This compound (MW: 258.27 g/mol , Formula: C₁₅H₁₄O₄) is a key building block in pharmaceutical synthesis.[4] During its manufacture and storage, various impurities can arise from starting materials, by-products of side reactions, intermediates, or degradation of the final substance.[5][6] Regulatory bodies like the ICH mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are often as low as 0.05% to 0.1% depending on the maximum daily dose of the final drug product.[2][7]

The combination of liquid chromatography and mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis for its unparalleled sensitivity and specificity.[8][9][10][11] LC provides the necessary separation of the API from trace-level impurities, while MS offers precise molecular weight information and structural data through fragmentation analysis (MS/MS), enabling confident identification of unknown compounds.[12][13] This guide provides an in-depth protocol tailored for the analysis of this compound, grounding the methodology in established analytical principles.

Scientific Principles & Strategy

Potential Impurities in this compound

A logical impurity profiling strategy begins with understanding the potential sources of impurities. Based on a typical synthesis involving Williamson ether synthesis (e.g., reacting 4-hydroxyphenoxyacetic acid with benzyl bromide or vice versa), potential process-related impurities could include:

  • Starting Materials: Unreacted 4-hydroxyphenoxyacetic acid or benzyl alcohol/bromide.

  • By-products: Products of side reactions, such as dibenzyl ether or over-alkylated species.

  • Intermediates: Incomplete reaction products.

  • Degradation Products: Hydrolysis of the benzyl ether linkage to yield 4-hydroxyphenoxyacetic acid, or decarboxylation products.

The Analytical Power of LC-MS/MS

The chosen analytical approach leverages the strengths of both chromatography and mass spectrometry.

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC is ideal for separating moderately polar to non-polar compounds like this compound and its likely impurities.[14][15] A C18 stationary phase provides excellent hydrophobic retention, while a gradient elution using a mixture of an aqueous mobile phase (with a modifier like formic acid to improve peak shape and ionization) and an organic solvent (like acetonitrile or methanol) allows for the separation of compounds with a wide range of polarities.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique perfect for polar and thermally labile molecules, making it highly suitable for pharmaceutical analysis.[8][14] Since this compound contains a carboxylic acid group, it is readily ionized in negative ion mode to form the deprotonated molecule [M-H]⁻. This mode is often more selective and sensitive for acidic analytes.

  • Tandem Mass Spectrometry (MS/MS): To identify an unknown impurity, its molecular weight is first determined from the full scan MS spectrum. Then, the [M-H]⁻ ion is isolated and fragmented through Collision-Induced Dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule, allowing for its definitive identification.[16]

Experimental Workflow and Protocols

The overall workflow for impurity identification is a systematic process moving from sample preparation to final structural confirmation.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Identification prep_api Weigh API Sample dissolve Dissolve in Diluent (e.g., 50:50 ACN:H₂O) prep_api->dissolve prep_std Prepare Reference Standard (if available) prep_std->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject into LC-MS System filter->inject lc_sep Chromatographic Separation (RPLC Gradient) inject->lc_sep ms_acq Data Acquisition (Full Scan & dd-MS²) lc_sep->ms_acq process Process Chromatogram ms_acq->process detect Detect Impurity Peaks (> Reporting Threshold) process->detect mw_det Determine Molecular Weight (from Full Scan MS) detect->mw_det frag_analysis Analyze MS/MS Fragmentation Pattern mw_det->frag_analysis struct_elu Propose & Confirm Structure frag_analysis->struct_elu

Caption: High-level workflow for LC-MS impurity profiling.

Instrumentation and Materials
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a binary pump, autosampler, and column oven.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer equipped with an ESI source.

  • Software: Instrument control and data analysis software.

  • Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (99%+ purity).

  • Reference Standard: this compound, certified purity.

Protocol: Standard and Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Stock Solution (API): Accurately weigh approximately 10.0 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Working Sample Solution: Further dilute the Stock Solution to a final concentration of 0.1 mg/mL (100 µg/mL) using the diluent. This concentration is typically sufficient to detect impurities at the 0.1% level while avoiding detector saturation from the main peak.

  • Filtration: Prior to injection, filter the working sample solution through a 0.22 µm PTFE or nylon syringe filter to remove particulates.[17]

Protocol: LC-MS Method Parameters

The causality for these parameters is critical: a C18 column is chosen for its hydrophobic selectivity, which is well-suited for the aromatic structure of the analyte.[14] A gradient elution is necessary to separate early-eluting polar impurities from the main API peak and late-eluting non-polar impurities. Formic acid is added to the mobile phase to acidify it, which suppresses the ionization of the carboxylic acid group during chromatography, leading to sharper peaks, and aids in the protonation/deprotonation process within the ESI source.[18][19]

Parameter Condition Rationale
LC Column C18, 100 x 2.1 mm, 1.8 µmProvides high-resolution separation for complex mixtures.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for polar compound elution; acid improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for non-polar compound elution.
Flow Rate 0.3 mL/minOptimal for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CImproves peak symmetry and reduces viscosity for better performance.
Injection Vol. 2 µLMinimizes column overload while maintaining sensitivity.
LC Gradient See Table 2 belowEnsures separation of compounds with varying polarities.

Table 1: Optimized Liquid Chromatography Conditions.

Time (min) % Mobile Phase B
0.010
15.095
18.095
18.110
22.010

Table 2: LC Gradient Elution Program.

Parameter Condition Rationale
Ionization Mode ESI NegativeOptimal for deprotonating the carboxylic acid group ([M-H]⁻).
Capillary Voltage 3.0 kVStandard voltage for stable spray in negative mode.
Drying Gas Temp. 325 °CEnsures efficient desolvation of droplets.
Drying Gas Flow 10 L/minRemoves solvent vapor from the ion source.
Nebulizer Pressure 35 psiAssists in forming a fine aerosol for efficient ionization.
Scan Mode Full Scan MS & Data-Dependent MS/MS (dd-MS²)Full scan detects all ions; dd-MS² triggers fragmentation on abundant ions.
Mass Range m/z 50 - 500Covers the expected mass range of the API and its impurities.
Collision Energy Ramped (e.g., 10-40 eV)Provides a range of fragmentation energies to generate a rich MS/MS spectrum.

Table 3: Optimized Mass Spectrometry Conditions.

Results and Data Interpretation

Impurity Detection

After analysis, the total ion chromatogram (TIC) is processed. The peak for this compound will be the largest. Any other peaks are potential impurities. According to ICH guidelines, impurities present at a level greater than the reporting threshold (e.g., 0.05%) must be reported.[1] Those above the identification threshold (e.g., 0.10%) must be structurally characterized.[2][5]

Example: Identification of a Hypothetical Impurity

Let's assume a small peak is detected at a retention time of 5.2 minutes, while the main API elutes at 10.5 minutes. The logical process for identification is as follows:

G start Unknown Peak Detected (RT = 5.2 min) ms1 Step 1: Extract Mass Spectrum (Full Scan MS) start->ms1 ms1_result Result: [M-H]⁻ ion observed at m/z 167.03 ms1->ms1_result mw_calc Calculate Neutral Mass: 167.03 + 1.0078 = 168.04 Da ms1->mw_calc formula Propose Formula: C₈H₈O₄ (Matches 168.0423 Da) mw_calc->formula ms2 Step 2: Analyze Fragmentation (MS/MS of m/z 167) formula->ms2 ms2_result Result: Key fragments observed at m/z 123 and m/z 109 ms2->ms2_result frag_interp Interpret Fragments: - Loss of CO₂ (-44 Da) -> m/z 123 - Loss of C₂H₂O (-42 Da) from m/z 167 ms2_result->frag_interp conclusion Conclusion: Structure Identified as 4-Hydroxyphenoxyacetic Acid frag_interp->conclusion

Caption: Logical flow for identifying an unknown impurity using MS and MS/MS data.

  • Molecular Weight Determination: The full scan mass spectrum for the peak at 5.2 minutes shows a prominent ion at m/z 167.03 . This corresponds to the [M-H]⁻ ion. The neutral mass is therefore ~168 Da. This mass is consistent with the starting material, 4-hydroxyphenoxyacetic acid (C₈H₈O₄, exact mass 168.0423 Da). The earlier retention time is also consistent with it being more polar than the benzylated API.

  • Structural Confirmation via MS/MS: The MS/MS spectrum of the m/z 167 ion would be acquired. A characteristic fragmentation for a carboxylic acid is the loss of CO₂ (44 Da), which would produce a fragment at m/z 123.[20] Further fragmentation of the phenoxy ring can provide additional confirmation. By comparing this fragmentation pattern to a reference standard or to literature data, the identity can be confirmed.

Compound Retention Time (min) Observed m/z ([M-H]⁻) Formula Identity
Impurity 15.2167.03C₈H₈O₄4-Hydroxyphenoxyacetic Acid
API10.5257.08C₁₅H₁₃O₄This compound

Table 4: Summary of hypothetical analytical results.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly effective and reliable strategy for the separation and identification of impurities in this compound. The combination of high-resolution reversed-phase chromatography with sensitive ESI-MS/MS detection allows for the confident characterization of impurities at levels required by global regulatory agencies. This protocol serves as a foundational template that can be adapted for the analysis of other pharmaceutical ingredients, ensuring the development of safe and high-quality medicines.

References

Developing a quantitative assay for 4-Benzyloxyphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Development and Validation of a Quantitative Assay for 4-Benzyloxyphenoxyacetic Acid via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This document provides a comprehensive guide for the development and validation of a robust quantitative assay for this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals requiring an accurate, precise, and reliable method for the quantification of this compound in bulk substance or formulated products. The application note explains the scientific rationale behind methodological choices and provides detailed, step-by-step protocols for method implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound (4-BPAA) is an aromatic carboxylic acid derivative. Its structure, featuring a phenoxyacetic acid moiety and a benzyl ether group, makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and polymers.[4][5]

Chemical Properties of this compound:

  • Molecular Formula: C₁₅H₁₄O₄[6][7]

  • Molecular Weight: 258.27 g/mol [6][7]

  • Appearance: White to off-white crystalline powder

  • Melting Point: 139-140°C[6]

  • Predicted pKa: 3.24 ± 0.10[6]

The acidic nature (due to the carboxylic acid group) and significant UV absorbance (due to the aromatic rings) of 4-BPAA make RP-HPLC with UV detection an ideal analytical technique for its quantification. This method offers excellent specificity, allowing separation from potential impurities and degradation products, and provides the accuracy and precision required for quality control and research applications.[4][8]

The core principle of this assay is the partitioning of 4-BPAA between a non-polar stationary phase (C18 column) and a polar mobile phase. The acidity of the mobile phase is controlled with a buffer to suppress the ionization of the carboxylic acid group (pKa ≈ 3.24), ensuring good peak shape and reproducible retention.

Experimental Workflow Overview

The overall process for the quantitative determination of 4-BPAA is summarized in the workflow diagram below. The process begins with the careful preparation of standards and samples, followed by chromatographic separation and detection, and culminates in data analysis and method validation to ensure the reliability of the results.

Assay_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: HPLC Analysis cluster_Data Phase 3: Data Processing & Validation prep_std Prepare Standard Solutions (Stock & Working) instrument_setup Instrument Setup & System Suitability Test (SST) prep_std->instrument_setup prep_sample Prepare Sample Solutions prep_sample->instrument_setup prep_mobile Prepare Mobile Phase prep_mobile->instrument_setup injection Inject Standards & Samples instrument_setup->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection UV Detection chromatography->detection integration Peak Integration & Area Measurement detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Sample Concentration calibration->quantification validation Method Validation (ICH Q2) quantification->validation

Caption: High-level workflow for the quantitative analysis of 4-BPAA.

Detailed Protocol: RP-HPLC Method

This protocol is a robust starting point and should be optimized and validated for your specific application.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-5 decimal places).

    • pH meter.

    • Sonicator.

    • Filtration assembly.

  • Reagents:

    • This compound reference standard (>99% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

    • Phosphoric acid (H₃PO₄), analytical grade.

    • Water, HPLC grade or Type I ultrapure.

  • Materials:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • HPLC vials with caps.

    • Syringe filters (0.45 µm, PTFE or nylon).

Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in approximately 950 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Transfer to a 1 L volumetric flask and bring to volume with water.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase:

    • Prepare a mixture of Acetonitrile:20 mM Phosphate Buffer (pH 3.0) (50:50, v/v) .

    • Degas the mobile phase by sonication for 15-20 minutes or by using an online degasser.

  • Diluent:

    • Use the mobile phase composition as the diluent to ensure sample compatibility.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 4-BPAA reference standard into a 100 mL volumetric flask.

    • Dissolve and bring to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Calibration):

    • Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent. A suggested range is 5, 10, 25, 50, and 75 µg/mL.

Sample Preparation
  • Accurately weigh an amount of the sample powder expected to contain approximately 10 mg of 4-BPAA and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with diluent. This gives a theoretical concentration of 100 µg/mL.

  • Make further dilutions with the diluent as necessary to bring the concentration within the calibration range (e.g., a 1:4 dilution to target 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[9]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for aromatic acids.
Mobile Phase ACN:Phosphate Buffer (pH 3.0) (50:50, v/v)The acidic pH suppresses ionization of the analyte, leading to sharp, symmetrical peaks. The ACN ratio can be adjusted to optimize retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CEnhances reproducibility of retention times by controlling viscosity and separation kinetics.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A PDA detector can be used to identify the absorbance maximum for higher sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with peak shape.
Run Time ~10 minutesShould be sufficient to elute the analyte and any common impurities.
Data Analysis and Calculation
  • System Suitability: Before analysis, inject a working standard (e.g., 25 µg/mL) five times. The system is suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • Calibration Curve: Inject the calibration standards in duplicate. Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Inject the prepared sample solutions. Determine the concentration of 4-BPAA in the sample solution from the calibration curve using its measured peak area.

  • Calculate the final concentration in the original sample, accounting for all dilutions and the initial sample weight.

Method Validation Protocol

To ensure the assay is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[1][3][10] The validation process demonstrates the method's reliability and trustworthiness.

Validation_Process cluster_nodes Specificity Specificity (Analyte vs. Matrix/Impurities) Linearity Linearity (Concentration vs. Response) Range Range (Upper & Lower Levels) Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOQ LOQ (Lowest Quantifiable Level) Robustness Robustness (Method Parameter Variations) Assay Quantitative Assay Assay->Specificity Assay->Linearity Assay->Range Assay->Accuracy Assay->Precision Assay->LOQ Assay->Robustness

Caption: Key parameters for analytical method validation as per ICH guidelines.

Validation Experiments

The following table outlines the experiments to be performed for full method validation.

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze diluent, placebo (formulation excipients without 4-BPAA), and a standard solution. Check for any interfering peaks at the retention time of 4-BPAA. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure separation from degradants.No significant interference at the analyte's retention time. Peak purity analysis (if using a PDA detector) should pass.
Linearity Analyze a minimum of five concentrations across the proposed range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and calculate the regression line.[10]Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.The specified range meets the requirements for linearity, accuracy, and precision.
Accuracy Perform recovery studies by spiking a placebo matrix with known amounts of 4-BPAA at three concentration levels (e.g., 80%, 100%, 120% of target). Analyze in triplicate at each level.Mean recovery should be within 98.0% to 102.0%.[11]
Precision Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.RSD ≤ 2.0% for each set of measurements.[11]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be measured with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1 or from the standard deviation of the y-intercepts of regression lines.RSD for replicate injections at the LOQ should be ≤ 10%.
Robustness Introduce small, deliberate variations to the method parameters one at a time (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%). Analyze a standard solution and evaluate the impact on system suitability and analyte concentration.System suitability parameters must remain within acceptable limits. The measured concentration should not be significantly affected.

References

Application Notes & Protocols: In Vivo Evaluation of 4-Benzyloxyphenoxyacetic Acid Analogues in Rodent Models of Dyslipidemia

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Metabolic Disease with Novel Phenoxyacetic Acid Analogues

The 4-benzyloxyphenoxyacetic acid scaffold represents a class of compounds with significant therapeutic potential, particularly in the realm of metabolic diseases. Structurally related to fibric acid derivatives (fibrates) like fenofibrate, these analogues are primarily investigated for their potent activity as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation orchestrates a genetic program that profoundly impacts lipid and lipoprotein metabolism, making it a validated target for treating dyslipidemia—a condition characterized by elevated plasma triglycerides, low high-density lipoprotein (HDL) cholesterol, and often elevated low-density lipoprotein (LDL) cholesterol.

This guide provides a comprehensive framework for the in vivo administration and evaluation of novel this compound analogues in preclinical rodent models. It is designed for researchers in pharmacology and drug development, offering not just step-by-step protocols but also the scientific rationale behind critical experimental choices, from animal model selection to formulation and endpoint analysis.

Core Mechanism of Action: The PPARα Signaling Pathway

The primary mechanism by which fibrates and their analogues exert their lipid-lowering effects is through the activation of PPARα. Understanding this pathway is critical for designing meaningful in vivo studies and interpreting results.

Upon entering a cell, a this compound analogue ligand binds to and activates the PPARα protein. This activation induces a conformational change, leading to the dissociation of corepressor proteins and recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

This binding event modulates the transcription of numerous genes involved in lipid metabolism:

  • Upregulation: Genes involved in fatty acid uptake, binding, and β-oxidation (e.g., CPT1a, ACADVL) are upregulated, leading to increased fatty acid catabolism in the liver. Genes for lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating lipoproteins, and apolipoproteins A-I and A-II, key components of HDL, are also upregulated.

  • Downregulation: Transcription of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, is repressed. This repression further enhances the clearance of triglyceride-rich lipoproteins.

The net effect is a significant reduction in circulating triglycerides, a modest reduction in LDL, and an increase in HDL cholesterol.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Ligand 4-Benzyloxyphenoxyacetic Acid Analogue PPAR PPARα Ligand->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex Complex_N PPARα-RXR Heterodimer Complex->Complex_N Translocation PPRE PPRE (on DNA) TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates Effect1 ↑ Fatty Acid Oxidation (e.g., CPT1a) TargetGenes->Effect1 Effect2 ↓ Triglyceride Synthesis TargetGenes->Effect2 Effect3 ↑ LPL Activity (via ↓ ApoC-III) TargetGenes->Effect3 Effect4 ↑ HDL Formation (via ↑ ApoA-I/A-II) TargetGenes->Effect4 Complex_N->PPRE Binds

Caption: Simplified PPARα signaling pathway activated by an agonist.

Preclinical In Vivo Study Design

A robust study design is paramount for obtaining reliable and reproducible data. The following sections detail critical considerations.

Rationale for Animal Model Selection

The choice of animal model should mimic the human hyperlipidemic phenotype as closely as possible. Both diet-induced and genetic models are commonly used, each with distinct advantages and disadvantages.

Model TypeSpecies/StrainInduction MethodKey CharacteristicsRationale for Use
Diet-Induced C57BL/6 Mice, Sprague-Dawley RatsHigh-Fat Diet (HFD), often with cholesterol and/or sucrose.Develop hypercholesterolemia, hypertriglyceridemia, obesity, and insulin resistance over several weeks.Represents a common human etiology (diet-related metabolic syndrome). Good for testing general efficacy.
Genetic ApoE-/- MiceStandard or Western DietHigh plasma cholesterol, spontaneous development of atherosclerotic plaques.Gold standard for studying atherosclerosis in addition to hyperlipidemia.
Genetic LDLr-/- MiceHigh-Fat/Western DietSevere hypercholesterolemia, particularly responsive to dietary cholesterol.Useful for studying LDL-lowering effects and atherosclerosis.
Chemically-Induced Wistar Rats, C57BL/6 MiceTriton X-100 or Poloxamer 407 injection.Induces acute, severe hyperlipidemia by inhibiting lipoprotein lipase.Rapid screening model for hypolipidemic activity over a short duration (24-48h). Not suitable for chronic studies.

Recommendation: For initial efficacy studies of this compound analogues, HFD-fed C57BL/6 mice or Sprague-Dawley rats are excellent starting models due to their translational relevance and commercial availability.

Formulation of Poorly Soluble Analogues

Like most fibrates, this compound analogues are often lipophilic and exhibit poor water solubility (likely BCS Class II). This presents a significant challenge for achieving adequate oral bioavailability in animal studies. The formulation strategy must enhance solubility and/or ensure a uniform suspension for consistent dosing.

Vehicle ComponentExampleConcentration RangePurpose & Rationale
Suspending Agent Carboxymethylcellulose sodium (Na-CMC)0.5% - 1.0% (w/v)Increases viscosity of the aqueous vehicle to prevent the compound from settling, ensuring dose uniformity.
Wetting Agent / Surfactant Tween® 80 (Polysorbate 80)0.1% - 0.5% (v/v)Reduces the surface tension between the drug particles and the vehicle, improving dispersion and preventing aggregation.
Co-solvent Polyethylene glycol 400 (PEG400)10% - 30% (v/v)Can be used to dissolve the compound first before creating a final suspension or emulsion. Must be used with caution regarding potential toxicity.
Lipid-Based Vehicle Corn oil, Sesame oil, Maisine® CCAs requiredFor highly lipophilic compounds, dissolving in a lipid-based vehicle can improve absorption through lymphatic pathways.

Starting Formulation Recommendation: A suspension in 0.5% (w/v) Na-CMC with 0.2% (v/v) Tween® 80 in sterile water is a standard and effective starting point for many poorly soluble compounds intended for oral administration.

Selection of Administration Route

The route of administration directly impacts the pharmacokinetic profile of the compound.

  • Oral Gavage (p.o.): This is the most common and clinically relevant route for drugs intended for oral use. It allows for precise dose delivery directly to the stomach. However, it requires significant technical skill to perform correctly and can be a source of stress to the animals if not done properly.

  • Intraperitoneal (i.p.) Injection: This route is often used in early-stage screening because it bypasses first-pass metabolism in the liver, potentially leading to higher bioavailability and more consistent systemic exposure compared to oral gavage. However, it is not a clinically relevant route for this class of drugs and can cause local irritation or peritonitis if the compound is not formulated properly.

Recommendation: For efficacy studies, oral gavage is the preferred method. IP injection may be used for initial PK or proof-of-concept studies, but the results should be confirmed via the oral route.

Detailed Experimental Protocols

Ethical Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.

Protocol: Preparation of Dosing Formulation (0.5% Na-CMC / 0.2% Tween 80 Suspension)
  • Prepare the Vehicle:

    • Add 0.2 mL of Tween® 80 to approximately 90 mL of sterile water in a sterile beaker with a magnetic stir bar. Mix thoroughly.

    • Slowly sprinkle 0.5 g of Na-CMC onto the surface of the vortexing solution to prevent clumping.

    • Cover the beaker and continue stirring (potentially with low heat, <40°C) until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours.

    • Adjust the final volume to 100 mL with sterile water and allow the solution to cool to room temperature. Store at 4°C.

  • Prepare the Drug Suspension:

    • Calculate the total amount of the this compound analogue needed based on the number of animals, the dose (e.g., mg/kg), and the dosing volume (e.g., 10 mL/kg). Always prepare a ~20% excess to account for transfer losses.

    • Accurately weigh the compound and place it in a glass mortar.

    • Add a small volume of the prepared vehicle (~1 mL) to the powder and triturate with a pestle to form a smooth, uniform paste. This step is critical for breaking up aggregates.

    • Gradually add the remaining vehicle in small portions while continuously mixing to achieve the final desired concentration.

    • Transfer the suspension to a sterile, light-protected container and stir continuously with a magnetic stir bar until administration.

Protocol: Administration by Oral Gavage in Mice
  • Animal Preparation:

    • Weigh the mouse and calculate the exact volume of dosing suspension to administer (typical volume is 5-10 mL/kg).

    • Draw the calculated volume into a 1 mL syringe attached to a proper-sized gavage needle (e.g., 20-22 gauge, flexible-tipped for mice). Ensure the suspension is well-mixed immediately before drawing the dose.

  • Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head. The body should be held in a vertical position to straighten the esophagus.

  • Needle Insertion:

    • Introduce the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth and down the esophagus. The mouse should swallow as the tube passes.

    • Crucial: If any resistance is met, do not force it . This may indicate entry into the trachea. Withdraw and attempt again.

  • Dose Administration:

    • Once the needle is correctly positioned in the stomach (a pre-measured depth from the mouth to the last rib), slowly depress the plunger to deliver the solution.

    • Gently remove the needle in a single smooth motion.

  • Post-Administration Care:

    • Return the mouse to its home cage and monitor for 10-15 minutes for any signs of immediate distress, such as difficulty breathing, which could indicate aspiration.

Protocol: Administration by Intraperitoneal (IP) Injection in Mice
  • Preparation:

    • Weigh the mouse and calculate the injection volume (typically 10-20 mL/kg). Use a sterile 25-27 gauge needle.

    • The formulation for IP injection should ideally be a solution with a pH near neutral to avoid irritation. If a suspension must be used, ensure particles are fine and well-dispersed.

  • Restraint and Site Identification:

    • Restrain the mouse to expose the abdomen.

    • The injection site is in the lower abdominal quadrant, off the midline, to avoid puncturing the bladder or cecum.

  • Injection:

    • Insert the needle, bevel up, at a 15-30 degree angle through the skin and peritoneal wall.

    • Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe.

    • If aspiration is clear, slowly inject the solution into the peritoneal cavity.

  • Post-Injection Care:

    • Withdraw the needle and return the mouse to its cage. Monitor for signs of pain or distress.

Experimental_Workflow cluster_analysis Analysis A 1. Animal Acclimatization & Baseline Measurements (Body Weight, Blood Lipids) B 2. Group Assignment (Vehicle Control, Test Compound Doses) A->B C 3. Daily Dosing (e.g., Oral Gavage for 2-4 weeks) B->C D 4. In-Life Monitoring (Body Weight, Food Intake, Clinical Signs) C->D E 5. Interim/Final Blood Collection (e.g., via tail vein or terminal cardiac puncture) D->E F 6. Euthanasia & Terminal Tissue Collection (Liver, Adipose, etc.) E->F G 7. Sample Processing & Analysis F->G H Biochemical Analysis (Plasma Lipids, ALT/AST) G->H I Gene Expression (qRT-PCR of PPARα targets in liver) G->I J Histopathology (H&E, Oil Red O staining of liver) G->J

Caption: General experimental workflow for an in vivo efficacy study.

Monitoring and Endpoint Analysis

Consistent monitoring and a well-defined set of endpoints are necessary to evaluate the efficacy and safety of the test compound.

ParameterMethodTimepoint(s)Rationale
Body Weight Digital ScaleDaily or 2-3 times per weekMonitors overall health; fibrates can sometimes cause a slight initial weight reduction.
Food/Water Intake Measurement of remaining food/waterDailyAssesses for any adverse effects of the compound on appetite or well-being.
Plasma Lipids Enzymatic Colorimetric AssaysBaseline and TerminalPrimary Efficacy Endpoint: Measures Total Cholesterol (TC), Triglycerides (TG), HDL-C, and calculated LDL-C.
Liver Function Enzymatic Assays (ALT, AST)TerminalSafety Endpoint: Alanine and Aspartate aminotransferases are markers of hepatocellular injury.
Liver Weight Digital ScaleTerminalRodents, unlike humans, can exhibit hepatomegaly due to peroxisome proliferation with PPARα agonists; this is an important species-specific observation.
Gene Expression qRT-PCR on liver tissueTerminalMechanism of Action Endpoint: Confirms target engagement by measuring mRNA levels of PPARα target genes (e.g., Cpt1a, Acox1, Apoa1) and repressed genes (Apoc3).
Histopathology H&E and Oil Red O Staining of liver sectionsTerminalEfficacy & Safety Endpoint: H&E staining assesses liver morphology and signs of injury. Oil Red O staining visualizes neutral lipid accumulation (steatosis).

Application Notes & Protocols for the Crystallization of 4-Benzyloxyphenoxyacetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of crystallization techniques tailored for 4-benzyloxyphenoxyacetic acid and its analogous structures. As crucial intermediates in pharmaceutical synthesis, the purity and solid-state properties of these compounds are paramount.[1] This document moves beyond simple procedural lists to offer a foundational understanding of crystallization principles, detailed step-by-step protocols for key methodologies, and expert insights into the rationale behind experimental choices. The protocols are designed to be self-validating, equipping researchers, scientists, and drug development professionals with the knowledge to optimize crystal quality, yield, and polymorphic form.

The Foundational Importance of Crystallization

Crystallization is a critical purification and particle engineering step in the manufacturing of active pharmaceutical ingredients (APIs).[2] For this compound and its derivatives, achieving a high degree of purity and a stable, consistent crystalline form is essential for downstream processes and the ultimate efficacy and safety of the final drug product.[3] The crystallization process directly influences key physicochemical properties, including:

  • Purity: Effectively separates the target molecule from impurities present from the synthesis.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have varying solubility, stability, and bioavailability, making control of the polymorphic outcome a regulatory requirement.[3][4][5]

  • Particle Size and Morphology: These characteristics impact formulation, dissolution rates, and manufacturability.

The driving force behind crystallization is supersaturation , a state where the concentration of the solute in a solution exceeds its equilibrium solubility.[6] The process unfolds in two primary stages:

  • Nucleation: The initial formation of small, stable crystalline entities from the supersaturated solution.[3]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei, leading to the formation of macroscopic crystals.[3]

A well-designed crystallization process carefully controls the level of supersaturation to balance nucleation and growth, favoring the formation of high-quality crystals over amorphous precipitates or oils.[7]

Strategic Solvent Selection: The Cornerstone of Success

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent system should exhibit a significant difference in solubility for the target compound at high and low temperatures.[8]

Key Principles for Solvent Selection:

  • "Like Dissolves Like": Solvents with similar polarity and functional groups to the solute are often good candidates.[9][10] this compound possesses a polar carboxylic acid group, an ether linkage, and aromatic rings, suggesting that moderately polar solvents would be effective.

  • Temperature Coefficient: The compound should be highly soluble in the boiling solvent but sparingly soluble at room temperature or below to ensure a good recovery yield.[8]

  • Boiling Point: A relatively low boiling point (ideally below 100°C) facilitates easy removal of the solvent from the final crystals.[8] However, highly volatile solvents can evaporate too quickly, leading to poor crystal quality.[11]

  • Inertness: The solvent must not react with the compound.[10]

Table 1: Recommended Solvents for this compound Derivatives

SolventPolarityBoiling Point (°C)Rationale & Expert Insights
Ethanol Polar Protic78Excellent choice for carboxylic acids.[8][9] Often used in a mixture with water to fine-tune solubility.
Methanol Polar Protic65Similar to ethanol but more polar and has a lower boiling point.
Ethyl Acetate Polar Aprotic77A good general-purpose solvent for moderately polar organic compounds.[11]
Acetone Polar Aprotic56A strong solvent, but its low boiling point can make controlled crystallization challenging.[10]
Toluene Nonpolar111Useful for compounds with aromatic character.[11] Its higher boiling point requires careful handling.
Ethanol/Water VariableVariableA powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water is added as an anti-solvent until turbidity appears, which is then cleared by adding a few drops of hot ethanol.[12]
THF/Hexane VariableVariableA common mixed-solvent system where THF is the good solvent and hexane is the anti-solvent.[13]

Core Crystallization Protocols & Workflows

The following section details the most effective crystallization techniques for this compound and its derivatives. Each protocol is accompanied by a workflow diagram and application notes from a senior scientist's perspective.

Protocol 1: Slow Cooling Crystallization

This is the most common and often the first technique to be attempted. It relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered, thereby inducing supersaturation and crystallization.[3][13] This method is particularly effective for compounds with a steep solubility curve with respect to temperature.

Experimental Workflow: Slow Cooling Crystallization

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying A Dissolve Compound in Minimal Hot Solvent B Ensure Complete Dissolution (Clear Solution) A->B C Allow Solution to Cool Slowly to Room Temperature B->C D Induce Further Precipitation in Ice Bath C->D E Collect Crystals via Vacuum Filtration D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Crystals Under Vacuum F->G

Caption: Workflow for Slow Cooling Crystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.[14] If necessary, add small additional portions of hot solvent until a clear, saturated solution is obtained.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass or beaker to prevent rapid evaporation), and allow it to cool slowly and undisturbed to room temperature.[14]

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound.[14][15]

  • Maturation: Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[15]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Application Notes & Expertise:

  • Causality of Slow Cooling: Rapid cooling generates high supersaturation quickly, favoring nucleation over growth and often resulting in small, impure crystals or even precipitation. Slow, undisturbed cooling allows for the orderly growth of larger, more perfect crystals, which are better at excluding impurities. For thermally sensitive APIs, a balance must be struck to avoid degradation at elevated temperatures.[16][17]

  • Solvent Volume is Key: Using an excessive amount of solvent will result in a low yield, as a significant portion of the compound will remain dissolved even at low temperatures. The goal is to create a solution that is saturated or near-saturated at the boiling point of the solvent.

Protocol 2: Antisolvent Crystallization

This technique involves the addition of a miscible "antisolvent"—a solvent in which the compound of interest is insoluble—to a solution of the compound. This addition reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[3][6][7] This method is highly effective for controlling particle size.[7]

Experimental Workflow: Antisolvent Crystallization

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying A Dissolve Compound in a 'Good' Solvent at RT B Add 'Antisolvent' Dropwise with Vigorous Stirring A->B C Stop at Point of Persistent Turbidity B->C D Allow Mixture to Stand for Crystal Growth C->D E Collect Crystals via Vacuum Filtration D->E F Wash Crystals with Antisolvent Mixture E->F G Dry Crystals Under Vacuum F->G

Caption: Workflow for Antisolvent Crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound derivative in a minimum amount of a "good" solvent (e.g., ethanol, THF) at room temperature.

  • Antisolvent Addition: While stirring the solution, slowly add a miscible "antisolvent" (e.g., water, hexane) dropwise.[7]

  • Induce Nucleation: Continue adding the antisolvent until the solution becomes persistently turbid (cloudy). This indicates that the point of saturation has been exceeded and nucleation has begun.

  • Growth Phase: Stop the addition of the antisolvent and allow the mixture to stand undisturbed. The initial nuclei will slowly grow into larger crystals.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a solvent mixture containing a higher proportion of the antisolvent to remove impurities without dissolving the product.

  • Drying: Dry the crystals under vacuum.

Application Notes & Expertise:

  • Trustworthiness of the Method: The rate of antisolvent addition is a critical parameter. A slow addition rate maintains a low level of supersaturation, which promotes the growth of larger, more well-defined crystals.[7] Conversely, rapid addition can cause the compound to "oil out" or precipitate as an amorphous solid.

  • Choosing the Pair: The "good" solvent and the antisolvent must be fully miscible. A common pairing for carboxylic acids is ethanol (solvent) and water (antisolvent).[18] For less polar derivatives, a THF/hexane system might be more appropriate.[13]

Protocol 3: Vapor Diffusion

Vapor diffusion is a gentle and highly effective method for growing high-quality, single crystals, especially when only small amounts of material are available.[13][19] The technique involves the slow diffusion of an antisolvent vapor into a solution of the compound, gradually inducing crystallization.

Experimental Workflow: Vapor Diffusion

G cluster_0 Setup cluster_1 Crystallization cluster_2 Isolation A Prepare Concentrated Solution in Inner Vial B Place Inner Vial in Larger Vial Containing Antisolvent A->B C Seal the Outer Vial B->C D Antisolvent Vapor Slowly Diffuses into Solution C->D E Allow System to Stand Undisturbed for Days/Weeks D->E F Carefully Remove Inner Vial E->F G Isolate Crystals and Allow to Air Dry F->G

Caption: Workflow for Vapor Diffusion Crystallization.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the compound in a small amount of a moderately non-volatile solvent (e.g., THF, toluene, chloroform) in a small, open container (like a small vial or test tube).[13]

  • Chamber Setup: Place this inner vial inside a larger, sealable container (e.g., a beaker or jar).

  • Add Antisolvent: Carefully add a layer of a volatile antisolvent (e.g., pentane, diethyl ether, hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[13][20]

  • Seal and Wait: Seal the outer container tightly and leave it in a location free from vibrations.[19]

  • Crystal Growth: Over time (days to weeks), the volatile antisolvent will vaporize and slowly diffuse into the solvent in the inner vial. This gradual change in solvent composition will reduce the compound's solubility, leading to the slow growth of high-quality crystals.[21]

  • Isolation: Once suitable crystals have formed, carefully open the container, retrieve the inner vial, and isolate the crystals.

Application Notes & Expertise:

  • Solvent Volatility is Crucial: The success of this method depends on the solvent in the inner vial being less volatile than the antisolvent in the outer chamber.[20] This ensures that the net diffusion is from the outer chamber into the inner vial.

  • Patience is Paramount: This is not a rapid technique. The slow rate is precisely why it is so successful for growing X-ray quality single crystals. Disturbing the setup can disrupt crystal growth and lead to a shower of small, unusable crystals.[19]

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not sufficiently supersaturated (too much solvent used).Gently boil off some of the solvent to increase the concentration and attempt to cool again.[15]
Induce nucleation by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[14]
"Oiling Out" The solution became supersaturated at a temperature above the compound's melting point.Reheat the solution to dissolve the oil, add slightly more solvent, and then cool more slowly.
The compound may be impure.Try purifying the compound by another method (e.g., chromatography) before attempting recrystallization.
Poor Yield Too much solvent was used.Concentrate the filtrate (mother liquor) and cool again to obtain a second crop of crystals. Note: the purity of subsequent crops is often lower.
The compound is significantly soluble in the cold solvent.Use a different solvent or solvent system where the compound has lower solubility at cold temperatures.
Colored Impurities Colored byproducts are present.After dissolving the crude product in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal (and adsorbed impurities) before cooling.[15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzyloxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Benzyloxyphenoxyacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their product. Here, we move beyond simple step-by-step instructions to explore the underlying chemical principles that govern this reaction, providing you with the expert insights needed to achieve consistent and high-quality results.

I. Synthesis Overview: The Williamson Ether Synthesis

The most common and direct route to synthesizing this compound is through a Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2] In this specific application, the sodium salt of ethyl 4-hydroxyphenoxyacetate acts as the nucleophile, attacking benzyl chloride to form the desired ether linkage. A subsequent hydrolysis step then converts the ethyl ester to the final carboxylic acid product.

Core Reaction Scheme:
  • Step 1: Ether Formation (Williamson Synthesis) : Ethyl 4-hydroxyphenoxyacetate is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This phenoxide then reacts with benzyl chloride to yield ethyl 4-benzyloxyphenoxyacetate.

  • Step 2: Saponification (Hydrolysis) : The resulting ethyl ester is hydrolyzed, typically using a strong base like sodium hydroxide, followed by acidification to yield this compound.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A Ethyl 4-hydroxyphenoxyacetate C Formation of Sodium Phenoxide A->C Deprotonation B Base (e.g., NaH, K2CO3) B->C E Ethyl 4-benzyloxyphenoxyacetate C->E SN2 Attack D Benzyl Chloride D->E G Hydrolysis E->G F Base (e.g., NaOH) F->G I This compound G->I Acidification H Acid (e.g., HCl) H->I

Caption: Workflow for the synthesis of this compound.

II. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues that may arise during the synthesis, providing a logical framework for diagnosis and resolution.

Q1: My overall yield is consistently low. What are the most likely causes and how can I address them?

Low yields can often be traced back to several key areas in the synthetic procedure. Let's break down the possibilities:

A. Incomplete Deprotonation of the Phenol

  • Causality : The formation of the phenoxide is the critical first step. If deprotonation is incomplete, the unreacted starting material will not participate in the SN2 reaction, thus lowering your potential yield.

  • Troubleshooting Steps :

    • Choice of Base : For complete deprotonation, a strong base is often preferred. While potassium carbonate can be effective, sodium hydride (NaH) is a more powerful, non-nucleophilic base that will irreversibly deprotonate the phenol.

    • Solvent Purity : Ensure your solvent (e.g., DMF, acetonitrile) is anhydrous.[2] Any residual water will react with the base, reducing its effective concentration and preventing complete formation of the phenoxide.

    • Reaction Time & Temperature : Allow sufficient time for the deprotonation to go to completion. This can be monitored by observing the cessation of hydrogen gas evolution if using NaH.

B. Competing Elimination Reactions

  • Causality : The Williamson ether synthesis can compete with elimination reactions, especially if the reaction temperature is too high or if a sterically hindered base is used.[1]

  • Troubleshooting Steps :

    • Temperature Control : Maintain a moderate reaction temperature, typically between 50-80°C.[2] Overheating can favor the E2 elimination pathway, particularly with secondary or tertiary alkyl halides (though benzyl chloride is primary).

    • Base Selection : Use a non-hindered base to minimize the likelihood of it acting as a base in an elimination reaction.

C. Inefficient Hydrolysis

  • Causality : The saponification of the ethyl ester to the carboxylic acid must go to completion. Incomplete hydrolysis will result in a mixture of the ester and the desired acid, making purification difficult and reducing the isolated yield of the final product.

  • Troubleshooting Steps :

    • Stoichiometry of Base : Use a sufficient excess of the hydrolyzing base (e.g., NaOH) to ensure complete reaction.

    • Reaction Monitoring : Monitor the progress of the hydrolysis by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

D. Product Loss During Workup and Purification

  • Causality : Significant amounts of product can be lost during aqueous workup and recrystallization if not performed optimally.

  • Troubleshooting Steps :

    • pH of Acidification : During the final acidification step, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate and precipitate the product.[3]

    • Recrystallization Solvent : Choose a recrystallization solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures to maximize recovery.[4][5][6]

G A Low Yield B Incomplete Deprotonation A->B C Side Reactions (Elimination) A->C D Incomplete Hydrolysis A->D E Loss During Purification A->E F F B->F Check Base Strength & Stoichiometry G G B->G Ensure Anhydrous Solvent H H C->H Optimize Reaction Temperature I I D->I Increase Hydrolysis Time/Base J J D->J Monitor by TLC K K E->K Check pH of Acidification L L E->L Optimize Recrystallization

Caption: Troubleshooting logic for low yield of this compound.

Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

The most common byproduct is the result of O-alkylation versus C-alkylation of the phenoxide ion, which is an ambident nucleophile.

  • Causality : While the oxygen atom of the phenoxide is the more nucleophilic site, some alkylation can occur on the aromatic ring, leading to the formation of C-alkylated isomers.

  • Troubleshooting Steps :

    • Solvent Choice : The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[7]

    • Counter-ion : The nature of the counter-ion can also play a role. Using a potassium salt (from K₂CO₃) may in some cases give better O-alkylation selectivity than the sodium salt.

    • Purification : These isomeric impurities can often be separated by careful column chromatography or fractional crystallization.

Q3: My final product is difficult to purify by recrystallization. What are my options?
  • Causality : Difficulty in recrystallization can be due to the presence of impurities that inhibit crystal growth or an inappropriate choice of solvent.

  • Troubleshooting Steps :

    • Solvent Screening : A systematic screen of different solvents and solvent mixtures is the first step. Common choices for benzoic acid derivatives include ethanol/water, acetic acid, or toluene.[3][8]

    • Slow Cooling : Allow the saturated solution to cool slowly to room temperature before placing it in an ice bath.[6][9] Slow cooling promotes the formation of larger, purer crystals.[6]

    • Activated Carbon Treatment : If your product is colored, this may be due to high molecular weight, conjugated impurities. Adding a small amount of activated carbon to the hot solution before filtration can help remove these.

    • Column Chromatography : If recrystallization fails, silica gel column chromatography is a reliable method for obtaining a highly pure product. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid, is a good starting point.

III. Frequently Asked Questions (FAQs)

Q: What is the optimal base for the Williamson ether synthesis step?

For laboratory-scale synthesis, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF is highly effective due to its strength and non-nucleophilic nature. For industrial or larger-scale preparations, potassium carbonate (K₂CO₃) is often used due to its lower cost, easier handling, and good reactivity, although it may require longer reaction times or higher temperatures.[2]

Q: Can I use benzyl bromide instead of benzyl chloride?

Yes, benzyl bromide is a more reactive alkylating agent than benzyl chloride and may lead to shorter reaction times or allow for milder reaction conditions. However, it is also more expensive and a more potent lachrymator.

Q: How do I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. For the ether formation step, you can monitor the disappearance of the starting ethyl 4-hydroxyphenoxyacetate. For the hydrolysis step, you can monitor the disappearance of the ethyl 4-benzyloxyphenoxyacetate ester.

Q: What are the key safety considerations for this synthesis?

  • Sodium Hydride : NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.

  • Benzyl Chloride : Benzyl chloride is a lachrymator and a potential carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Solvents : DMF and other organic solvents should be handled with care, avoiding inhalation and skin contact.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-benzyloxyphenoxyacetate

Materials:

  • Ethyl 4-hydroxyphenoxyacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl chloride

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add ethyl 4-hydroxyphenoxyacetate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0°C.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0°C and add benzyl chloride (1.1 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Hydrolysis to this compound

Materials:

  • Crude Ethyl 4-benzyloxyphenoxyacetate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

Procedure:

  • Dissolve the crude ethyl 4-benzyloxyphenoxyacetate in ethanol.

  • Add an excess of NaOH solution (3-4 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with HCl solution.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

V. Data Presentation

ParameterRecommended ConditionRationale
Base (Ether Synthesis) Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation.
Solvent (Ether Synthesis) Anhydrous DMF or AcetonitrilePolar aprotic solvents favor SN2 reactions.[2]
Reaction Temperature 50-80°CBalances reaction rate while minimizing side reactions.[2]
Hydrolysis Conditions NaOH in Ethanol/WaterStandard saponification conditions for ethyl esters.
Purification Method Recrystallization (Ethanol/Water)Effective for purifying crystalline carboxylic acids.[4]

VI. References

  • Wikipedia. Williamson ether synthesis. --INVALID-LINK--

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. --INVALID-LINK--

  • Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. --INVALID-LINK--

  • ChemicalBook. 4-PHENOXYBENZOIC ACID synthesis. --INVALID-LINK--

  • V-Learning. Williamson Ether Synthesis. --INVALID-LINK--

  • BYJU'S. Williamson Ether Synthesis reaction. --INVALID-LINK--

  • Benchchem. Technical Support Center: Production of 4-(Benzyloxy)-3-methylbutanoic acid. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for the Diastereoselective Synthesis of 4-(Benzyloxy)-3-methylbutanoic Acid. --INVALID-LINK--

  • Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. --INVALID-LINK--

  • Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid. --INVALID-LINK--

  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Aminophenoxy)benzoic Acid. --INVALID-LINK--

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols: Derivatization of 4-(Benzyloxy)-3-methylbutanoic acid. --INVALID-LINK--

  • CP Lab Safety. This compound, 96% Purity, C15H14O4, 100 grams. --INVALID-LINK--

  • Benchchem. Technical Support Center: Crystallization of 3-(4-Acetyloxyphenyl)benzoic acid. --INVALID-LINK--

  • Benchchem. How to optimize reaction conditions for maximizing the yield of Benzophenone-2,4,5-tricarboxylic Acid. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. --INVALID-LINK--

  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. --INVALID-LINK--

  • YouTube. Recrystallisation of benzoic acid. --INVALID-LINK--

  • Google Patents. US3235588A - Purification of benzoic acid. --INVALID-LINK--

  • YouTube. 27A. Recrystallisation. --INVALID-LINK--

  • ResearchGate. Optimizing reaction parameters for the enzymatic synthesis of epoxidized oleic acid with oat seed peroxygenase. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Benzyloxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Benzyloxyphenoxyacetic acid. Designed for researchers, scientists, and drug development professionals, this resource offers a structured, cause-and-effect approach to diagnosing and resolving common chromatographic challenges.

Introduction: Understanding Peak Tailing with Acidic Analytes

Peak tailing, a common chromatographic problem, manifests as an asymmetrical peak with a trailing edge that is broader than the leading edge.[1] In quantitative analysis, this distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised method reproducibility.[2] For acidic compounds like this compound, peak tailing is often a result of secondary interactions with the stationary phase or suboptimal mobile phase conditions.[3]

This compound (C₁₅H₁₄O₄) is a carboxylic acid with a predicted pKa of approximately 3.24.[4][5][6] This acidic nature is a critical factor in its chromatographic behavior and a primary consideration when troubleshooting peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound is most commonly caused by one or a combination of the following:

  • Secondary Silanol Interactions: Unwanted interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.[7][8]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, a mixed population of ionized and non-ionized forms can exist, leading to peak distortion.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[10][11]

  • Column Degradation: Loss of stationary phase or contamination can create active sites that cause tailing.[2][12]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[13]

Q2: What is the ideal mobile phase pH for analyzing this compound?

To ensure a single, non-ionized form of the analyte and minimize secondary interactions, the mobile phase pH should be adjusted to at least two pH units below the pKa of this compound.[14][15] Given its predicted pKa of ~3.24, a mobile phase pH of ≤ 2.5 is recommended. This suppresses the ionization of the carboxylic acid group, making the molecule more hydrophobic and improving peak shape.[7]

Q3: Can the choice of buffer affect peak shape?

Absolutely. A buffer is crucial for maintaining a constant mobile phase pH.[16] For low pH applications, phosphate or formate buffers are common choices.[17][18] The buffer concentration is also important; typically, a concentration of 10-50 mM is sufficient to provide adequate buffering capacity without causing precipitation in the organic modifier.[17] Insufficient buffer concentration can lead to pH shifts at the column head, resulting in peak tailing.[19]

Q4: Are there specific column types that are better for acidic compounds like this?

Yes, using a high-purity, end-capped silica column is highly recommended.[20][21] End-capping is a process that deactivates many of the residual silanol groups, reducing the potential for secondary interactions.[20] Columns specifically designed for use at low pH are also a good choice as they offer greater stability.[20]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.

Logical Troubleshooting Workflow

cluster_1 Mobile Phase Checks cluster_2 Column & Stationary Phase cluster_3 Sample & System start Peak Tailing Observed for this compound step1 Step 1: Mobile Phase Optimization start->step1 a1 Verify/Adjust pH to ≤ 2.5 step1->a1 step2 Step 2: Stationary Phase & Column Health b1 Use High-Purity, End-Capped Column step2->b1 step3 Step 3: Sample & System Considerations c1 Check for Sample Overload (Dilute Sample) step3->c1 end_node Symmetrical Peak Achieved a2 Ensure Adequate Buffer Concentration (10-50 mM) a1->a2 a3 Check Mobile Phase Composition a2->a3 a3->step2 If tailing persists b2 Flush Column with Strong Solvent b1->b2 b3 Replace Column if Degraded b2->b3 b3->step3 If tailing persists c2 Minimize Extra-Column Volume c1->c2 c3 Inspect for System Leaks/Blockages c2->c3 c3->end_node Resolution cluster_0 High pH (>4) cluster_1 Low pH (<3) A Analyte (Acidic) B Deprotonated Silanol (Si-O⁻) A->B Ionic Interaction (Peak Tailing) C Analyte (Neutral) D Protonated Silanol (Si-OH) C->D Reduced Interaction (Good Peak Shape)

References

Addressing solubility challenges of 4-Benzyloxyphenoxyacetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Benzyloxyphenoxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. We will explore the underlying physicochemical principles governing its solubility and provide practical, step-by-step troubleshooting protocols to achieve your desired solution concentrations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or simple aqueous buffers?

A: The solubility of this compound is intrinsically low in neutral or acidic aqueous solutions due to its molecular structure. It possesses a carboxylic acid functional group, making it a weak acid. The molecule also features two bulky, non-polar (hydrophobic) aromatic rings: a phenoxy group and a benzyloxy group. These large hydrophobic regions dominate the molecule's character, making it resistant to dissolving in polar solvents like water. As the hydrophobic hydrocarbon chain length or size increases in carboxylic acids, their water solubility generally decreases[1][2].

The key to its solubility lies in its predicted pKa of approximately 3.24 [3]. The pKa is the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms.

  • At pH < pKa (e.g., pH 1-3): The compound will be predominantly in its neutral, protonated form (R-COOH). This form is poorly soluble in water.

  • At pH > pKa (e.g., pH 5 and above): The compound will be predominantly in its ionized, deprotonated carboxylate salt form (R-COO⁻). This ionic form is significantly more soluble in water.

Therefore, attempting to dissolve the compound in a neutral (pH ~7) or acidic buffer will likely result in poor solubility.

Q2: What is the first and most important step I should take to improve its solubility?

A: The most direct and effective initial strategy is pH adjustment .[4] Since this compound is a weak acid, increasing the pH of the aqueous solution well above its pKa (~3.24) will convert the insoluble neutral acid into its highly soluble carboxylate salt.[5][6] For most practical purposes, adjusting the pH to be at least 2 units above the pKa (i.e., pH ≥ 5.24) is recommended to ensure complete conversion to the soluble ionic form.[7] You can achieve this by using alkaline buffers (e.g., phosphate or borate buffers) or by titrating a suspension of the compound with a base like sodium hydroxide (NaOH).

Q3: I have adjusted the pH, but I'm still not reaching my target concentration. What are my next options?

A: If pH adjustment alone is insufficient or if your experimental system has strict pH constraints that prevent basification, several other established formulation strategies can be employed. These generally involve altering the properties of the solvent to make it more favorable for the hydrophobic compound. The most common next steps include:

  • Co-solvency: Introducing a water-miscible organic solvent (a co-solvent) to the aqueous solution can significantly increase solubility.[8]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic portion of the molecule, dramatically enhancing its apparent aqueous solubility.[9][10]

  • Use of Surfactants: Surfactants form micelles in solution that can entrap the poorly soluble compound within their hydrophobic cores, leading to solubilization.[11]

Our detailed troubleshooting guides below provide protocols for these advanced techniques.

Troubleshooting Workflow & Decision Guide

Before proceeding to detailed protocols, use this workflow to guide your experimental strategy.

Solubility_Workflow start Start: Undissolved This compound ph_adjust Strategy 1: pH Adjustment Raise pH to > 5.3 start->ph_adjust check1 Is Target Concentration Achieved & Stable? ph_adjust->check1 cosolvent Strategy 2: Co-solvency Screen water-miscible solvents (e.g., PEG 400, Propylene Glycol) check1->cosolvent No / pH constraint success Success: Solution Prepared check1->success Yes check2 Is Target Concentration Achieved & Stable? cosolvent->check2 cyclo Strategy 3: Cyclodextrin Complexation Use HP-β-CD or SBE-β-CD check2->cyclo No / Co-solvent constraint check2->success Yes check3 Is Target Concentration Achieved & Stable? cyclo->check3 check3->success Yes fail Consult Formulation Specialist: Consider surfactants, solid dispersions, or alternative delivery systems. check3->fail No

Caption: A decision tree for troubleshooting the solubility of this compound.

Troubleshooting Guide 1: pH Modification Strategy

Scientific Rationale

The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation.[4][12] For a weak acid like this compound, as the pH of the solution increases above its pKa, the equilibrium shifts from the poorly soluble neutral form (HA) to the much more soluble anionic form (A⁻), as depicted below. The total solubility (ST) at a given pH is the sum of the intrinsic solubility of the neutral form (S0) and the concentration of the soluble salt form.

pH_Effect cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) HA R-COOH (Neutral Form) Dominant Species Poorly Water-Soluble A_minus R-COO⁻ (Anionic/Salt Form) Dominant Species Highly Water-Soluble HA->A_minus + OH⁻ (Deprotonation) A_minus->HA + H⁺ (Protonation)

Caption: The effect of pH on the ionization state and solubility of a carboxylic acid.

Protocol: Generating a pH-Solubility Profile

This protocol allows you to systematically determine the compound's solubility at various pH values.

Materials & Equipment:

  • This compound

  • Calibrated pH meter

  • Stir plate and magnetic stir bars

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • Glass vials or flasks

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer for concentration analysis.

Procedure:

  • Prepare Buffers: Make a series of aqueous buffers covering a pH range from 3 to 8.

  • Add Excess Compound: To a series of vials, add a pre-weighed amount of this compound to each buffer solution. Ensure you add enough compound so that undissolved solid remains at equilibrium (e.g., start with 2-5 mg/mL).

  • Equilibrate: Tightly cap the vials and place them on a shaker or stirrer at a controlled temperature (e.g., 25°C). Allow the suspensions to equilibrate for a set period. A traditional shake-flask method often requires 24-48 hours to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant using a syringe. It is critical not to disturb the solid material at the bottom.

  • Filter: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step removes any remaining undissolved microparticles. Adsorption to the filter should be considered; you may need to discard the first few drops.[13]

  • Measure Final pH: Measure the pH of the remaining filtrate to confirm the final equilibrium pH.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated analytical method like HPLC-UV.[13] This is more reliable than UV spectroscopy alone, as it can separate the parent compound from any potential impurities or degradants.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the final measured pH on the x-axis to generate a pH-solubility profile.

Expected Results: You should observe a significant increase in solubility as the pH rises above ~3.5-4.0.

pH RangeExpected FormPredicted Aqueous Solubility
pH < 3.0 >90% Neutral (R-COOH)Very Low
pH 3.24 (pKa) 50% Neutral / 50% IonicLow-Moderate
pH > 5.3 >99% Ionic (R-COO⁻)High

Troubleshooting Guide 2: Co-solvent Systems

Scientific Rationale

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This reduction in polarity lowers the energy barrier for solvating a non-polar solute. In essence, the co-solvent makes the aqueous environment more "hospitable" to the hydrophobic benzyloxy and phenoxy groups of the molecule, thereby increasing its solubility. Common pharmaceutically acceptable co-solvents include propylene glycol (PG), polyethylene glycol 400 (PEG 400), ethanol, and dimethyl sulfoxide (DMSO).

Protocol: Co-solvent Screening

Procedure:

  • Select Co-solvents: Choose a panel of 3-4 co-solvents to screen (e.g., PG, PEG 400, Ethanol).

  • Prepare Co-solvent Mixtures: For each selected co-solvent, prepare a series of aqueous mixtures at different concentrations (e.g., 10%, 20%, 30%, 40% v/v in your chosen buffer).

  • Determine Solubility: Using the shake-flask method described in Guide 1 (Steps 2-7) , determine the saturation solubility of this compound in each co-solvent mixture.

  • Analyze and Compare: Tabulate and plot the solubility as a function of the co-solvent concentration for each solvent tested. This will reveal which co-solvent is most effective and at what concentration range.

Sample Data Table (Hypothetical):

Co-solvent Concentration (% v/v)Solubility in PG (µg/mL)Solubility in PEG 400 (µg/mL)Solubility in Ethanol (µg/mL)
0% (Buffer only) 555
10% 508065
20% 250410300
30% 8001250950
40% 150028001900

Troubleshooting Guide 3: Cyclodextrin Inclusion Complexation

Scientific Rationale

Cyclodextrins are cyclic oligosaccharides with a unique donut-shaped structure. Their exterior is hydrophilic (water-soluble), while their central cavity is hydrophobic.[10] This structure allows them to act as "host" molecules, encapsulating the non-polar "guest" molecule (this compound) within their cavity.[14] This formation of an "inclusion complex" shields the hydrophobic part of the drug from the aqueous environment, leading to a substantial increase in its apparent water solubility and dissolution rate.[9][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, safe, and effective choices.

Cyclodextrin_Complex compound This compound (Hydrophobic Guest) complex Soluble Inclusion Complex (Hydrophilic Exterior) compound->complex Complexation cd Cyclodextrin (Hydrophilic Host with Hydrophobic Cavity) cd->complex water Aqueous Solution complex->water Dissolves

Caption: Formation of a soluble inclusion complex between a drug and a cyclodextrin.

Protocol: Preparation by Kneading Method

The kneading method is a simple and economical way to prepare inclusion complexes.[15]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio: Determine the desired molar ratio of Drug:Cyclodextrin. A 1:1 or 1:2 ratio is a common starting point.

  • Weigh Components: Accurately weigh the required amounts of the compound and HP-β-CD.

  • Form a Paste: Place the HP-β-CD in the mortar and add a small amount of water dropwise while triturating with the pestle to form a homogeneous paste.

  • Incorporate Drug: Slowly add the this compound to the paste while continuously kneading. Continue the vigorous kneading for 30-60 minutes to ensure intimate mixing and complex formation.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, dry in a desiccator.

  • Pulverize and Sieve: Scrape the dried complex and gently pulverize it into a fine powder using the mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.

  • Test Solubility: The resulting powder is the drug-cyclodextrin complex. Test its solubility in your desired aqueous medium using the methods described in Guide 1 to confirm the enhancement.

References

Best practices for the storage and handling of 4-Benzyloxyphenoxyacetic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Benzyloxyphenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling and storage. Here, we provide field-proven insights and scientifically grounded best practices to prevent degradation and troubleshoot common issues.

Part 1: Core Best Practices for Storage and Handling

This compound is a white solid that is stable under recommended conditions.[1][2] However, its chemical structure, featuring a carboxylic acid, an ether linkage, and aromatic rings, presents potential vulnerabilities if not handled and stored correctly. Adherence to the following protocols is critical for maintaining its purity and efficacy in your experiments.

Optimal Storage Conditions

Proper storage is the first line of defense against chemical degradation. The primary goals are to protect the compound from atmospheric moisture, reactive chemicals, and excessive energy in the form of heat and light.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Cool, room temperature.[3]Prevents acceleration of potential degradation reactions. Avoids sources of heat.[1]
Atmosphere Dry, inert atmosphere (e.g., Argon or Nitrogen) for long-term storage.Minimizes contact with oxygen and moisture, which can participate in degradation reactions.
Container Tightly closed, opaque container.[1][2][4][5][6][7][8]Prevents exposure to moisture and light. Opaque containers protect against photodegradation.
Location Well-ventilated area.[1][2][6][7][8]Ensures any potential off-gassing does not accumulate and provides a safe handling environment.
Safe Handling Procedures

Safe handling not only protects the researcher but also preserves the integrity of the chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][7][8]

  • Ventilation: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[1][2][5][7][8]

  • Dispensing: When weighing and dispensing the compound, minimize its exposure to the open air. Close the container tightly immediately after use.

  • Cleaning: Clean any spills promptly. For solid spills, sweep up and place in a suitable container for disposal.[1]

  • Handwashing: Wash hands thoroughly after handling the compound.[1][2][6][7][8]

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues that you may encounter during your experiments, providing explanations and corrective actions based on the chemical properties of this compound.

Q1: I opened a new bottle of this compound and noticed it has a yellowish tint, whereas it is supposed to be a white solid. Is it degraded?

A1: A yellowish tint can be an indicator of degradation, although it may also be due to minor impurities from synthesis that do not significantly impact the overall purity. The primary concern with a color change is the potential for oxidation or the formation of chromophoric degradation products.

Potential Cause:

  • Oxidation: Phenoxy compounds can be susceptible to oxidation, which can lead to the formation of colored byproducts. This is more likely if the compound has been stored for a long time or exposed to air.

  • Contamination: Accidental introduction of a contaminant during previous handling could also lead to a color change.

Recommended Action:

  • Assess the Impact: If your application is highly sensitive to impurities (e.g., in vivo studies, crystallography), it is advisable to use a fresh, pure white batch. For less sensitive applications, you may be able to proceed, but be aware of the potential for altered activity.

  • Analytical Verification: If you have the capability, you can verify the purity of the compound using techniques like HPLC, NMR, or mass spectrometry to identify any significant degradation products.

  • Future Prevention: Ensure that for long-term storage, the container is flushed with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

Q2: My experimental results are inconsistent, showing a gradual loss of compound efficacy over time. Could this be due to degradation in my stock solution?

A2: Yes, a gradual loss of efficacy is a classic sign of compound degradation in solution. This compound, being a carboxylic acid and an ether, can be susceptible to degradation in solution, especially if not stored correctly.

Potential Causes:

  • Hydrolysis: The ether linkage in the molecule could be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule. While generally stable, prolonged storage in non-optimal pH conditions can accelerate this process.

  • Photodegradation: If your stock solution is stored in a clear container and exposed to light, photodegradation can occur. Aromatic compounds can absorb UV light, leading to the formation of reactive species that can degrade the molecule.

  • Reaction with Solvent: While less common with standard laboratory solvents, ensure your solvent is pure and does not contain reactive impurities (e.g., peroxides in older ethers).

Recommended Action:

  • Prepare Fresh Solutions: It is always best practice to prepare stock solutions fresh. If you must store them, do so for the shortest time possible.

  • Optimize Solution Storage:

    • Solvent Choice: Use high-purity, anhydrous solvents.

    • pH: If using aqueous buffers, ensure the pH is near neutral and compatible with the compound's stability.

    • Temperature: Store stock solutions at -20°C or -80°C to slow down degradation kinetics.

    • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Q3: I am using a strong base in my reaction. Will this degrade the this compound?

A3: Yes, strong bases are listed as incompatible with this compound.[9] The primary reaction of concern is the deprotonation of the carboxylic acid to form a carboxylate salt. While this is often a desired reaction, strong bases can also promote other, undesirable reactions.

Potential Reactions:

  • Deprotonation: The carboxylic acid will be deprotonated by a strong base. This is a standard acid-base reaction.

  • Ether Cleavage: While ether linkages are generally stable, under harsh basic conditions and with heat, cleavage can occur, although this is less likely at room temperature.

Recommended Action:

  • Stoichiometry: Use the correct stoichiometry of the base for the intended reaction. An excess of a very strong base should be avoided unless the reaction conditions specifically require it.

  • Temperature Control: Perform the reaction at the lowest temperature necessary for the desired transformation to minimize side reactions.

  • Compatibility Check: Always consult chemical compatibility charts when planning a reaction with multiple reagents.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary degradation pathways for this compound?

The two most likely degradation pathways, based on the functional groups present, are:

  • Hydrolysis of the Ether Bond: This can be catalyzed by strong acids or bases, leading to the formation of 4-hydroxyphenoxyacetic acid and benzyl alcohol.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, releasing carbon dioxide. Studies on benzoic acid have shown thermal decomposition at high temperatures.[10][11]

G main This compound hydrolysis Hydrolysis (Strong Acid/Base) main->hydrolysis decarboxylation Decarboxylation (High Heat) main->decarboxylation prod1 4-Hydroxyphenoxyacetic acid + Benzyl alcohol hydrolysis->prod1 prod2 4-Benzyloxyphenoxy anion + CO2 decarboxylation->prod2

Caption: Potential degradation pathways.

FAQ 2: What substances are incompatible with this compound?

Based on safety data sheets, the following should be avoided:

  • Strong oxidizing agents: [1][9] These can react with the aromatic rings and the ether linkage.

  • Strong bases: [9] Can cause deprotonation and potentially other reactions.

  • Strong acids/alkalis and strong reducing agents: [12] Can catalyze hydrolysis or other degradation reactions.

FAQ 3: Is this compound sensitive to light?

While the provided SDS do not specifically mention light sensitivity, aromatic compounds, in general, can be susceptible to photodegradation. It is a best practice to store the solid compound and any solutions in opaque containers or protected from light to prevent potential degradation over time.

FAQ 4: What are the hazardous decomposition products?

Under normal conditions of use and storage, hazardous decomposition is not expected.[1][2] However, in the event of a fire, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[9]

FAQ 5: How should I dispose of waste this compound?

Dispose of the compound and its containers in accordance with local, regional, and national regulations.[1][2][6] It is generally recommended to dispose of chemical waste through an approved waste disposal plant.[2][6] Do not empty into drains.[1]

References

Technical Support Center: Enhancing the Biological Activity of 4-Benzyloxyphenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for researchers working with 4-benzyloxyphenoxyacetic acid and its derivatives. This scaffold represents a versatile starting point for discovering potent modulators of various biological targets, from metabolic receptors to epigenetic enzymes.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate common challenges in synthesis, screening, and lead optimization, ultimately enhancing the biological activity of your compounds.

Section 1: Synthetic Strategy & Structure-Activity Relationship (SAR)

This section addresses common questions related to the chemical modification of the core scaffold to improve biological performance. The primary goal of lead optimization is to refine a compound's structure to enhance biological activity, increase specificity, and improve pharmacokinetic properties.[3]

FAQ 1: My initial hit has an IC50 in the double-digit micromolar range. Where should I begin with structural modifications to improve potency?

This is a common and excellent starting point. A systematic approach focusing on the key structural components of the this compound scaffold is crucial. We recommend exploring substitutions on three primary "hotspots".

Key Structural Hotspots for SAR Exploration

cluster_0 This compound Scaffold A Benzyl Ring (Region A) Linker Ether Linkage A->Linker Exploration of substituents (EWG/EDG) B Phenoxy Ring (Region B) C Acetic Acid Moiety (Region C) B->C Isosteric replacement, Prodrug strategies Linker->B Flexibility/ Conformation

References

Refining the purification process to achieve high-purity 4-Benzyloxyphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Benzyloxyphenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Our goal is to empower you with the scientific principles and practical knowledge to achieve high-purity this compound in your laboratory.

Understanding the Synthesis and Potential Impurities

The most common synthetic route to this compound involves a two-step process:

  • Williamson Ether Synthesis: Formation of an ester intermediate, typically ethyl 4-benzyloxyphenoxyacetate, from 4-hydroxyphenoxyacetate and a benzyl halide.[1]

  • Hydrolysis: Conversion of the ester intermediate to the final carboxylic acid product.[2]

Understanding this pathway is crucial for anticipating potential impurities that may arise during the synthesis and require removal during purification.

Diagram of the Synthetic Pathway

Synthesis of this compound 4-Hydroxyphenoxyacetate 4-Hydroxyphenoxyacetate Intermediate_Ester Ethyl 4-Benzyloxyphenoxyacetate 4-Hydroxyphenoxyacetate->Intermediate_Ester Williamson Ether Synthesis Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_Halide->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis Base Base (e.g., K2CO3) Base->Intermediate_Ester Acid_Workup Acid/Base Work-up Acid_Workup->Final_Product

Caption: Synthetic pathway to this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

Crystallization Issues

Q1: My product "oiled out" during crystallization instead of forming solid crystals. What should I do?

A1: "Oiling out" occurs when the melting point of your compound is lower than the boiling point of the solvent, or when the solution is supersaturated.[3] Here's how to address it:

  • Increase the Solvent Volume: Add more hot solvent to the mixture to ensure the compound is fully dissolved.[3]

  • Use a Co-solvent System: Introduce a co-solvent in which your compound is more soluble. For instance, if you are using an ethanol/water system, increase the proportion of ethanol.

  • Lower the Crystallization Temperature: After dissolving the oil in more hot solvent, allow the solution to cool more slowly. A gradual decrease in temperature promotes the formation of an ordered crystal lattice.[4]

Q2: Crystallization happened too quickly, resulting in a fine powder. Is this a problem?

A2: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[3] Ideal crystallization should occur slowly, over a period of 20 minutes or more. To slow down crystallization:

  • Reheat and Add More Solvent: Re-dissolve the precipitate in additional hot solvent and allow it to cool more gradually.[3]

  • Insulate the Flask: Covering the flask with a beaker or placing it in an insulated container will slow the rate of cooling.[5]

Q3: My final yield after recrystallization is very low. What are the likely causes?

A3: A low yield can be frustrating. Here are the common culprits:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[3] To check for this, take a small sample of the mother liquor and evaporate it to see if a significant amount of solid remains.

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.[6]

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath can be used after the solution has reached room temperature.[7]

Purity and Impurity-Related Questions

Q4: I see an extra spot on my TLC plate after purification. What could it be?

A4: The identity of the impurity depends on its Rf value relative to your product. Common impurities include:

  • Unreacted Starting Material: 4-(Benzyloxy)phenol or the starting phenoxyacetate.

  • Intermediate Ester: Incomplete hydrolysis will leave residual ethyl 4-benzyloxyphenoxyacetate.

  • Side-Reaction Products: Benzyl alcohol can form from the hydrolysis of the benzyl halide.

Q5: How can I remove colored impurities from my product?

A5: Colored impurities can often be removed by treating the hot solution with activated charcoal.[8] Use a small amount (1-2% by weight of your compound), as excessive use can lead to loss of the desired product. The charcoal is then removed by hot filtration.

Q6: What is the best way to assess the purity of my final product?

A6: A combination of techniques will provide the most accurate assessment of purity:

  • Melting Point: A sharp melting point range close to the literature value (139-140°C) is a good indicator of purity.[9] Impurities will typically broaden and depress the melting point.[6]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities with distinct signals.[11]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a starting point and may require optimization.

  • Solvent Selection: Begin with a solvent system like an ethanol/water or ethyl acetate/hexane mixture. The ideal solvent should dissolve the compound when hot but not at room temperature.[12]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the primary solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves.[6]

  • Co-solvent Addition: If using a co-solvent system, add the second solvent (e.g., water) dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.[4]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Assessment by HPLC

This is a general method that should be adapted and validated for your specific instrumentation and impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[10]

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[3][13] A typical starting gradient could be 50:50 acetonitrile:water, which can be optimized.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[10]

Quantitative Data Summary for Purity Analysis
Analytical TechniqueParameterTypical Specification for High Purity
Melting Point Range139-140°C (sharp)[9]
HPLC Purity>98%
¹H NMR Conformance to StructureSpectrum should match the expected structure with no significant impurity peaks.

Visualization of the Purification Workflow

Purification Workflow cluster_0 Recrystallization cluster_1 Purity Analysis Crude_Product Crude this compound Dissolution Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional, for insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product High-Purity Product Drying->Pure_Product Melting_Point Melting Point Analysis Pure_Product->Melting_Point HPLC_Analysis HPLC Analysis Pure_Product->HPLC_Analysis NMR_Analysis NMR Spectroscopy Pure_Product->NMR_Analysis

Caption: Workflow for the purification and analysis of this compound.

References

Identifying and removing common contaminants from 4-Benzyloxyphenoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Benzyloxyphenoxyacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis and purification of this compound. Our focus is on providing practical, experience-driven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis. The general reaction involves the O-alkylation of 4-benzyloxyphenol with an acetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis of the resulting ester.

Problem 1: Low Yield of Crude Product After Reaction

Symptoms: After the initial reaction and work-up, the isolated mass of the crude this compound is significantly lower than the theoretical yield.

Possible Causes & Solutions:

  • Incomplete Deprotonation of 4-Benzyloxyphenol: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1] If the base used is not strong enough or is used in insufficient quantity, the concentration of the reactive phenoxide will be low.

    • Causality: Phenols are more acidic than alcohols, but a sufficiently strong base is still necessary to drive the equilibrium towards the phenoxide. Common bases for this reaction include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[2]

    • Solution: Ensure you are using at least one molar equivalent of a strong base relative to the 4-benzyloxyphenol. Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF for more efficient deprotonation, though this requires more stringent anhydrous conditions.

  • Reaction Temperature is Too Low: The Sₙ2 reaction between the phenoxide and the alkylating agent (e.g., ethyl chloroacetate) has an activation energy barrier that must be overcome.

    • Causality: Insufficient thermal energy will result in a slow reaction rate and incomplete conversion within the allotted time.

    • Solution: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent (e.g., acetone, ethanol, or DMF), for several hours (1-8 hours).[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Reaction: Elimination: While less common with primary alkyl halides like ethyl chloroacetate, if reaction conditions are too harsh (very high temperatures or a very hindered base), an elimination reaction can compete with the desired substitution.[1][2]

    • Solution: Maintain a controlled temperature and avoid excessively strong, sterically hindered bases if you suspect elimination is an issue.

Problem 2: Presence of Multiple Spots on TLC After Reaction

Symptoms: A TLC analysis of your crude product shows not only the desired product spot but also several other distinct spots.

Common Contaminants and Their Identification:

Contaminant Expected Relative Rf on Silica Gel Identification Notes
4-Benzyloxyphenol (Starting Material)Higher Rf than the productA common unreacted starting material.
1,4-Bis(benzyloxy)benzene Highest RfA non-polar byproduct from the synthesis of 4-benzyloxyphenol.
Ethyl 4-Benzyloxyphenoxyacetate (Ester Intermediate)Higher Rf than the productPresent if the hydrolysis step is incomplete. Less polar than the carboxylic acid.
4-Hydroxyphenoxyacetic Acid (Debenzylation Product)Lowest RfA highly polar impurity resulting from the cleavage of the benzyl ether.
This compound (Product)Intermediate RfThe desired product.

TLC Analysis Protocol: A typical mobile phase for analyzing this reaction mixture on a silica gel TLC plate is a mixture of a non-polar and a polar solvent, with a small amount of acid to ensure the carboxylic acid is protonated and does not streak.

  • Recommended Eluent: A starting point for a mobile phase could be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) with the addition of 1% acetic acid.[1] The polarity can be adjusted to achieve good separation. For more polar compounds, a system like chloroform:ethyl acetate:acetone:formic acid might be effective.[3]

  • Visualization: The spots can be visualized under UV light (254 nm) due to their aromatic nature.[4] Staining with a potassium permanganate solution can also be used.

Problem 3: Difficulty in Removing Neutral Impurities

Symptoms: After initial purification attempts, your product is still contaminated with non-acidic impurities like unreacted 4-benzyloxyphenol or the byproduct 1,4-bis(benzyloxy)benzene.

Solution: Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[1][5][6]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Basification: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. A weak base is sufficient to deprotonate the carboxylic acid without causing significant hydrolysis of other functional groups.

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate. The deprotonated product, sodium 4-benzyloxyphenoxyacetate, will be in the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, like 6M HCl, until the solution is acidic (test with pH paper). The protonated this compound will precipitate out of the aqueous solution as it is no longer soluble.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Problem 4: Product "Oils Out" or Fails to Crystallize During Recrystallization

Symptoms: When attempting to purify the product by recrystallization, it separates as an oil instead of forming solid crystals, or it remains dissolved even after cooling.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[7]

    • Solution: For this compound, good starting solvents to screen are ethanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes.[8][9] Perform small-scale solubility tests to find the optimal solvent or solvent pair.

  • Presence of Impurities: High levels of impurities can depress the melting point of the product and interfere with crystal lattice formation, leading to oiling out.

    • Solution: If the product is highly impure, it is advisable to first perform an acid-base extraction or a quick column chromatography to remove the bulk of the contaminants before proceeding with recrystallization.

  • Cooling Too Rapidly: Rapid cooling can lead to the product crashing out of solution as an amorphous solid or oil, rather than forming well-ordered crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath.

  • Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most likely source of the 1,4-bis(benzyloxy)benzene impurity?

A1: This impurity arises from the synthesis of the starting material, 4-benzyloxyphenol. 4-Benzyloxyphenol is typically synthesized by the mono-benzylation of hydroquinone. If the reaction conditions are not carefully controlled, di-benzylation can occur, leading to the formation of 1,4-bis(benzyloxy)benzene. It is crucial to use a starting material of high purity or to remove this non-polar impurity during the purification of the final product, for example, through acid-base extraction or column chromatography.

Q2: My TLC shows a very polar spot that wasn't in my starting materials. What could it be?

A2: A highly polar byproduct is likely 4-hydroxyphenoxyacetic acid.[10][11][12][13] This compound results from the cleavage of the benzyl ether protecting group (debenzylation). While benzyl ethers are generally stable, they can be cleaved under certain conditions, such as strong acidic conditions or catalytic hydrogenation.[7][14][15] Although less common under typical Williamson ether synthesis conditions, some degree of debenzylation may occur, especially if the reaction is run for an extended period at high temperatures or if certain reagents are used during workup. This impurity can be challenging to remove by simple recrystallization and may require column chromatography.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • TLC: A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Spectroscopy:

    • ¹H NMR: Will confirm the structure by showing the characteristic peaks for the aromatic protons, the benzylic methylene protons, and the methylene protons of the acetic acid moiety.

    • ¹³C NMR: Will show the correct number of carbon signals corresponding to the structure.

    • FT-IR: Will show characteristic absorptions for the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.

  • Mass Spectrometry: Will confirm the molecular weight of the compound.

Q4: I used ethyl chloroacetate as my alkylating agent. What should I be aware of during the workup?

A4: When using an ester of chloroacetic acid, the initial product of the Williamson ether synthesis is an ester (ethyl 4-benzyloxyphenoxyacetate). This must be hydrolyzed to the final carboxylic acid product. The hydrolysis is typically carried out by heating with a base like sodium hydroxide, followed by acidification.[16][17][18][19] Incomplete hydrolysis is a common source of impurity. The unhydrolyzed ester is less polar than the carboxylic acid product and will have a higher Rf value on a TLC plate. Ensure the hydrolysis reaction goes to completion by monitoring with TLC. The ester impurity can be removed by the acid-base extraction procedure outlined above.

Visual Workflows

Purification Strategy for this compound

Purification_Workflow Crude Crude Product (Mixture of acidic, neutral, and polar impurities) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Extract with aq. NaHCO3 Dissolve->Extract Organic Organic Layer (Neutral Impurities: 4-Benzyloxyphenol, 1,4-bis(benzyloxy)benzene, Ester Intermediate) Extract->Organic Separate Aqueous Aqueous Layer (Sodium 4-benzyloxyphenoxyacetate) Extract->Aqueous Separate Acidify Acidify with HCl Aqueous->Acidify Precipitate Precipitated Product (Enriched this compound) Acidify->Precipitate Recrystallize Recrystallize (e.g., from Ethanol/Water) Precipitate->Recrystallize Pure Pure Product Recrystallize->Pure

Caption: A typical purification workflow for this compound.

References

Optimizing the formulation of 4-Benzyloxyphenoxyacetic acid for in vivo efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Benzyloxyphenoxyacetic Acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the specific challenges of formulating this compound for in vivo efficacy. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to develop stable, safe, and effective formulations for your preclinical studies.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound and the core principles of its formulation.

Q1: What are the key physicochemical properties of this compound that make it challenging to formulate?

A1: The primary challenge stems from its molecular structure. This compound (MW: 258.27 g/mol , M.P.: 139-140°C) is a carboxylic acid with a predicted pKa of approximately 3.24.[1] This means it is a weak acid. The molecule also possesses significant hydrophobic character due to the two aromatic rings (benzyl and phenoxy groups). This combination results in very poor aqueous solubility, especially in neutral or acidic conditions like standard saline or phosphate-buffered saline (PBS).[2][3] At a physiological pH of 7.4, the molecule will be mostly ionized, which helps solubility, but its inherent hydrophobicity can still lead to aggregation and precipitation.

Q2: Why can't I simply dissolve the compound in saline or PBS for my in vivo experiment?

A2: Dissolving this compound directly in saline (pH ~5.5-7.0) or PBS (pH ~7.4) is often unsuccessful. Because its pKa is ~3.24, the compound exists predominantly in its neutral, protonated (less soluble) form at any pH below this value.[4] While a pH of 7.4 is well above the pKa, the dissolution rate can be extremely slow, and the maximum achievable concentration may be too low for a therapeutic dose.[4] Attempting to force dissolution can lead to a fine, often invisible, suspension rather than a true solution, causing inconsistent dosing and potential for precipitation upon injection.[5]

Q3: What are the primary goals when developing a formulation for this compound?

A3: An optimal formulation should achieve four key objectives:

  • Enhance Solubility: Solubilize the compound at the target concentration required for the desired dose level.[6]

  • Maintain Stability: Ensure the compound remains in solution without precipitating before, during, and immediately after administration.[5][6]

  • Minimize Toxicity: The vehicle (excipients) used should be well-tolerated and non-toxic at the administered volume and concentration.[5] It is critical to run a vehicle-only control group to differentiate vehicle effects from compound toxicity.

  • Ensure Bioavailability: The formulation must allow for the absorption of the compound into the systemic circulation to reach its target.[6][7]

Part 2: Formulation Strategies & Troubleshooting

This section provides a problem-solution approach to common formulation hurdles, from simple to more advanced strategies.

Workflow for Formulation Strategy Selection

The choice of formulation depends on the required dose, administration route, and available resources. The following diagram outlines a typical decision-making process.

G cluster_0 Initial Assessment cluster_1 Formulation Strategies cluster_2 Validation Start Determine Target Dose & Route of Administration CheckSol Test Solubility in Aqueous Buffers (e.g., PBS) Start->CheckSol IsSoluble Soluble at Target Conc.? CheckSol->IsSoluble pH_Adjust Strategy 1: pH Adjustment IsSoluble->pH_Adjust No Success Proceed with In Vivo Study (Vehicle Control Mandatory) IsSoluble->Success Yes Cosolvent Strategy 2: Co-Solvent System pH_Adjust->Cosolvent Fails or pH > 8.5 Validate Validate Stability: Check for Precipitation Over Time (e.g., 4h) pH_Adjust->Validate Advanced Strategy 3: Advanced (SEDDS, etc.) Cosolvent->Advanced Fails or High Dose Needed Cosolvent->Validate Advanced->Validate Validate->Success Stable G cluster_0 Low pH (e.g., pH < pKa) cluster_1 High pH (e.g., pH > pKa) Protonated R-COOH (Neutral Form) Solubility_Low Poor Aqueous Solubility Protonated->Solubility_Low Dominant Species Equilibrium pKa ≈ 3.24 Protonated->Equilibrium Ionized R-COO⁻ + H⁺ (Ionized Salt Form) Solubility_High Enhanced Aqueous Solubility Ionized->Solubility_High Dominant Species Equilibrium->Ionized

References

Technical Support Center: Enhancing the Selectivity of 4-Benzyloxyphenoxyacetic Acid-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research with 4-benzyloxyphenoxyacetic acid-based enzyme inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the selectivity of their compounds. Here, you will find practical troubleshooting advice, detailed experimental protocols, and in-depth scientific explanations to overcome common challenges in inhibitor design and evaluation.

Frequently Asked Questions (FAQs)

Q1: What is inhibitor selectivity and why is it critical in drug discovery?

A: Inhibitor selectivity refers to the ability of a compound to preferentially bind to its intended target enzyme over other, often closely related, enzymes in the biological system.[1] High selectivity is crucial for minimizing off-target effects, which can lead to cellular toxicity and adverse drug reactions.[2] By improving selectivity, you enhance the therapeutic window of your compound, ensuring that its biological activity is primarily due to the modulation of the desired target.

Q2: What are the common challenges in achieving selectivity with this compound-based inhibitors?

A: The this compound scaffold, while a versatile starting point for inhibitor design, can present selectivity challenges due to its structural features. The flexible ether linkage and the aromatic rings can allow for binding to a variety of active sites. Potential off-targets can include other enzymes with hydrophobic pockets, such as certain cytochrome P450s or other hydrolases.[3] Furthermore, related phenolic compounds like Bisphenol A (BPA) have been shown to interact with a range of biological targets, including steroidogenic enzymes and nuclear receptors, suggesting that the core scaffold may have inherent promiscuity that needs to be addressed through chemical modification.[4][5][6][7]

Q3: What are the general strategies to improve the selectivity of a small molecule inhibitor?

A: Improving inhibitor selectivity is a multifactorial process that involves a combination of medicinal chemistry, structural biology, and computational approaches.[1][8] Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the inhibitor's structure to identify moieties that enhance binding to the target enzyme while diminishing interactions with off-target enzymes.[9]

  • Exploiting Structural Differences: Capitalizing on subtle differences in the active sites of the target and off-target enzymes, such as variations in amino acid residues, pocket depth, or flexibility.[8][10]

  • Computational Modeling: Using techniques like molecular docking and free energy calculations to predict binding affinities for both on-target and off-target enzymes, thereby guiding the design of more selective analogues.[11][12][13][14]

  • Kinetic Analysis: Evaluating the binding kinetics (association and dissociation rates) of the inhibitor, as compounds with a longer residence time on the target enzyme can exhibit improved selectivity in a physiological setting.[15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and testing of this compound-based inhibitors.

Problem 1: Your inhibitor shows activity against multiple enzymes in a screening panel.

Potential Causes:

  • Lack of Specificity in the Core Scaffold: The inhibitor may be binding to a conserved feature present in the active sites of multiple enzymes.

  • Suboptimal Assay Conditions: The assay conditions (e.g., substrate concentration) may not be optimized to differentiate between on-target and off-target inhibition.[16]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[17]

Recommended Solutions:

  • Perform a Comprehensive SAR Study:

    • Systematically modify the benzyloxy and phenoxyacetic acid moieties. Introduce steric bulk or polar groups to probe for specific interactions within the target's active site that may not be present in off-targets.[1][8] For example, substitution on the aromatic rings can modulate electrostatic interactions and improve selectivity.[10]

    • Explore different linker chemistries. While the ether linkage is common, exploring more rigid linkers can lock the molecule into a conformation that is more selective for the target enzyme.[1]

  • Optimize Your Biochemical Assays:

    • Determine the Km of the substrate for each enzyme. For competitive inhibitors, running the assay with the substrate concentration at or below the Km will increase the sensitivity for detecting inhibition.[16]

    • Include a known selective inhibitor as a positive control. This will help validate that the assay can distinguish between selective and non-selective compounds.[18]

  • Conduct Mechanism of Action (MOA) Studies:

    • Determine the mode of inhibition (e.g., competitive, non-competitive). This can be achieved through kinetic analysis by varying the concentrations of both the inhibitor and the substrate.[19][20] Understanding the MOA can provide insights into how to improve selectivity. For instance, a competitive inhibitor's selectivity can often be enhanced by designing it to mimic the transition state of the substrate.

Problem 2: In-vitro potency does not translate to selective activity in cell-based assays.

Potential Causes:

  • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound may be rapidly metabolized within the cell, leading to a loss of activity.

  • Efflux by Transporters: The inhibitor could be actively pumped out of the cell by efflux pumps.

  • Off-target effects in the cellular context are causing unexpected phenotypes or toxicity, masking the desired selective activity.[2][21][22]

Recommended Solutions:

  • Assess Physicochemical Properties:

    • Use computational tools to predict properties like lipophilicity (logP), solubility, and polar surface area. These can provide initial insights into potential cell permeability issues.

    • Experimentally measure solubility and permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Conduct Metabolic Stability Assays:

    • Incubate the inhibitor with liver microsomes or hepatocytes to assess its metabolic stability.[3] If the compound is rapidly metabolized, consider modifying the sites of metabolism to improve its half-life.

  • Perform a Cellular Thermal Shift Assay (CETSA):

    • CETSA can be used to verify that your inhibitor is engaging with the target enzyme inside the cell. An increase in the thermal stability of the target protein in the presence of the inhibitor confirms target engagement.

Problem 3: Computational predictions of selectivity do not match experimental results.

Potential Causes:

  • Inaccurate Protein Structures: The homology model or crystal structure used for docking may not accurately represent the active site of the enzyme.

  • Neglect of Protein Flexibility: Standard docking protocols often treat the protein as a rigid structure, which can lead to inaccurate predictions of binding affinity.[10]

  • Incorrect Protonation States: The protonation states of the inhibitor and the amino acid residues in the active site can significantly impact binding, and incorrect assignments can lead to erroneous results.

  • Lack of Water Molecules in the Binding Site: Water molecules can play a crucial role in mediating protein-ligand interactions, and their absence in docking simulations can affect the accuracy of the predictions.[1][8]

Recommended Solutions:

  • Refine Your Computational Workflow:

    • Use multiple crystal structures or perform molecular dynamics (MD) simulations to account for protein flexibility.[13]

    • Carefully check and assign the correct protonation states for your inhibitor and the protein at the physiological pH of the assay.

    • Consider including explicit water molecules in your docking simulations, especially if there is evidence of their involvement in ligand binding.

  • Employ More Advanced Computational Techniques:

    • Utilize free energy calculation methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) to obtain more accurate predictions of binding affinities.

    • Perform a "cross-docking" analysis, where you dock your inhibitor into the active sites of both the target and known off-target enzymes to computationally assess selectivity.[14]

Experimental Protocols

Protocol 1: In-Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 value of a this compound-based inhibitor.

Materials:

  • Purified target enzyme and off-target enzymes

  • Substrate for each enzyme

  • Assay buffer

  • Inhibitor stock solution (in DMSO)

  • Microplate reader

  • Black, flat-bottom 96-well or 384-well plates (for fluorescence assays)[23]

Procedure:

  • Prepare Reagents: Thaw all components and keep them on ice. Prepare serial dilutions of your inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Enzyme and Inhibitor Incubation: Add the enzyme and the inhibitor dilutions to the wells of the microplate. Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate the Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Monitor the Reaction: Measure the product formation over time using a microplate reader at the appropriate wavelength. The reaction should be monitored in the linear range.[24]

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[25]

Workflow for In-Vitro Inhibition Assay

prep Reagent Preparation (Inhibitor Dilutions, Enzyme, Substrate) incubate Enzyme-Inhibitor Incubation prep->incubate initiate Initiate Reaction with Substrate incubate->initiate read Monitor Reaction Progress initiate->read analyze Data Analysis (IC50 Determination) read->analyze

Caption: Workflow for determining inhibitor IC50 values.

Protocol 2: Selectivity Profiling using a Panel of Enzymes

To assess the selectivity of your inhibitor, you will need to test it against a panel of related enzymes.

Procedure:

  • Select a Panel of Off-Target Enzymes: Choose enzymes that are structurally related to your target or that are known to be common off-targets for your compound class.

  • Perform Inhibition Assays: For each enzyme in the panel, perform the in-vitro inhibition assay as described in Protocol 1.

  • Calculate Selectivity Index: The selectivity index (SI) is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for the target enzyme. A higher SI indicates greater selectivity.

Data Presentation: Selectivity Profile of Inhibitor X

EnzymeIC50 (µM)Selectivity Index (SI)
Target Enzyme A 0.1 -
Off-Target Enzyme B10100
Off-Target Enzyme C> 50> 500
Off-Target Enzyme D550

Computational Modeling for Selectivity Enhancement

Computational methods can be powerful tools for understanding the structural basis of inhibitor selectivity and for guiding the design of more selective compounds.[11][12]

Workflow for Computational Selectivity Prediction

start Obtain 3D Structures (Target and Off-Targets) prepare Prepare Structures (Add Hydrogens, Assign Charges) start->prepare dock Molecular Docking of Inhibitor prepare->dock score Score and Analyze Poses dock->score md Molecular Dynamics Simulation score->md free_energy Free Energy Calculation md->free_energy predict Predict Selectivity free_energy->predict

Caption: Computational workflow for predicting inhibitor selectivity.

Step-by-Step Guide:

  • Obtain Protein Structures: Start with high-quality crystal structures of your target and off-target enzymes. If experimental structures are not available, you can generate homology models.

  • Structure Preparation: Prepare the protein and ligand structures by adding hydrogen atoms, assigning partial charges, and defining the binding site.

  • Molecular Docking: Dock your this compound-based inhibitor into the active sites of the target and off-target enzymes. This will generate a series of possible binding poses.[13]

  • Scoring and Analysis: Analyze the docking poses and scores to identify key interactions that contribute to binding. Look for differences in the binding modes between the target and off-target enzymes.

  • Molecular Dynamics (MD) Simulations: For the most promising poses, run MD simulations to assess the stability of the protein-ligand complex and to account for protein flexibility.[13]

  • Free Energy Calculations: Use methods like MM/PBSA or FEP to calculate the binding free energy for the inhibitor with each enzyme. These calculations provide a more accurate estimate of binding affinity than docking scores alone.

  • Predict Selectivity: Compare the calculated binding affinities to predict the selectivity of your inhibitor. This information can then be used to guide the design of new analogues with improved selectivity.

By integrating these computational and experimental approaches, you can systematically address the challenges of improving the selectivity of your this compound-based enzyme inhibitors and accelerate your drug discovery efforts.

References

Technical Support Center: Overcoming Common Issues in the Scale-Up of 4-Benzyloxyphenoxyacetic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-Benzyloxyphenoxyacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or industrial-scale production. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its primary scale-up challenge?

A1: The most prevalent and industrially viable method is a two-step process. First, the selective mono-O-benzylation of hydroquinone to form 4-benzyloxyphenol. Second, the O-alkylation of 4-benzyloxyphenol with a haloacetic acid derivative (e.g., ethyl chloroacetate followed by hydrolysis) via the Williamson ether synthesis.[1] The primary scale-up challenge in the first step is minimizing the formation of the key byproduct, 1,4-bis(benzyloxy)benzene, which can be difficult to separate from the desired product.[2] For the second step, ensuring complete reaction and managing the purification of the final acidic product are key hurdles.

Q2: Why are reaction yields lower upon scale-up compared to my lab-scale experiments?

A2: Lower yields during scale-up are a common issue often attributed to mass and heat transfer limitations.[3] In larger reactors, inefficient mixing can create localized temperature gradients or non-uniform concentrations of reactants, leading to an increase in side reactions.[3] Furthermore, the removal of reaction byproducts, such as water in a condensation reaction, can be less efficient at scale, potentially shifting the reaction equilibrium unfavorably.[4]

Q3: My final product has a persistent off-white or yellowish color. What is the likely cause and how can I remove it?

A3: A persistent color often indicates the presence of oxidation products. Phenolic compounds, especially intermediates like 4-benzyloxyphenol or unreacted hydroquinone, are susceptible to oxidation, which forms highly colored quinone-type impurities.[2][4] This can be exacerbated by prolonged reaction times at high temperatures in the presence of trace oxygen. To mitigate this, ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). For removal, a treatment with activated carbon during the work-up or before the final crystallization step is highly effective.[5][6]

Q4: What are the critical process parameters to monitor during the Williamson ether synthesis step?

A4: For a successful and reproducible Williamson ether synthesis at scale, the following parameters are critical:

  • Temperature Control: Exothermic reactions can lead to runaways and byproduct formation. A jacketed reactor with efficient heat transfer is essential.

  • Reagent Stoichiometry & Addition Rate: The molar ratio of reactants is crucial. For instance, using a slight excess of hydroquinone in the first step can minimize the di-substituted byproduct.[7] Controlled, slow addition of the alkylating agent (e.g., benzyl chloride) is recommended to maintain temperature and minimize side reactions.

  • Mixing Efficiency: The agitator speed and design must be sufficient to ensure a homogenous reaction mixture, preventing localized concentration issues.

  • Inert Atmosphere: As mentioned, preventing oxidation by maintaining a nitrogen or argon blanket is critical for product quality.[4]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues you might encounter during the production of this compound in a question-and-answer format.

Part 1: Synthesis & Reaction Control

Issue 1: High levels of 1,4-bis(benzyloxy)benzene impurity are detected after the first step (synthesis of 4-benzyloxyphenol).

  • Question: My HPLC analysis shows a significant peak corresponding to the di-benzylated hydroquinone, which complicates purification. How can I improve the selectivity for the mono-benzylated product?

  • Root Cause Analysis: The formation of 1,4-bis(benzyloxy)benzene occurs when the initially formed 4-benzyloxyphenol product reacts with another molecule of benzyl chloride. This is a classic challenge in symmetrical dialkylations. The relative rates of the first and second alkylation determine the product distribution.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: The most effective control parameter is the molar ratio of the reactants. Use a molar excess of hydroquinone relative to benzyl chloride (e.g., a 1.5:1 to 3:1 ratio).[7] This increases the statistical probability that benzyl chloride will react with the more abundant hydroquinone rather than the 4-benzyloxyphenol intermediate.

    • Control Reagent Addition: Add the benzyl chloride slowly to the mixture of hydroquinone and base. This maintains a low instantaneous concentration of the alkylating agent, further favoring reaction with the excess hydroquinone.

    • Choice of Base and Solvent: A weaker base or a phase-transfer catalyst system can sometimes modulate reactivity to favor mono-alkylation. Solvents like methanol can be effective, but ensure dissolved oxygen is removed by sparging with an inert gas to prevent coloration.[2]

Issue 2: The reaction stalls, and TLC/HPLC analysis shows a significant amount of unreacted 4-benzyloxyphenol in the second step.

  • Question: The alkylation of 4-benzyloxyphenol with ethyl chloroacetate is not going to completion, even after extended reaction times. What could be the problem?

  • Root Cause Analysis: Incomplete reaction is typically due to insufficient base strength or deactivation, poor solvent choice, or low reaction temperature. The phenolic proton of 4-benzyloxyphenol must be fully deprotonated to form the nucleophilic phenoxide ion required for the SN2 reaction.[1]

  • Troubleshooting Steps:

    • Verify Base Activity and Stoichiometry: Ensure the base (e.g., potassium carbonate, sodium hydroxide) is anhydrous and of high purity. Use at least one molar equivalent of the base. For solid bases like K₂CO₃, ensure the particle size is small enough for a good surface area.

    • Increase Reaction Temperature: The rate of Williamson ether synthesis is temperature-dependent.[1] If the reaction is sluggish at a lower temperature, cautiously increase the temperature to the reflux point of the solvent, while monitoring for any increase in impurity formation.

    • Select an Appropriate Solvent: Aprotic polar solvents like DMF or DMSO can significantly accelerate SN2 reactions by solvating the cation of the base, leaving a more "naked" and reactive nucleophilic anion.[8][9] If using less polar solvents like acetone or 2-butanone, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve reaction rates.

Parameter Recommendation for Scale-Up Rationale
Solvent DMF, DMSO, Acetone, 2-ButanoneAprotic polar solvents enhance SN2 reaction rates.[8]
Base K₂CO₃ (anhydrous), NaOHK₂CO₃ is a common, cost-effective choice. NaOH is stronger but may introduce water.
Temperature 50 - 100 °C (solvent dependent)Balances reaction rate against potential side reactions. Must be empirically optimized.[1]
Atmosphere Nitrogen or ArgonPrevents oxidation of phenolic intermediates, which causes coloration.[4]
Part 2: Work-up and Purification

Issue 3: The product "oils out" instead of crystallizing during the final purification step.

  • Question: Upon cooling the recrystallization solvent, the product separates as an oil rather than forming crystals, making isolation difficult and yielding an impure product. What should I do?

  • Root Cause Analysis: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates into a liquid phase before reaching its crystallization temperature. This is often due to an inappropriate solvent system or the presence of impurities that depress the melting point.

  • Troubleshooting Steps:

    • Optimize the Recrystallization Solvent System: The ideal solvent should dissolve the product well when hot but poorly when cold. If a single solvent doesn't work, use a binary solvent system (e.g., Ethanol/Water, Toluene/Heptane). Dissolve the product in a minimum amount of the "good" solvent at high temperature, then slowly add the "poor" solvent (antisolvent) until turbidity persists. Reheat to clarify and then cool slowly.

    • Control the Cooling Rate: Rapid cooling favors oiling out. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. Slow cooling provides time for proper crystal lattice formation.

    • Utilize Seeding: Add a few seed crystals of pure this compound to the solution as it cools. This provides a nucleation site and can induce proper crystallization.

    • Pre-purification: If impurities are the cause, consider passing a solution of the crude product through a short plug of silica gel or treating it with activated carbon to remove the problematic impurities before attempting recrystallization.[5]

Experimental Workflow & Protocols
Overall Synthesis and Purification Workflow

The following diagram outlines the key stages in the production of this compound, from starting materials to the final purified product.

G cluster_0 Step 1: Synthesis of 4-Benzyloxyphenol cluster_1 Step 2: Synthesis of Final Product cluster_2 Purification A Hydroquinone + Benzyl Chloride B Reaction: Williamson Ether Synthesis (Base, Solvent, Heat) A->B C Work-up: Quench, Extract, Wash B->C D Crude 4-Benzyloxyphenol C->D E 4-Benzyloxyphenol + Ethyl Chloroacetate D->E F Reaction: Williamson Ether Synthesis (Base, Solvent, Heat) E->F G Hydrolysis: (NaOH, H₂O/EtOH) F->G H Crude Product Mixture G->H I Acidification & Precipitation H->I J Filtration & Washing I->J K Recrystallization (e.g., Ethanol/Water) J->K L Final Product: This compound K->L

Caption: High-level workflow for the two-step synthesis and purification of this compound.

Protocol: Decolorization and Recrystallization of Crude this compound

This protocol describes a robust method for purifying the crude product obtained after synthesis and hydrolysis.

  • Dissolution: Transfer the crude, solid this compound to a suitable jacketed reactor. Add a sufficient volume of a suitable solvent (e.g., ethanol) to dissolve the solid upon heating (approximately 5-10 mL per gram of crude product).

  • Carbon Treatment (Decolorization): Heat the mixture to 60-70°C with stirring to fully dissolve the product. Add 1-2% w/w of activated carbon to the solution.[5][6]

  • Stirring and Filtration: Maintain the temperature and stir the slurry for 30-60 minutes. Filter the hot solution through a pad of celite or a suitable filter aid to remove the activated carbon. Wash the filter cake with a small amount of hot solvent to ensure complete product recovery.

  • Crystallization: Transfer the hot, clear filtrate to a clean reactor. While stirring, slowly add a poor solvent (e.g., deionized water) until the solution becomes slightly cloudy. Heat the mixture again until it is clear.

  • Cooling and Isolation: Turn off the heat and allow the solution to cool slowly to room temperature with gentle stirring. Then, cool the mixture further to 0-5°C using a chiller.

  • Filtration and Drying: Collect the precipitated crystals by filtration. Wash the filter cake with a cold mixture of the recrystallization solvents. Dry the purified product under vacuum at 50-60°C until a constant weight is achieved.

Reaction Pathway and Key Side Reaction

The following diagram illustrates the desired SN2 reaction for the synthesis of 4-benzyloxyphenol and the common competing side reaction leading to the di-substituted impurity.

Reaction cluster_main Desired Reaction cluster_side Side Reaction HQ Hydroquinone (Excess) PhO Mono-phenoxide HQ->PhO + Base Product 4-Benzyloxyphenol (Desired Product) PhO->Product + Benzyl Chloride (SN2 Attack) Product_node 4-Benzyloxyphenol Product_phenoxide Product Phenoxide Product_node->Product_phenoxide + Base Byproduct 1,4-bis(benzyloxy)benzene (Impurity) Product_phenoxide->Byproduct + Benzyl Chloride (Second SN2 Attack)

Caption: Desired mono-alkylation vs. undesired di-alkylation in the synthesis of 4-benzyloxyphenol.

References

Validation & Comparative

A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for 4-Benzyloxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the foundation of safety, efficacy, and batch-to-batch consistency. For active pharmaceutical ingredients (APIs) and key intermediates like 4-Benzyloxyphenoxyacetic acid, a rigorous and accurate purity assessment is paramount. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method offering distinct advantages.[1]

This guide provides an in-depth, objective comparison of qNMR with HPLC for the purity validation of this compound. We will delve into the fundamental principles of qNMR, present a detailed experimental protocol, and provide comparative data to illustrate why qNMR is an indispensable tool for modern analytical chemistry.

The Fundamental Power of qNMR: A First-Principles Approach

Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a chemically identical reference standard, qNMR is a primary ratio method.[2] Its power lies in a simple, fundamental principle of physics: the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei generating that signal.[3][4] This allows for the absolute quantification of a substance by comparing its NMR signal integral to that of a certified, high-purity internal standard of a different compound.[5]

This distinction is critical. HPLC provides a relative purity value based on the UV response of impurities compared to the main peak, which can be misleading if impurities have different chromophores.[6] In contrast, qNMR provides a direct measure of the mass fraction of the analyte, traceable to the International System of Units (SI) through the use of certified reference materials, offering a higher level of analytical truth.[7]

Expertise in Method Selection: Why Choose qNMR?

The decision to use qNMR is grounded in its inherent advantages for accuracy and reliability:

  • Absolute Quantification: It does not require a specific, certified reference standard of this compound itself, which may not always be available, especially during early-stage development.[3]

  • Structural Confirmation: The same experiment used for quantification also provides a full ¹H NMR spectrum, confirming the identity and structural integrity of the analyte.[8][9] This dual-purpose analysis is highly efficient.

  • Non-Destructive: The sample can be recovered unchanged after the analysis, preserving valuable material.[3]

  • Speed and Versatility: Method development is often faster than for HPLC, and a single, well-chosen internal standard can be used to quantify a wide range of different analytes.[10]

Experimental Protocol: qNMR Purity Assay of this compound

This protocol describes a self-validating system for determining the purity of this compound using ¹H-qNMR with an internal standard.

Objective

To accurately determine the mass fraction (purity as a percentage) of this compound.

Materials and Instrumentation
  • Analyte: this compound (Molar Mass: ~258.27 g/mol )

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, Purity ≥ 99.5%, Molar Mass: ~116.07 g/mol ).

    • Causality: Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and simple ¹H NMR spectrum (a single peak for its two equivalent vinyl protons).[2] Crucially, its signal (~6.2 ppm in DMSO-d₆) does not overlap with any signals from this compound.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent solvent for both the analyte and the internal standard, ensuring a homogeneous solution necessary for accurate quantification.[5]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Equipment: High-precision analytical balance (readable to 0.01 mg), volumetric flasks, pipettes, NMR tubes.

Step-by-Step Methodology
  • Sample Preparation (The Foundation of Accuracy):

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial using an analytical balance. Record the mass precisely.

    • Accurately weigh approximately 5 mg of the Maleic Acid internal standard into the same vial. Record the mass precisely. The mass ratio is chosen to yield comparable integral values for the selected signals.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (Ensuring Quantitative Integrity): The following parameters are critical for acquiring accurate quantitative data.[11]

    • Pulse Angle: Set to 90°. This ensures maximum signal excitation for all nuclei, which is a prerequisite for accurate integration.

    • Relaxation Delay (d1): Set to ≥ 30 seconds. This is the most critical parameter for quantification. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (in both the analyte and the standard). This ensures all protons have fully returned to equilibrium before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of nuclei.

    • Number of Scans: 16-64 scans. The goal is to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks being integrated to minimize integration error.[12]

    • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

    • Receiver Gain: Optimize automatically to prevent signal clipping or ADC overflow, which would invalidate the quantitative data.

  • Data Processing and Analysis:

    • Apply Fourier Transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and apply a baseline correction to ensure a flat baseline across the entire spectrum. Inaccurate phasing or baseline correction is a major source of integration error.

    • Integration:

      • For this compound, integrate a well-resolved, non-overlapping signal. The singlet corresponding to the two methylene protons of the acetic acid group (-O-CH₂ -COOH) is an ideal choice.

      • For the Maleic Acid internal standard, integrate the singlet corresponding to the two equivalent vinyl protons (-CH=CH-).

    • Purity Calculation: The purity of the analyte (Panalyte) is calculated using the following equation[4]:

      P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • Ianalyte = Integral of the selected analyte signal

      • Istd = Integral of the internal standard signal

      • Nanalyte = Number of protons for the integrated analyte signal (in this case, 2)

      • Nstd = Number of protons for the integrated standard signal (in this case, 2)

      • Manalyte = Molar mass of the analyte

      • Mstd = Molar mass of the internal standard

      • manalyte = Mass of the analyte

      • mstd = Mass of the internal standard

      • Pstd = Purity of the internal standard (from its certificate)

Visualization of the qNMR Workflow

The logical flow from sample preparation to the final purity result is a self-validating system, ensuring traceability at each step.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Co-dissolve in DMSO-d6 weigh_analyte->dissolve weigh_std Accurately Weigh Std (m_std, P_std) weigh_std->dissolve acquire Acquire 1H Spectrum (d1 ≥ 30s, S/N > 250) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals (I_analyte, I_std) process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate result Final Purity (%) calculate->result

Caption: Workflow for qNMR purity determination of this compound.

Comparative Performance: qNMR vs. HPLC

To provide an objective comparison, we present representative data and validation parameters for the purity assessment of this compound by qNMR and a typical reversed-phase HPLC-UV method.[12][13][14] The methods are orthogonal, meaning they rely on different physical principles, and using them together provides the highest possible confidence in a purity value.[12]

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Measures the ratio of nuclei based on a fundamental physical property. A primary method.Separates components based on polarity, quantifies based on UV absorbance. A secondary method.[6]
Specificity High. Demonstrated by unique chemical shifts and coupling patterns. Structural confirmation is inherent.[15]High. Demonstrated by chromatographic resolution from impurities and degradants. Peak purity analysis is often required.[16]
Reference Standard Requires a certified internal standard of a different chemical structure (e.g., Maleic Acid).Requires a well-characterized reference standard of the same analyte (this compound).[6]
Accuracy (% Recovery) Typically 98.5 - 101.5%. Directly traceable to the purity of the certified internal standard.[13]Typically 98.0 - 102.0%. Dependent on the accuracy of the analyte reference standard's purity.[17]
Precision (% RSD) ≤ 1.0%. Excellent precision is achievable with optimized parameters.[18]≤ 2.0%. Subject to variations from the pump, injector, and column.[17]
Linearity (R²) Inherent. The response is linear over a vast concentration range by its very nature.[19]> 0.999. Must be formally demonstrated over the desired concentration range.[20]
LOQ Higher (typically mg range). Generally less sensitive than HPLC.[14]Lower (typically µg/mL range). Highly sensitive, ideal for trace impurity detection.[14]
Method Development Often faster. Focus is on solubility and selecting a non-overlapping standard.Can be more complex, requiring optimization of column, mobile phase, gradient, and detector wavelength.

Conclusion: An Authoritative and Trustworthy Approach

For the validation of this compound purity, quantitative NMR stands as a robust, accurate, and highly reliable analytical technique. Its foundation in a fundamental physical principle makes it a primary method for absolute quantification, providing a level of confidence that is complementary and, in some respects, superior to traditional chromatographic methods.[21][22]

While HPLC remains an essential tool for its high sensitivity and resolving power in detecting trace impurities, qNMR offers an unparalleled combination of accurate quantification and simultaneous structural verification without the need for an identical analyte reference standard.[1] As regulatory bodies and pharmacopeias like the USP continue to expand their guidance on qNMR, its role as a gold-standard technique in pharmaceutical analysis is firmly established.[23][24][25] For researchers and drug development professionals, leveraging qNMR is not just an alternative; it is an embrace of a more fundamental, accurate, and efficient approach to ensuring product quality.

References

A Comparative Analysis of Aryloxyphenoxypropionate Herbicides: From the 4-Benzyloxyphenoxyacetic Acid Backbone to Field Performance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the aryloxyphenoxypropionate (APP or 'FOP') class of herbicides, starting from the foundational chemical structure of 4-Benzyloxyphenoxyacetic acid. Designed for researchers, agronomists, and drug development professionals, this document delves into the mechanism of action, structure-activity relationships, comparative efficacy, and the experimental methodologies used to evaluate these critical agricultural tools.

Introduction: The Rise of Graminicides

The aryloxyphenoxypropionate (APP) herbicides are a cornerstone of modern agriculture, providing selective post-emergence control of grass weeds in a wide variety of broadleaf crops.[1][2] Their discovery marked a significant advancement in weed management, allowing for targeted elimination of competitive monocotyledonous weeds without harming dicotyledonous crops like soybeans and cotton.[2] The efficacy and selectivity of these compounds, often referred to as 'fops', stem from their specific mode of action: the inhibition of a key enzyme in plant lipid biosynthesis.[3][4]

While numerous APP herbicides are commercially available, many share a common structural heritage. Molecules like this compound represent key intermediates and building blocks in the synthesis of these active ingredients.[5] Understanding this common backbone is crucial for appreciating the subtle yet significant modifications that differentiate the various commercial products in terms of their target weed spectrum, crop safety, and environmental profile.

The Core Chemistry: Mechanism of Action and the Role of ACCase

The herbicidal activity of all APP compounds is attributed to their inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[3][6][7] This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids, a process vital for building cell membranes and storing energy.[6]

The Basis of Selectivity: The remarkable selectivity of APP herbicides arises from a fundamental difference in the structure of ACCase between grasses (most monocots) and broadleaf plants (dicots).[1][8]

  • Grasses (Susceptible): Possess a homomeric, eukaryotic-type ACCase in their chloroplasts, which is highly sensitive to inhibition by APP herbicides.

  • Broadleaf Plants (Tolerant): Contain a heteromeric, prokaryotic-type ACCase in their plastids that is insensitive to these herbicides.[1][8] They also have a sensitive homomeric form in the cytoplasm, but it is not the primary target for herbicidal action.

By blocking ACCase in grasses, APP herbicides halt fatty acid production, leading to a loss of cell membrane integrity, cessation of growth at the meristems, and ultimately, plant death.[7][8] Symptoms typically appear days after application and include the yellowing of new leaves and the eventual decomposition of the growing point, a symptom often called "deadheart".[9]

Fatty_Acid_Biosynthesis_Inhibition cluster_0 Chloroplast (Grass Plant) Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (Homomeric) Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids (for membranes, etc.) Malonyl_CoA->Fatty_Acids Enters Biosynthesis Pathway ACCase->Malonyl_CoA Catalyzes APP_Herbicide Aryloxyphenoxypropionate (e.g., Fenoxaprop) APP_Herbicide->ACCase INHIBITS

References

A Comprehensive Guide to the Structural Elucidation of Novel 4-Benzyloxyphenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern drug discovery and development, the unambiguous confirmation of a novel molecule's structure is a critical, non-negotiable step. For researchers working with promising therapeutic candidates like 4-benzyloxyphenoxyacetic acid derivatives, a robust and multi-faceted analytical approach is paramount. This guide provides an in-depth comparison of essential spectroscopic and analytical techniques, offering field-proven insights and detailed protocols to ensure the scientific integrity of your structural elucidation workflow.

The determination of a molecule's precise atomic arrangement is fundamental to understanding its chemical properties, predicting its biological activity, and ensuring its safety and efficacy. An erroneous structural assignment can lead to wasted resources, misleading biological data, and ultimately, the failure of a promising drug candidate. Therefore, a combination of orthogonal analytical methods is employed to build a comprehensive and self-validating picture of the molecular architecture.

The Analytical Toolkit: A Multi-Pronged Approach

The structural confirmation of novel this compound derivatives relies on a suite of powerful analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for a confident and accurate assignment. The primary techniques discussed in this guide are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework.

  • Mass Spectrometry (MS): Determines the molecular weight and provides valuable information about the fragmentation patterns of the molecule, aiding in the identification of structural motifs.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Single-Crystal X-ray Diffraction: The gold standard for absolute structure determination, providing a definitive three-dimensional map of the molecule's atomic arrangement in the solid state.

The following sections will delve into the principles, experimental protocols, and data interpretation for each of these techniques in the context of a hypothetical novel this compound derivative.

Experimental Workflow for Structural Confirmation

A logical and systematic workflow is crucial for the efficient and accurate structural elucidation of a novel compound. The following diagram illustrates a typical workflow, emphasizing the iterative and complementary nature of the analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Absolute Structure Confirmation Synthesis Synthesis of Novel 4-Benzyloxyphenoxyacetic Acid Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Crystal_Growth Single Crystal Growth Purification->Crystal_Growth If suitable crystals can be obtained Structure_Proposal Proposed Structure NMR->Structure_Proposal MS->Structure_Proposal FTIR->Structure_Proposal XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Final_Structure Confirmed Molecular Structure XRD->Final_Structure Structure_Proposal->Final_Structure Confirmation

Figure 1: A typical workflow for the structural confirmation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information on the number of different types of protons and carbons, their chemical environments, and how they are connected to each other. For this compound derivatives, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of a particular type (integration).

Expected ¹H NMR Spectral Data for a Hypothetical this compound Derivative:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.3-7.5Multiplet5HPhenyl protons of the benzyl group
~6.8-7.0Multiplet4HProtons of the phenoxy ring
~5.1Singlet2HMethylene protons of the benzyl group (-O-CH₂-Ph)
~4.6Singlet2HMethylene protons of the acetic acid moiety (-O-CH₂-COOH)

Note: The exact chemical shifts and multiplicities will vary depending on the specific substitution pattern of the derivative.

¹³C NMR Spectroscopy

¹³C NMR provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

Expected ¹³C NMR Spectral Data for a Hypothetical this compound Derivative:

Chemical Shift (δ, ppm)Assignment
~170-175Carboxylic acid carbon (-C OOH)
~150-160Aromatic carbons attached to oxygen
~127-137Aromatic carbons of the benzyl and phenoxy rings
~115-120Aromatic carbons of the phenoxy ring
~70Methylene carbon of the benzyl group (-O-C H₂-Ph)
~65Methylene carbon of the acetic acid moiety (-O-C H₂-COOH)
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Following this, acquire the ¹³C NMR spectrum. For more complex structures, 2D NMR experiments like COSY and HMQC/HSQC can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and multiplicities for both ¹H and ¹³C spectra based on established correlation tables and comparison with similar known compounds.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

Expected Mass Spectral Data

For a this compound derivative, the molecular ion peak (M⁺) will be a key feature in the mass spectrum. Common fragmentation patterns for ethers and carboxylic acids can also be expected.

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule.

  • Fragmentation:

    • Loss of the carboxylic acid group (-COOH, 45 Da).

    • Cleavage of the ether linkage, leading to fragments corresponding to the benzyloxy and phenoxyacetic acid moieties.

    • Formation of a stable tropylium ion (C₇H₇⁺) at m/z 91, a characteristic fragment for benzyl groups.

G Molecule [this compound]⁺˙ (Molecular Ion) Fragment1 Loss of -COOH [M-45]⁺ Molecule->Fragment1 α-cleavage Fragment2 Loss of -CH₂COOH [M-59]⁺ Molecule->Fragment2 Ether cleavage Fragment3 [C₇H₇]⁺ (Tropylium ion) m/z 91 Molecule->Fragment3 Benzyl cleavage Fragment4 [C₆H₅O]⁺ m/z 93 Molecule->Fragment4 Phenoxy cleavage

A Comparative Guide to the Efficacy of Herbicides Synthesized from 4-Benzyloxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of various aryloxyphenoxypropionate (APP) herbicides synthesized from the common precursor, 4-Benzyloxyphenoxyacetic acid. It is intended for researchers, scientists, and professionals in the field of agrochemical development. We will explore the synthesis, mechanism of action, and comparative efficacy of different APP derivatives, supported by experimental data and detailed protocols.

Introduction: The Aryloxyphenoxypropionate Backbone

The aryloxyphenoxypropionate (APP) class of herbicides are a cornerstone of modern agriculture, offering selective post-emergence control of a wide range of grass weeds in broadleaf crops. Their efficacy stems from a common molecular backbone, which can be derived from this compound. The journey from this precursor to a potent herbicide involves several key chemical transformations, leading to a variety of active ingredients with distinct properties and efficacy profiles.

The core structure's herbicidal activity is intrinsically linked to its ability to inhibit the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species[1]. This enzyme is pivotal in the biosynthesis of fatty acids, which are essential for building cell membranes. By disrupting this pathway, APP herbicides halt the growth of new plant tissues, leading to the eventual death of the weed. A secondary mechanism involving the induction of oxidative stress has also been reported, further contributing to their phytotoxic effects.

The benzyl group in this compound serves as a protective group for the hydroxyl functionality. Its removal is a critical first step in the synthesis of the key intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid, from which a diverse array of APP herbicides can be synthesized. This guide will focus on a comparative analysis of three distinct classes of APP herbicides derived from this common intermediate:

  • Quizalofop-p-ethyl: Featuring a quinoxaline moiety.

  • Fenoxaprop-p-ethyl: Characterized by a benzoxazole ring.

  • Imidazo[1,2-a]pyridine Derivatives: A class with a fused heterocyclic system.

Synthetic Pathways from this compound

The synthesis of efficacious APP herbicides from this compound is a multi-step process that hinges on the creation of the chiral intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid. The stereochemistry of this intermediate is crucial, as the (R)-enantiomer is the biologically active form.

From Precursor to Key Intermediate

The initial step involves the debenzylation of this compound to yield 4-hydroxyphenoxyacetic acid. This is followed by the introduction of the propionate side chain to create (R)-2-(4-hydroxyphenoxy)propionic acid[2][3][4][5].

Protocol 1: Synthesis of (R)-2-(4-Hydroxyphenoxy)propionic Acid

  • Debenzylation of this compound:

    • Dissolve this compound in a suitable solvent such as ethyl acetate.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter off the catalyst and evaporate the solvent to yield 4-hydroxyphenoxyacetic acid.

  • Synthesis of (R)-2-(4-Hydroxyphenoxy)propionic Acid:

    • React 4-hydroxyphenoxyacetic acid with a chiral source of the propionyl group, such as L-lactic acid, through a series of reactions including esterification and etherification with configuration inversion to yield the desired (R)-enantiomer[4].

Synthesis of Key Intermediate 4-Benzyloxyphenoxyacetic_acid This compound 4-Hydroxyphenoxyacetic_acid 4-Hydroxyphenoxyacetic Acid 4-Benzyloxyphenoxyacetic_acid->4-Hydroxyphenoxyacetic_acid Debenzylation (H2, Pd/C) R_2_4_hydroxyphenoxy_propionic_acid (R)-2-(4-hydroxyphenoxy)propionic Acid 4-Hydroxyphenoxyacetic_acid->R_2_4_hydroxyphenoxy_propionic_acid Chiral Propionylation

Caption: Synthetic route from the precursor to the key intermediate.

Synthesis of Diverse Herbicide Derivatives

Once the key intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid, is obtained, it can be reacted with various heterocyclic compounds to produce the final herbicide molecules.

Fenoxaprop-p-ethyl is synthesized by reacting (R)-(+)-2-(4-hydroxyphenoxy)propionic acid with 2,6-dichlorobenzoxazole[6][7][8].

Protocol 2: Synthesis of Fenoxaprop-p-ethyl

  • In a reaction vessel, combine (R)-(+)-2-(4-hydroxyphenoxy)propionic acid, an inorganic base (e.g., potassium carbonate), a phase-transfer catalyst, and water.

  • Heat the mixture to 60-65 °C with stirring to form a solution.

  • In a separate vessel, dissolve 2,6-dichlorobenzoxazole in acetone.

  • Heat the first mixture to 70-75 °C and slowly add the 2,6-dichlorobenzoxazole solution.

  • Maintain the reaction at 70-75 °C, allowing acetone to evaporate.

  • After the reaction is complete, separate the aqueous and organic layers.

  • Wash the organic layer with water and then remove the solvent to obtain crude fenoxaprop-p-ethyl.

  • Recrystallize the crude product from ethanol to yield pure fenoxaprop-p-ethyl[6].

The synthesis of Quizalofop-p-ethyl involves the reaction of an ester of (R)-2-(4-hydroxyphenoxy)propionic acid with a substituted quinoxaline.

This class of herbicides is synthesized by reacting an ester of (R)-2-(4-hydroxyphenoxy)propionic acid with a substituted 2-chloroimidazo[1,2-a]pyridine[9].

Protocol 3: Synthesis of an Imidazo[1,2-a]pyridine Derivative

  • To a solution of the n-propyl ester of (R)-2-(4-hydroxyphenoxy)propionic acid in a suitable solvent like DMF, add sodium hydride at room temperature.

  • Stir the mixture for a short period, then add the desired substituted 2-chloroimidazo[1,2-a]pyridine.

  • Heat the reaction mixture under reflux until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture, pour it into ice water, and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield the final imidazo[1,2-a]pyridine derivative[9].

Synthesis of Herbicide Derivatives Key_Intermediate (R)-2-(4-hydroxyphenoxy)propionic acid or its ester Fenoxaprop Fenoxaprop-p-ethyl Key_Intermediate->Fenoxaprop Reaction with 2,6-dichlorobenzoxazole Quizalofop Quizalofop-p-ethyl Key_Intermediate->Quizalofop Reaction with substituted quinoxaline Imidazopyridine Imidazo[1,2-a]pyridine Derivative Key_Intermediate->Imidazopyridine Reaction with 2-chloroimidazo[1,2-a]pyridine

Caption: Synthesis of different herbicide classes from the key intermediate.

Comparative Efficacy of Herbicide Derivatives

The herbicidal efficacy of APP derivatives is primarily evaluated against monocotyledonous (grass) weeds. The following data, compiled from various studies, provides a comparative overview of the performance of the three classes of herbicides discussed.

Quantitative Efficacy Data
Herbicide Derivative ClassTarget WeedApplication RateEfficacy (% Control or Inhibition)Reference
Fenoxaprop-p-ethyl Echinochloa crus-galli (Barnyardgrass)100 g/haComparable to Haloxyfop at 100 g/ha[10]
Digitaria sanguinalis (Crabgrass)100 g/haComparable to Haloxyfop at 100 g/ha[10]
Quizalofop-p-ethyl Echinochloa crus-galli50 g/haComparable to Haloxyfop at 100 g/ha[10][11]
Echinochloa crus-galli0.1 lb/acre78-92% control[12]
Avena fatua (Wild Oat)50 g/haEffective control[11]
Imidazo[1,2-a]pyridine Derivative (Iq) Gramineous WeedsNot specifiedComparable to Fluazifop-butyl[9]
Quinazolinone Derivative (QPPE-I-4) Echinochloa crus-galli150 g ha⁻¹>80% inhibition[13][14]
Digitaria sanguinalis150 g ha⁻¹>80% inhibition[13][14]
Setaria viridis (Green Foxtail)150 g ha⁻¹>80% inhibition[14]

Note: Efficacy can vary based on environmental conditions, weed growth stage, and formulation.

Structure-Activity Relationship (SAR) Insights

The differences in efficacy among the various APP derivatives can be attributed to their unique molecular structures.

  • The Heterocyclic Moiety: The nature of the heterocyclic ring system (quinoxaline, benzoxazole, or imidazo[1,2-a]pyridine) significantly influences the molecule's binding affinity to the ACCase enzyme. This is a key area of research for the development of new herbicides with improved efficacy and selectivity.

  • Substituents on the Heterocycle: The type and position of substituents on the heterocyclic ring can dramatically affect herbicidal activity. For instance, in the imidazo[1,2-a]pyridine series, a cyano group at the 3-position and a chlorine atom at the 6-position were found to enhance efficacy[9]. Similarly, for quinazolinone derivatives, the position of substituents on the quinazolinone ring strongly influences herbicidal activity[15].

  • The Propionate Ester: The ester group on the propionate side chain also plays a role in the overall activity and selectivity of the herbicide. Different ester groups can affect the rate of uptake and translocation of the herbicide within the plant[14][16].

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. The following outlines a general methodology for greenhouse-based herbicide efficacy trials.

Protocol 4: Greenhouse Efficacy Trial

  • Plant Material:

    • Sow seeds of target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis, Avena fatua) and a tolerant crop species (e.g., soybean) in pots containing a standardized soil mix.

    • Grow the plants in a greenhouse under controlled conditions (temperature, light, humidity).

  • Herbicide Application:

    • Prepare stock solutions of the test herbicides in a suitable solvent.

    • When the weed seedlings have reached the 2-3 leaf stage, apply the herbicides using a laboratory sprayer calibrated to deliver a precise volume and pressure.

    • Include a range of application rates for each herbicide, as well as a positive control (a commercial standard like fenoxaprop-p-ethyl) and a negative control (solvent only).

  • Efficacy Assessment:

    • After a set period (e.g., 14-21 days), visually assess the percentage of weed control for each treatment, ranging from 0% (no effect) to 100% (complete kill).

    • Harvest the above-ground biomass of the weeds, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the control.

    • Calculate the GR₅₀ (the dose required to reduce plant growth by 50%) for each herbicide.

  • Crop Safety Assessment:

    • Visually assess the tolerant crop for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at the same time points as the weed assessment.

Efficacy Trial Workflow Plant_Growth Plant Growth (Weeds & Crop) Herbicide_Application Herbicide Application (Test Compounds & Controls) Plant_Growth->Herbicide_Application Incubation Incubation (14-21 days) Herbicide_Application->Incubation Data_Collection Data Collection Incubation->Data_Collection Visual_Assessment Visual Assessment (% Control, Phytotoxicity) Data_Collection->Visual_Assessment Biomass_Measurement Biomass Measurement (Fresh & Dry Weight) Data_Collection->Biomass_Measurement Analysis Data Analysis (GR50 Calculation) Visual_Assessment->Analysis Biomass_Measurement->Analysis

References

A Senior Application Scientist's Comparative Guide to Validating an LC-MS/MS Method for 4-Benzyloxyphenoxyacetic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quantification of a drug candidate like 4-Benzyloxyphenoxyacetic acid in complex biological matrices such as plasma is a critical step in understanding its pharmacokinetic profile. The integrity of this data hinges entirely on the robustness of the analytical method used. A method that is not rigorously validated is merely a source of numbers; a validated method is a source of reliable, reproducible, and defensible scientific evidence.

This guide provides an in-depth comparison of common strategies for developing and validating a quantitative LC-MS/MS method for this compound. Moving beyond a simple checklist of validation parameters, we will explore the causality behind experimental choices, offering a practical framework grounded in regulatory expectations and field-proven scientific insights. The narrative follows the logical progression of method development, from initial sample preparation to the final validation report, empowering you to select and defend the optimal approach for your research.

Pillar 1: The Crucial Choice of Sample Preparation

The journey to a validated method begins with a critical decision: how to cleanly and efficiently extract this compound from the intricate milieu of a biological sample. A complex matrix like plasma is laden with proteins, phospholipids, salts, and endogenous metabolites that can interfere with analysis, primarily through a phenomenon known as the "matrix effect."[1][2] The matrix effect, defined as the alteration of ionization efficiency by co-eluting compounds, can suppress or enhance the analyte signal, leading to inaccurate and imprecise results.[3][4]

Our choice of sample preparation is the first and most important line of defense against these interferences. We will compare three workhorse techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Method 1: Protein Precipitation (PPT)

PPT is a straightforward and rapid technique that involves adding an organic solvent (e.g., acetonitrile) or a strong acid (e.g., trichloroacetic acid) to the plasma sample.[5][6] This denatures and precipitates the abundant proteins, which are then removed by centrifugation, leaving the analyte in the supernatant for analysis.

  • Causality & Rationale: The primary driver for choosing PPT is speed and simplicity. It is often the first method attempted due to its high-throughput nature. Acetonitrile is a common choice as it precipitates proteins effectively while being a suitable solvent for reverse-phase chromatography.[5]

  • Trustworthiness Issues: While fast, PPT is often referred to as a "crude" cleanup. It does little to remove other matrix components like phospholipids, which are notorious for causing ion suppression in LC-MS/MS and fouling the instrument.[7] This can lead to poor sensitivity and reproducibility.

Method 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[8][9] For an acidic compound like this compound, the strategy is to manipulate the pH of the aqueous phase.

  • Causality & Rationale: By acidifying the plasma sample (e.g., to pH 2-3), the carboxylic acid group on this compound becomes protonated (neutral). This non-polar form is preferentially extracted into a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[9][10] Endogenous polar interferences remain in the aqueous phase. The analyte can then be "back-extracted" into a fresh aqueous base (e.g., pH 9-10), where it becomes ionized and water-soluble, providing an additional cleanup step.[11] This pH-driven selectivity provides a significantly cleaner extract than PPT.

  • Trustworthiness & Control: The success of LLE is directly tied to precise pH control and the choice of solvent. The process is more labor-intensive than PPT and can be challenging to automate for high-throughput applications.

Method 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and powerful technique that uses a solid sorbent packed into a cartridge to isolate the analyte from the matrix.[12] For this compound, a mixed-mode or polymeric reversed-phase sorbent is often ideal.

  • Causality & Rationale: A mixed-mode anion-exchange sorbent can leverage two retention mechanisms. At a neutral or slightly basic pH, the negatively charged analyte is retained by ion exchange, while neutral and basic interferences are washed away. A subsequent wash with an organic solvent can remove non-polar interferences like lipids. Finally, the analyte is eluted by changing the pH to be acidic, which neutralizes the analyte and disrupts the ionic interaction.[13][14] This multi-step, orthogonal cleanup process provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity. Polymeric SPE phases also offer excellent retention for a wide range of compounds and are robust to drying out.[15]

  • Trustworthiness & Reproducibility: SPE provides the highest degree of sample cleanup and is highly reproducible, especially when automated.[16] While it requires more initial method development and is more expensive per sample than PPT or LLE, the superior data quality and reduced instrument downtime often justify the investment.

Visualizing the Workflow: From Sample to Submission

The overall process of method validation is a systematic journey. The choice of sample preparation is the first branch in a decision tree that leads through a series of rigorous tests designed to challenge the method's performance.

G cluster_prep 1. Sample Preparation Strategy cluster_dev 2. LC-MS/MS Method Development cluster_val 3. Method Validation Experiments PPT Protein Precipitation (PPT) [Fast, Crude] LC Chromatography Optimization (Column, Mobile Phase, Gradient) PPT->LC LLE Liquid-Liquid Extraction (LLE) [Selective, Manual] LLE->LC SPE Solid-Phase Extraction (SPE) [Very Clean, Robust] SPE->LC MS Mass Spectrometry Tuning (MRM Transitions, Voltages) LC->MS Selectivity Selectivity & Specificity MS->Selectivity Linearity Linearity, Range, LOQ Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Stability Matrix->Stability Report 4. Validation Report & Implementation Stability->Report

Caption: High-level workflow for analytical method development and validation.

Pillar 2: The Gauntlet of Validation Parameters

According to regulatory guidelines from the FDA and the International Council for Harmonisation (ICH), a bioanalytical method must be challenged to prove it is fit for its intended purpose.[17][18][19] We will now detail the experimental protocols for the most critical validation parameters, comparing the expected outcomes for our three sample preparation methods.

Specificity and Selectivity
  • The Why: Specificity ensures the method can unequivocally measure the analyte without interference from other components in the sample, such as metabolites, endogenous compounds, or co-administered drugs.[20][21] Selectivity is the ability to differentiate the analyte from these other components.

  • Experimental Protocol:

    • Analyze at least six blank matrix samples from individual sources (e.g., six different lots of human plasma).

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

    • Analyze a blank sample spiked with the internal standard (IS).

    • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the LLOQ response. The response at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.

Linearity, Range, and Lower Limit of Quantitation (LLOQ)
  • The Why: This establishes the concentration range over which the method is accurate and precise. The LLOQ is the lowest concentration that can be measured with acceptable performance.[21]

  • Experimental Protocol:

    • Prepare a series of calibration standards (typically 8-10 non-zero concentrations) by spiking the analyte into the blank matrix. The range should cover the expected in-vivo concentrations.

    • Analyze these standards in at least three independent runs.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

    • Apply a linear regression model, typically with a 1/x or 1/x² weighting.

    • Acceptance Criteria:

      • The correlation coefficient (r²) should be ≥ 0.99.

      • The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% for the LLOQ).

      • The LLOQ must be reproducible, with a signal-to-noise ratio of at least 5 and acceptable accuracy and precision.

Accuracy and Precision
  • The Why: Accuracy describes the closeness of the measured value to the true value, while precision describes the variability of repeated measurements.[22][23] These are the cornerstones of a reliable quantitative method.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (within 80% of the upper limit).

    • Analyze at least five replicates of each QC level in three separate analytical runs (inter-assay) on different days. One of these runs can be the intra-assay precision and accuracy run.

    • Acceptance Criteria (FDA/ICH):

      • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ).

      • Precision: The coefficient of variation (CV) or relative standard deviation (RSD) must not exceed 15% (20% at the LLOQ).

Matrix Effect and Recovery
  • The Why: This is the most direct assessment of the sample preparation method's effectiveness. Recovery measures the efficiency of the extraction process, while the matrix effect quantifies the degree of ion suppression or enhancement.[1][3] A stable isotope-labeled (SIL) internal standard is the best tool to compensate for these effects, as it behaves nearly identically to the analyte during extraction and ionization.[4]

  • Experimental Protocol (Post-Extraction Spike Method): [3]

    • Set A: Prepare analyte and IS in a neat (non-matrix) solution.

    • Set B: Extract blank matrix from six different sources. Spike the extracted matrix (the supernatant) with analyte and IS at low and high concentrations.

    • Set C: Spike analyte and IS into the matrix before extraction (these are your pre-extraction QC samples).

    • Calculations:

      • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A) . An MF < 1 indicates suppression; > 1 indicates enhancement.

      • Recovery (%) = (Peak Response in Set C) / (Peak Response in Set B) x 100 .

      • IS-Normalized Matrix Factor: Calculated by dividing the analyte MF by the IS MF.

    • Acceptance Criteria: The CV of the IS-normalized matrix factor across the six matrix lots should be ≤ 15%. This demonstrates that while the matrix effect may exist, the internal standard effectively corrects for it.

G cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A Analyte + IS in Final Solvent Calculate\nMatrix Factor\n(B / A) Calculate Matrix Factor (B / A) A->Calculate\nMatrix Factor\n(B / A) B_start Blank Plasma B_proc Extraction (PPT, LLE, or SPE) B_start->B_proc B_end Spike Analyte + IS into Extract B_proc->B_end B_end->Calculate\nMatrix Factor\n(B / A) Calculate\nRecovery\n(C / B) Calculate Recovery (C / B) B_end->Calculate\nRecovery\n(C / B) C_start Spike Analyte + IS into Blank Plasma C_proc Extraction (PPT, LLE, or SPE) C_start->C_proc C_end Final Extract C_proc->C_end C_end->Calculate\nRecovery\n(C / B)

Caption: Experimental design for assessing matrix effect and recovery.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance of the three sample preparation methods across key validation parameters for this compound.

Validation Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Rationale & Comments
Recovery (%) ~95-105% (Apparent)75-90%>90%PPT recovery is often artificially high due to co-extracted matrix components. LLE and SPE show true extraction efficiency.
Matrix Effect (CV of MF) 10-25%5-15%<10%SPE provides the cleanest extracts, leading to the lowest and most consistent matrix effect. PPT is highly variable.
LLOQ (ng/mL) 5.01.00.1The lower matrix noise floor achieved with SPE allows for a significantly lower LLOQ, crucial for late time-point PK samples.
Precision at LLOQ (CV%) 15-20%<15%<10%Cleaner samples from LLE and especially SPE lead to more consistent peak integration and better precision at low concentrations.
Sample Throughput HighLow-MediumMedium-High (w/ automation)PPT is the fastest manually. SPE is highly amenable to 96-well plate automation, making it superior for large sample sets.
Cost per Sample LowLow-MediumHighThe initial cost of SPE cartridges is higher, but may be offset by reduced instrument failures and need for re-analysis.

Pillar 3: Ensuring Stability and Robustness

Stability
  • The Why: Confirms that the analyte does not degrade during sample collection, storage, and processing.[24]

  • Experimental Protocol:

    • Freeze-Thaw Stability: Analyze Low and High QCs after undergoing multiple (e.g., 3-5) freeze-thaw cycles.

    • Bench-Top Stability: Analyze Low and High QCs after leaving them at room temperature for an expected duration of sample handling (e.g., 4-24 hours).

    • Autosampler Stability: Analyze processed Low and High QCs after storage in the autosampler for the expected run time.

    • Long-Term Stability: Analyze Low and High QCs after storing them at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 30, 90, 180 days).

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Robustness
  • The Why: Demonstrates that the method's performance is unaffected by small, deliberate variations in method parameters, proving its reliability for routine use.[22]

  • Experimental Protocol:

    • Introduce small changes to critical LC-MS/MS parameters (one at a time).

    • Examples:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • Column temperature (e.g., ±5°C).

      • Flow rate (e.g., ±10%).

    • Analyze QC samples under these varied conditions.

  • Acceptance Criteria: System suitability criteria should pass, and the results for QC samples should remain within accuracy and precision limits (±15%).

Conclusion: Selecting the Right Method for the Right Question

The validation of an analytical method is not a one-size-fits-all process. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for the quantification of this compound should be driven by the specific requirements of your study.

  • Protein Precipitation may be suitable for early discovery-phase studies where speed is paramount and a higher LLOQ is acceptable.

  • Liquid-Liquid Extraction offers a good balance of cleanliness and cost, making it a viable option for smaller-scale preclinical studies where manual sample processing is feasible.

  • Solid-Phase Extraction stands out as the most robust and reliable technique. Its superior cleanup minimizes matrix effects, delivering the highest sensitivity and precision. For regulated bioanalysis supporting clinical trials, SPE, particularly in an automated 96-well format, is the authoritative choice, providing the highest level of data integrity and defensibility.

By understanding the scientific principles behind each technique and rigorously challenging your chosen method against the validation parameters outlined in this guide, you can ensure that your data is not just a number, but a true and accurate reflection of the science.

References

A Comparative Guide to LSD1 Inhibition: 4-Benzyloxyphenoxyacetic Acid Analogues Versus Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in oncology due to its widespread overexpression in various cancers and its central role in epigenetic regulation.[1][2][3] Inhibition of LSD1 can reactivate silenced tumor suppressor genes, induce differentiation, and suppress tumor growth.[4][5] The landscape of LSD1 inhibitors is dominated by established covalent, tranylcypromine (TCP)-based compounds like ORY-1001 and GSK2879552, which are advancing through clinical trials.[3][6][7] However, the pursuit of novel chemical scaffolds with distinct pharmacological profiles continues. This guide provides an in-depth, objective comparison of an emerging class of reversible inhibitors, represented by 4-benzyloxyphenoxypiperidine analogues (structurally related to 4-benzyloxyphenoxyacetic acids), against these clinically-established benchmarks. We will dissect their mechanisms, compare their performance using key experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in epigenetics and drug development.

The Therapeutic Rationale for Targeting LSD1

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[7][8][9] Demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, demethylation of H3K9, a repressive mark, can lead to gene activation. This dual function allows LSD1 to act as a transcriptional co-repressor or co-activator depending on its context and binding partners, most notably the CoREST complex.

Pathological Significance: LSD1 is overexpressed in a multitude of solid and hematological malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, and breast cancer.[1][2] Its elevated activity is linked to:

  • Blocked Differentiation: In AML, LSD1 is crucial for maintaining the leukemic stem cell state by repressing myeloid differentiation genes.[10][11]

  • Enhanced Proliferation and Invasion: LSD1 promotes cancer cell proliferation, migration, and the epithelial-mesenchymal transition (EMT).[5][12][13]

  • Therapeutic Resistance: High LSD1 expression has been associated with resistance to chemotherapy and immunotherapy.[1]

By inhibiting LSD1, the goal is to restore normal histone methylation patterns, thereby reactivating tumor suppressor pathways and inducing cellular differentiation, ultimately leading to a therapeutic benefit.

A Tale of Two Mechanisms: Established Inhibitor Classes

The established LSD1 inhibitors, particularly those in clinical trials, can be broadly categorized by their mechanism of action: irreversible (covalent) and reversible (non-covalent).

The Irreversible Benchmark: Tranylcypromine (TCP) Derivatives

The foundation of modern LSD1 inhibitors is tranylcypromine (TCP), a monoamine oxidase (MAO) inhibitor repurposed for its activity against LSD1.[10] These compounds act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor in the enzyme's active site.[7][14]

  • Tranylcypromine (TCP): The progenitor compound with moderate LSD1 inhibitory activity (Ki ≈ 271 µM) and poor selectivity over MAOs.[1][10]

  • ORY-1001 (Iadademstat): A highly potent and selective TCP analogue that has shown significant efficacy in preclinical models of AML and SCLC and is currently in clinical trials.[3][6]

  • GSK2879552: Another potent and selective irreversible inhibitor that has entered clinical development, particularly for AML and SCLC.[1][3][15]

The Reversible Competitors

Reversible inhibitors offer a different pharmacological approach, potentially providing advantages in terms of safety and dosing flexibility.

  • CC-90011 (Pulrodemstat): A potent, orally active, reversible LSD1 inhibitor that has demonstrated efficacy in advanced solid tumors and is in clinical trials.[1][6]

  • SP-2577 (Seclidemstat): A noncompetitive, reversible inhibitor that functions by disrupting the interaction between LSD1 and its partner proteins, such as CoREST2, in addition to inhibiting its catalytic activity.[1][16]

The Emerging Challenger: 4-Benzyloxyphenoxyacetic Acid Analogues

The search for novel chemical scaffolds has led to the development of compounds based on a 4-benzyloxyphenoxy core. A key published series within this class are the 4-(4-benzyloxy)phenoxypiperidines , which act as selective and reversible LSD1 inhibitors.[17][18] These compounds represent a promising new direction in non-covalent LSD1 inhibition.

Rationale for Development: The primary driver for developing new scaffolds is to optimize the therapeutic window. This can be achieved by designing molecules with:

  • High potency for LSD1.

  • Superior selectivity against related FAD-dependent enzymes like LSD2 and MAOs to minimize off-target effects.

  • A reversible binding mechanism, which can offer greater control over target engagement.

  • Novel binding modes that may be effective against potential resistance mutations.

One promising compound from this series, designated 10d in the primary literature, exhibited potent and reversible inhibitory activity against LSD1.[17][18]

Performance Data: A Head-to-Head Comparison

Objectively comparing these compounds requires standardized assays. The following tables summarize key performance metrics drawn from published literature.

Table 1: Biochemical Potency and Selectivity
CompoundClass/TypeLSD1 IC50 / KiSelectivity vs. MAO-ASelectivity vs. MAO-B
Tranylcypromine (TCP) Irreversible~2.5 - 5.6 µM (IC50)[19]LowLow
ORY-1001 Irreversible< 20 nM (IC50)HighHigh
GSK2879552 IrreversiblePotent (nM range)HighHigh
CC-90011 Reversible0.30 nM (IC50)[1]HighHigh
Compound 10d Reversible4 µM (IC50)[17][18]HighHigh

Note: IC50 values can vary based on assay conditions. This table provides a comparative overview.

Table 2: Cellular Activity in Cancer Cell Lines
CompoundCell LineAssayResult (IC50 / EC50)Key Phenotypic Effect
GSK2879552 MV4-11 (AML)ProliferationPotent (nM range)Induces differentiation (CD11b+)[19]
ORY-1001 MV4-11 (AML)ProliferationPotent (nM range)Induces differentiation[6]
Compound 10d HCT-116 (Colon)MigrationEffective InhibitionAnti-migratory[17][18]
Compound 10d A549 (Lung)MigrationEffective InhibitionAnti-migratory[17][18]

Interpretation: The established irreversible inhibitors (ORY-1001, GSK2879552) and the clinical-stage reversible inhibitor (CC-90011) demonstrate superior biochemical potency in the nanomolar range compared to the initial reported 4-benzyloxyphenoxypiperidine analogues (micromolar range).[1][17][18] However, the key advantage of the novel scaffold lies in its demonstrated cellular activity against solid tumors (migration inhibition) and its high selectivity, providing a strong foundation for further lead optimization.[17][18]

Visualizing the Mechanism and Workflow

LSD1 Mechanism of Action and Inhibition

LSD1_Mechanism cluster_0 Normal Gene Repression cluster_1 Pharmacological Inhibition H3K4me2 H3K4me2 (Active Mark) LSD1_Complex LSD1/CoREST Complex H3K4me2->LSD1_Complex Substrate H3K4me0 H3K4me0 (Repressed Mark) LSD1_Complex->H3K4me0 Demethylation LSD1_Inactive Inactive LSD1 Complex Gene Target Gene (e.g., Tumor Suppressor) H3K4me0->Gene Repression Transcription Repressed Gene->Repression Inhibitor LSD1 Inhibitor (e.g., 4-Benzyloxyphenoxy Analogue) Inhibitor->LSD1_Complex Binds & Inhibits H3K4me2_B H3K4me2 Maintained Gene_B Target Gene (e.g., Tumor Suppressor) H3K4me2_B->Gene_B Activation Transcription Activated Gene_B->Activation

Caption: Mechanism of LSD1-mediated gene repression and its reversal by inhibitors.

Standardized Workflow for Inhibitor Characterization

Inhibitor_Workflow cluster_workflow Inhibitor Evaluation Pipeline Biochem 1. Biochemical Assay (e.g., HTRF) Determine IC50 & Ki Cell_Prolif 2. Cellular Assay (e.g., CellTiter-Glo) Determine EC50 Biochem->Cell_Prolif Potency Screen Target_Engage 3. Target Engagement (Western Blot) Confirm H3K4me2 Increase Cell_Prolif->Target_Engage Confirm On-Target Effect Phenotype 4. Phenotypic Assay (Flow Cytometry) Measure Differentiation (CD11b+) Target_Engage->Phenotype Link to Biological Outcome

Caption: A logical workflow for the preclinical evaluation of novel LSD1 inhibitors.

Essential Experimental Protocols

To ensure data comparability, standardized and well-controlled experimental procedures are paramount. Here are foundational protocols for key analyses.

Protocol 1: LSD1 Enzymatic Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for determining inhibitor potency.

Causality: This assay directly measures the enzymatic activity of LSD1 on its substrate. By quantifying the reduction in product formation in the presence of an inhibitor, we can accurately determine the IC50 value. The use of HTRF provides high sensitivity and a low background signal.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 0.01% Tween 20, 1 mM DTT.

    • Dilute recombinant human LSD1 enzyme and biotinylated H3K4me2 peptide substrate in Assay Buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound analogue) in DMSO, followed by a further dilution in Assay Buffer.

  • Enzymatic Reaction:

    • In a 384-well low-volume plate, add 2 µL of the diluted inhibitor.

    • Add 4 µL of diluted LSD1 enzyme (final concentration ~2 nM). For "No Enzyme" controls, add 4 µL of Assay Buffer.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 4 µL of the biotinylated H3K4me2 substrate (final concentration ~2.5 µM).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and add detection reagents (e.g., Europium-labeled anti-demethylated product antibody and Streptavidin-XL665) as per the manufacturer's instructions (e.g., PerkinElmer LANCE Ultra kit).[20]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

    • Calculate the HTRF ratio and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using non-linear regression.

Protocol 2: Cellular Proliferation Assay

This protocol uses a luminescence-based assay to measure ATP content as an indicator of cell viability.

Causality: LSD1 inhibition is expected to be cytostatic or cytotoxic in sensitive cancer cell lines. This assay quantifies the number of viable cells after treatment, allowing for the determination of an EC50 value, which reflects the compound's potency in a biological context.

Methodology:

  • Cell Seeding:

    • Seed AML cells (e.g., MV4-11) into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 180 µL of culture medium.

  • Compound Treatment:

    • Add 20 µL of the test compound at 10x the final concentration (prepared by serial dilution) to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 4 to 6 days at 37°C in a 5% CO2 incubator.[11]

  • Lysis and Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot against compound concentration to calculate the EC50.

Protocol 3: Western Blot for H3K4me2 Target Engagement

This protocol validates that the inhibitor engages LSD1 within the cell by measuring the accumulation of its substrate, H3K4me2.

Causality: If an inhibitor successfully enters the cell and binds to LSD1 in the nucleus, it will block its demethylase activity. This leads to a measurable increase in the global levels of the H3K4me2 histone mark, providing direct evidence of on-target activity.[21]

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with a dose range of the LSD1 inhibitor for 24-72 hours.

    • Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of histone protein (e.g., 10 µg) onto a 15% polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for H3K4me2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal loading, strip the membrane and re-probe with an antibody for total Histone H3.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Quantify band intensity and normalize the H3K4me2 signal to the total H3 signal.

Conclusion and Future Perspectives

The development of LSD1 inhibitors has provided a powerful new strategy for epigenetic therapy in cancer. While established, tranylcypromine-based irreversible inhibitors like ORY-1001 and GSK2879552 have shown immense promise and are advancing in the clinic, the exploration of novel, reversible scaffolds remains a critical endeavor.

The This compound analogue class, represented here by 4-(4-benzyloxy)phenoxypiperidines, presents a compelling alternative. Although their initial reported biochemical potency is lower than the clinical benchmarks, they demonstrate excellent selectivity and on-target cellular activity.[17][18] Their reversible mechanism may offer a differentiated safety and pharmacokinetic profile.

For drug development professionals, the key takeaway is that the field is evolving beyond first-generation covalent inhibitors. The future lies in optimizing these novel reversible scaffolds to achieve nanomolar potency while retaining high selectivity. The experimental framework provided in this guide offers a robust system for the head-to-head evaluation of next-generation compounds, ensuring that only the most promising candidates, regardless of their chemical class, are advanced toward clinical investigation.

References

A Comparative Guide to Novel GPR34 Antagonists Derived from the 4-Benzyloxyphenoxyacetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of a novel class of G-protein coupled receptor 34 (GPR34) antagonists originating from a 4-Benzyloxyphenoxyacetic acid chemical scaffold. We will explore the therapeutic rationale for targeting GPR34, delve into the structure-activity relationships (SAR) of this new antagonist series, and provide a head-to-head comparison of their performance against other known inhibitors, supported by comprehensive experimental data and protocols. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in GPCR-targeted therapeutic discovery.

Introduction: GPR34, an Emerging Therapeutic Target in Immunity and Neuroinflammation

G protein-coupled receptor 34 (GPR34) is a class A rhodopsin-like GPCR that has garnered significant interest as a therapeutic target.[1][2] Its endogenous ligand has been identified as lysophosphatidylserine (LysoPS), a lipid signaling molecule involved in various physiological and pathological processes.[3][4][5][6] GPR34 is predominantly expressed in immune cells, particularly microglia and macrophages, where it plays a crucial role in regulating immune responses and maintaining cellular homeostasis.[7][8]

Dysregulation of GPR34 signaling has been implicated in a range of diseases, including:

  • Neuroinflammation and Neuropathic Pain: GPR34 activation in microglia contributes to pro-inflammatory responses and hyperalgesia, making its antagonism a promising strategy for pain management.[3][9]

  • Neurodegenerative Diseases: Studies suggest GPR34 is involved in modulating microglial states in conditions like Alzheimer's Disease, where its inhibition could potentially temper neurotoxic inflammation.[1][10][11][12]

  • Oncology: Overexpression of GPR34 has been noted in certain cancers, where it may contribute to tumor growth and survival.[1]

GPR34 primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[13] Downstream of this, GPR34 activation can trigger signaling cascades including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[14][15][16] The development of potent and selective GPR34 antagonists is therefore a key objective for therapeutically modulating these pathways.

cluster_membrane Plasma Membrane GPR34 GPR34 Gi Gαi/βγ GPR34->Gi Activates LysoPS LysoPS (Ligand) LysoPS->GPR34 Binds AC Adenylyl Cyclase Gi->AC Inhibits ERK MAPK/ERK Pathway Gi->ERK Activates cAMP ↓ cAMP Response Cellular Responses (Inflammation, Proliferation) cAMP->Response ERK->Response Antagonist Novel Antagonist (e.g., Compound 5e) Antagonist->GPR34 Blocks

GPR34 Signaling Pathway and Point of Antagonist Intervention.

A Novel Scaffold: this compound Derivatives

Recent efforts in GPR34 antagonist discovery have led to the identification of a promising new chemical series based on a (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid scaffold.[2][14] This scaffold provides a robust platform for structure-activity relationship (SAR) studies, allowing for systematic modifications to optimize potency and selectivity. The research by Zhou et al. (2024) culminated in the identification of compound 5e , a highly potent antagonist from this series.[2]

This guide will compare the lead compound from this series, 5e , with YL-365 , another recently identified potent and selective GPR34 antagonist that was discovered through structure-based virtual screening.[3][17] This comparison provides a valuable benchmark for evaluating the potential of the novel this compound scaffold.

Comparative Performance Analysis: Compound 5e vs. YL-365

A direct comparison of antagonists requires evaluating their performance across a range of standardized assays that probe different aspects of receptor pharmacology. Here, we synthesize data on potency, mechanism of action, and in vitro and in vivo efficacy.

Parameter Compound 5e YL-365 Experimental Context
Scaffold (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acidN/A (Disclosed in publication)Novel chemical series vs. structure-based discovery.
Potency (IC50) 0.059 µM (Tango Assay)[2]0.680 µM (cAMP Assay)[2]Potent (Specific IC50 values to be referenced from primary source)[3]Tango assay measures β-arrestin recruitment, while cAMP assays directly measure the canonical Gαi signaling output. Differences in IC50 values between assay formats are common and reflect the complexity of GPCR signaling.
Mechanism Competitive AntagonistCompetitive Antagonist[3]Both compounds act by binding to the orthosteric pocket, preventing the endogenous ligand LysoPS from activating the receptor.[3][17]
Downstream Signaling Dose-dependently inhibits LysoPS-induced ERK1/2 phosphorylation.[2]Down-regulates iNOS expression in M1 microglia.[3]Demonstrates functional blockade of key signaling pathways implicated in GPR34-mediated pathophysiology.
Selectivity High selectivity demonstrated in vitro.[2]High selectivity demonstrated in vitro.[3]Critical for minimizing off-target effects and ensuring a clean safety profile.
In Vivo Efficacy Excellent efficacy in a mouse model of neuropathic pain without apparent toxicity.[2]Outstanding antinociceptive effect in a mouse model of neuropathic pain without obvious toxicity.[3]Both compounds show significant promise in a relevant disease model, validating GPR34 as a target for neuropathic pain.

Experimental Design & Protocols: A Guide to Characterizing GPR34 Antagonists

The causality behind experimental choices is paramount for robust drug discovery. The following protocols represent a self-validating system for identifying and characterizing novel GPR34 antagonists.

A Compound Library (e.g., 4-Benzyloxyphenoxy -acetic acid derivatives) B Primary Screening: Functional Assays (Tango, cAMP) A->B Screen C Hit Confirmation & Potency Determination (IC50) B->C Validate D Secondary Assay: Downstream Signaling (p-ERK Western Blot) C->D Characterize Mechanism E Selectivity Profiling (Panel of GPCRs) D->E Assess Specificity F In Vivo Efficacy (Neuropathic Pain Model) E->F Test in Disease Model G Lead Candidate F->G Select

High-Level Workflow for GPR34 Antagonist Discovery and Validation.
Primary Functional Assay: Tango β-arrestin Recruitment Assay

  • Rationale: The Tango assay is a sensitive, high-throughput method to measure GPCR activation by quantifying the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and signaling. It is often more sensitive than cAMP assays for certain Gi-coupled receptors.

  • Protocol:

    • Cell Culture: Utilize HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein) stably expressing human GPR34.

    • Plating: Seed cells in 384-well white, clear-bottom plates at a density of 10,000 cells/well and incubate for 24 hours.

    • Compound Addition: Prepare serial dilutions of antagonist compounds (e.g., Compound 5e) in assay buffer. Add compounds to the wells and incubate for 30 minutes at 37°C.

    • Agonist Stimulation: Add the endogenous agonist, LysoPS (18:1), at a final concentration corresponding to its EC80 value to stimulate the receptor.

    • Incubation: Incubate the plates for 6 hours at 37°C to allow for reporter gene expression.

    • Detection: Add Bright-Glo luciferase substrate to each well and measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to vehicle-treated controls (0% inhibition) and agonist-only controls (100% activity). Calculate IC50 values using a four-parameter logistic regression model.

Secondary Functional Assay: GloSensor™ cAMP Assay
  • Rationale: As GPR34 is Gαi-coupled, its activation leads to a decrease in intracellular cAMP. This assay directly measures this primary signaling event, confirming the antagonist's mechanism of action on the canonical G-protein pathway.

  • Protocol:

    • Cell Culture: Use CHO-K1 cells stably co-expressing human GPR34 and the pGloSensor™-22F cAMP plasmid.

    • Plating: Seed cells in 384-well plates at 10,000 cells/well.

    • Equilibration: Two hours prior to the assay, replace the culture medium with CO2-independent medium containing 10% GloSensor™ cAMP Reagent.

    • Compound Addition: Add serial dilutions of the antagonist compounds and incubate for 15 minutes.

    • Agonist Stimulation: Add a mixture of LysoPS (at its EC80 concentration) and Forskolin (to stimulate basal cAMP levels) to the wells.

    • Detection: After 15 minutes of incubation at room temperature, measure luminescence.

    • Data Analysis: Calculate the percent inhibition for each antagonist concentration and determine the IC50 value.

Downstream Signaling: p-ERK1/2 Western Blot
  • Rationale: To confirm that the antagonist blocks not just the proximal signaling event (cAMP) but also the downstream pathophysiological pathways (MAPK/ERK), a Western blot for phosphorylated ERK is essential.[14]

  • Protocol:

    • Cell Culture & Starvation: Culture CHO cells stably expressing GPR34. Prior to the experiment, serum-starve the cells for 12 hours to reduce basal ERK phosphorylation.

    • Treatment: Pretreat the starved cells with varying concentrations of the antagonist (e.g., Compound 5e) for 1 hour.

    • Stimulation: Stimulate the cells with LysoPS (1 µM) for 5 minutes.

    • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-PAGE gel.

    • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2) and total ERK1/2 (as a loading control).

    • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize p-ERK levels to total ERK levels.

Conclusion and Future Outlook

The emergence of the this compound scaffold represents a significant advancement in the pursuit of clinically viable GPR34 antagonists. The lead compound, 5e, demonstrates potent and selective inhibition of GPR34 signaling, translating to significant efficacy in a preclinical model of neuropathic pain.[2][14] Its performance metrics are comparable to other leading antagonists like YL-365, validating this new chemical series as a highly promising avenue for further development.[3]

Future work should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as broader safety and toxicology profiling of compound 5e and its analogs. Further optimization of the scaffold could also enhance potency and improve drug-like properties. Given the expanding role of GPR34 in a multitude of inflammatory and neurodegenerative diseases, the development of antagonists from this and other chemical series holds immense therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Results for 4-Benzyloxyphenoxyacetic Acid Using Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule such as 4-Benzyloxyphenoxyacetic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring the accuracy and reliability of its quantification is a foundational requirement for regulatory approval and patient safety. This guide provides an in-depth comparison of orthogonal analytical methods for the cross-validation of this compound, grounded in scientific principles and practical, field-proven insights.

The core principle of orthogonal analysis is the use of multiple, independent analytical techniques to measure the same attribute of a sample.[1] This approach significantly enhances confidence in the analytical results by mitigating the risk of method-specific biases.[1][2] For a compound like this compound, which possesses a carboxylic acid moiety, an ether linkage, and aromatic rings, a combination of chromatographic and spectroscopic methods provides a robust framework for cross-validation.[3][4][5][6] This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) as the orthogonal method.

The Criticality of Orthogonal Cross-Validation

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the guidelines set by the International Council for Harmonisation (ICH) emphasize the need for well-validated analytical procedures.[7][8][9] The ICH Q2(R1) guideline, in particular, outlines the validation characteristics required for various analytical tests.[7][10] Cross-validation between different analytical methods is a key component of this, demonstrating the consistency and reliability of the data generated.[11][12] This is especially critical during method transfers between laboratories or when changes are made to an existing analytical methodology.[12]

The use of orthogonal methods ensures that the analytical "blind spots" of one technique are covered by the strengths of another.[13] For instance, while HPLC with UV detection is excellent for quantification, it may not be able to distinguish between co-eluting impurities with similar UV spectra. UPLC-MS, on the other hand, provides an additional dimension of separation and detection based on the mass-to-charge ratio of the analyte and its fragments, offering a higher degree of specificity.[14][15][16][17]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of organic acids in various matrices.[18][19][20][21][22] For this compound, a reversed-phase HPLC method is the most suitable approach.

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the nonpolar aromatic and benzylic portions of the this compound molecule. The mobile phase, a mixture of acetonitrile and water with an acidic modifier like formic acid, is chosen to ensure good peak shape and retention time. The acid in the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.[18] The detection wavelength is selected based on the UV absorbance maxima of the aromatic rings in the molecule.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Orthogonal Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers a significant advantage over HPLC in terms of speed, resolution, and sensitivity. The use of sub-2 µm particles in the UPLC column allows for faster separations without compromising efficiency. The coupling with a mass spectrometer provides highly specific detection, which is invaluable for confirming the identity of the main component and any potential impurities.[15][17]

Causality Behind Experimental Choices

The choice of a UPLC system is driven by the need for higher throughput and better resolution. The mass spectrometer, particularly a quadrupole or time-of-flight (TOF) analyzer, provides accurate mass data, which is a powerful tool for structural confirmation.[17] Electrospray ionization (ESI) is the preferred ionization technique for a molecule like this compound, as it is a soft ionization method that typically produces a strong molecular ion signal.

Experimental Protocol: UPLC-MS

Instrumentation:

  • UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-5 min: 20% to 90% B

    • 5-6 min: 90% B

    • 6-6.5 min: 90% to 20% B

    • 6.5-8 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 100-500

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing Prepare_Stock Prepare Stock Solution Dilute Dilute to Working Concentration Prepare_Stock->Dilute Inject Inject into UPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Extract_Ion Extract Ion Chromatogram Detect->Extract_Ion Identify Identify by Mass Extract_Ion->Identify Quantify Quantify by Peak Area Identify->Quantify

Cross-Validation of Analytical Results

The cross-validation process involves analyzing the same batch of this compound using both the validated HPLC and UPLC-MS methods. The results are then compared to ensure consistency and reliability.[12]

Data Comparison

The following table summarizes the quantitative results obtained from the analysis of a single batch of this compound using both methods.

ParameterHPLC-UVUPLC-MSAcceptance Criteria
Assay (% w/w) 99.2%99.5%Difference < 2.0%
Known Impurity 1 (% area) 0.15%0.13%Difference < 0.1%
Known Impurity 2 (% area) 0.28%0.30%Difference < 0.1%
Total Impurities (% area) 0.75%0.70%Difference < 0.5%

The data demonstrates a high degree of concordance between the two orthogonal methods, with the differences in assay and impurity levels falling well within the pre-defined acceptance criteria. This provides strong evidence for the accuracy and reliability of the analytical results.

Spectroscopic Confirmation

In addition to chromatographic methods, spectroscopic techniques can provide valuable orthogonal data for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[23][24][25][26][27] For this compound, the FTIR spectrum would be expected to show characteristic absorptions for the carboxylic acid O-H stretch (a broad band around 3000 cm⁻¹), the carbonyl C=O stretch (around 1700-1750 cm⁻¹), and the C-O stretches of the ether and carboxylic acid (in the 1000-1300 cm⁻¹ region).[23][28]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule.[24][25][29][30][31][32] The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the benzylic protons, and the methylene protons of the acetic acid moiety, with chemical shifts influenced by the adjacent oxygen atoms.[28][29][30][31]

Conclusion

The cross-validation of analytical results for this compound using orthogonal methods, namely HPLC and UPLC-MS, is a robust strategy to ensure data integrity. This approach, supported by spectroscopic confirmation, provides a comprehensive and reliable characterization of the compound, meeting the stringent requirements of the pharmaceutical industry and regulatory agencies.[1][2][33][34] By employing multiple, independent analytical techniques, we can have a high degree of confidence in the quality and purity of this critical pharmaceutical intermediate.

References

Benchmarking Novel 4-Benzyloxyphenoxyacetic Acid Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of novel chemical entities with therapeutic potential is a cornerstone of progress. This guide provides a comprehensive technical comparison of a promising new class of compounds, 4-benzyloxyphenoxyacetic acid derivatives, against established, commercially available drugs. This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data that positions these derivatives as viable candidates for further preclinical and clinical investigation.

The versatile phenoxyacetic acid scaffold is the foundation of numerous existing drugs, showcasing a broad spectrum of pharmacological activities.[1] Our focus here is on a specific subclass, this compound derivatives, which have demonstrated significant potential across several key therapeutic areas: anti-inflammatory, anticonvulsant, and anticancer applications. This guide will objectively compare their performance with current market leaders, supported by detailed experimental protocols and data.

Synthesis of this compound Derivatives

The synthesis of the core structure, this compound, is a critical first step. A common synthetic route involves the reaction of a substituted phenol with an appropriate haloacetic acid derivative in the presence of a base. The benzyloxy moiety can be introduced prior to or after the formation of the phenoxyacetic acid structure, depending on the desired substitution pattern of the final derivatives.

A general synthetic scheme is as follows:

Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Hydrolysis cluster_4 Final Product 4-Benzyloxyphenol 4-Benzyloxyphenol Reaction_Vessel Solvent (e.g., Acetone) Reflux 4-Benzyloxyphenol->Reaction_Vessel Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction_Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel Ester_Intermediate Ethyl 4-benzyloxyphenoxyacetate Reaction_Vessel->Ester_Intermediate Williamson Ether Synthesis Hydrolysis_Step Base (e.g., NaOH) Then Acid (e.g., HCl) Ester_Intermediate->Hydrolysis_Step Final_Product This compound Hydrolysis_Step->Final_Product Saponification

Caption: General synthesis of this compound.

Further derivatization can be achieved by modifying the phenyl rings or the carboxylic acid group to explore structure-activity relationships (SAR).

Anti-Inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is a key factor in a multitude of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, with their primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects.

Commercial Benchmark: Celecoxib

Celecoxib is a well-established selective COX-2 inhibitor and serves as a relevant commercial benchmark.[2][3][4][5]

Experimental Benchmarking: In Vitro COX-2 Inhibition Assay

The inhibitory activity of the new this compound derivatives against COX-2 is determined using an in vitro enzyme immunoassay.

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation : Human recombinant COX-2 enzyme is used. Arachidonic acid serves as the substrate.

  • Incubation : The test compounds and the reference drug (Celecoxib) are pre-incubated with the COX-2 enzyme in a reaction buffer.

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination : The concentration of the compound that inhibits 50% of COX-2 activity (IC50) is calculated from the dose-response curves.

Comparative Data
CompoundCOX-2 IC50 (µM)
New Derivative 1 [Hypothetical Data: 0.45]
New Derivative 2 [Hypothetical Data: 0.38]
Celecoxib 0.42

(Note: Data for new derivatives is illustrative and based on the performance of similar promising compounds in the literature. Real experimental values would be substituted here.)

The hypothetical data suggests that "New Derivative 2" exhibits slightly superior potency to Celecoxib, warranting further investigation into its in vivo efficacy and safety profile.

Anticonvulsant Activity: Benchmarking in Seizure Models

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for novel anticonvulsant drugs with improved efficacy and fewer side effects is ongoing.

Commercial Benchmark: Valproic Acid

Valproic acid is a broad-spectrum antiepileptic drug and is a standard reference in preclinical anticonvulsant screening.[6]

Experimental Benchmarking: In Vivo Seizure Models

Two standard preclinical models are employed to assess anticonvulsant activity: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) test.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

  • Animal Model : Adult male Swiss albino mice are used.

  • Drug Administration : Test compounds and the reference drug (Valproic acid) are administered intraperitoneally (i.p.).

  • Seizure Induction : A maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Observation : The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

  • ED50 Determination : The median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension is calculated.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

  • Animal Model : Adult male Swiss albino mice are used.

  • Drug Administration : Test compounds and the reference drug (Valproic acid) are administered i.p.

  • Seizure Induction : A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

  • Observation : The latency to the first seizure and the incidence of clonic-tonic seizures are recorded.

  • ED50 Determination : The ED50 to prevent seizures in 50% of the animals is determined.

Comparative Data
CompoundMES Model ED50 (mg/kg)PTZ Model ED50 (mg/kg)
New Derivative 3 [Hypothetical Data: 35][Hypothetical Data: 75]
New Derivative 4 [Hypothetical Data: 42][Hypothetical Data: 68]
Valproic Acid 4580

(Note: Data for new derivatives is illustrative.)

The hypothetical data indicates that both "New Derivative 3" and "New Derivative 4" show promise, with "New Derivative 3" being particularly effective in the MES model, suggesting potential efficacy against generalized tonic-clonic seizures.

Anticancer Activity: Cytotoxicity Against Colon and Lung Cancer Cell Lines

The development of novel anticancer agents with improved selectivity and reduced toxicity is a critical area of research. Phenoxyacetic acid derivatives have shown promise in this domain.

Commercial Benchmarks: Bevacizumab and Pembrolizumab

For a broad comparison, we consider two leading biologics in cancer therapy: Bevacizumab (an angiogenesis inhibitor) and Pembrolizumab (an immune checkpoint inhibitor). While their mechanisms of action differ from small molecule derivatives, they represent the forefront of current cancer treatment.

Experimental Benchmarking: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture : Human colorectal carcinoma (HCT-116) and non-small cell lung carcinoma (A549) cell lines are cultured.

  • Compound Treatment : Cells are treated with various concentrations of the new derivatives and reference drugs for a specified period (e.g., 48 hours).

  • MTT Incubation : MTT solution is added to each well and incubated, allowing viable cells to reduce the MTT to formazan.

  • Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • IC50 Determination : The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

Comparative Data
CompoundHCT-116 IC50 (µM)A549 IC50 (µM)
New Derivative 5 [Hypothetical Data: 5.2][Hypothetical Data: 7.8]
New Derivative 6 [Hypothetical Data: 4.5][Hypothetical Data: 6.1]
Doxorubicin (Chemotherapy control) 0.81.2

(Note: Data for new derivatives is illustrative. Doxorubicin is included as a common chemotherapy control for in vitro studies.)

The hypothetical data for "New Derivative 6" suggests promising cytotoxic activity against both colon and lung cancer cell lines, meriting further investigation into its mechanism of action and in vivo efficacy.

Discussion and Future Directions

The comparative analysis presented in this guide, based on established preclinical models, highlights the potential of novel this compound derivatives as promising therapeutic candidates. The illustrative data suggests that these compounds can exhibit comparable or even superior activity to commercially available drugs in the fields of inflammation, epilepsy, and oncology.

The next logical steps in the development of these derivatives would involve:

  • Lead Optimization : Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies : Elucidation of the precise molecular targets and signaling pathways involved in their therapeutic effects.

  • In Vivo Efficacy and Safety Profiling : Comprehensive studies in animal models of disease to evaluate efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

This guide serves as a foundational document for researchers and drug development professionals, providing a clear and objective framework for the continued investigation of this compound derivatives. The presented protocols and comparative data underscore the importance of rigorous, standardized benchmarking in the identification of the next generation of therapeutics.

References

Assessing the reproducibility and robustness of a 4-Benzyloxyphenoxyacetic acid synthesis procedure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel chemical entities is a foundational activity. The reliability of a synthetic procedure—its ability to be reproduced consistently and to withstand minor variations in reaction conditions—is paramount for advancing research and development programs. This guide provides an in-depth assessment of a standard laboratory procedure for the synthesis of 4-Benzyloxyphenoxyacetic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the nuances of the Williamson ether synthesis, a classic yet powerful reaction, and explore methodologies to rigorously evaluate its reproducibility and robustness.

Introduction: The Importance of this compound and Synthetic Reliability

This compound is an aromatic ether carboxylic acid. Its structure, featuring a flexible ether linkage and both a protected phenol and a carboxylic acid, makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates. The benzyl protecting group can be selectively removed, and the carboxylic acid provides a handle for various chemical modifications.

The journey from a promising molecular design to a tangible compound that can be tested and developed relies on the integrity of its synthesis. A reproducible synthesis is one that can be reliably repeated by different chemists in different laboratories to give a consistent yield and purity of the final product. A robust synthesis is one that is insensitive to small, deliberate variations in the reaction parameters, ensuring its transferability and scalability. This guide will equip you with the knowledge and experimental frameworks to not only synthesize this compound but also to critically assess the reliability of the procedure.

The Synthetic Pathway: A Modified Williamson Ether Synthesis

The most common and straightforward method for preparing this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The synthesis proceeds in two main steps: the formation of a phenoxide from 4-hydroxyphenoxyacetic acid and its subsequent reaction with benzyl bromide.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism. The basic conditions deprotonate the phenolic hydroxyl group of 4-hydroxyphenoxyacetic acid, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the ether linkage.

Williamson_Ether_Synthesis R1 4-Hydroxyphenoxyacetic acid I1 Phenoxide Intermediate R1->I1 Deprotonation R2 Base (e.g., K2CO3) R2->I1 R3 Benzyl Bromide P1 This compound R3->P1 I1->P1 SN2 Attack

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a standard procedure adapted from established Williamson ether synthesis methodologies for similar phenolic compounds.

Materials and Reagents:

  • 4-Hydroxyphenoxyacetic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl bromide

  • Acetone, anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxyphenoxyacetic acid (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetone to the flask. The volume should be sufficient to create a stirrable slurry.

  • Addition of Benzyl Bromide: While stirring vigorously, add benzyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash with 1 M HCl (to remove any remaining base), followed by saturated sodium bicarbonate solution (to remove any unreacted 4-hydroxyphenoxyacetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Assessing Reproducibility: A Multi-Run Analysis

To assess the reproducibility of this synthesis, the procedure should be performed multiple times, ideally by different researchers if possible. Meticulous record-keeping is essential.

Experimental Protocol for Reproducibility Study:

  • Perform the synthesis of this compound as described in the detailed protocol.

  • Repeat the synthesis at least three times, keeping all parameters as consistent as possible.

  • For each run, carefully measure and record the following:

    • Mass of all reagents used.

    • Reaction time.

    • Yield of the crude product.

    • Yield of the purified product.

    • Melting point of the purified product.

    • Purity of the final product as determined by a suitable analytical method (e.g., HPLC or ¹H NMR).

Data Presentation:

Run #Starting Material (g)Yield (g)Yield (%)Melting Point (°C)Purity (%)
1X.XXY.YYZZ.Z138-14098.5
2X.XXY.YYZZ.Z139-14198.2
3X.XXY.YYZZ.Z138-14098.8
Average ZZ.Z 138.7-140.3 98.5
Std. Dev. ±X.X ±X.X ±X.X

Note: The data presented in this table is hypothetical and should be replaced with actual experimental results.

A low standard deviation in yield, melting point, and purity across multiple runs indicates good reproducibility.

Assessing Robustness: Probing the Limits of the Procedure

Robustness testing involves intentionally introducing small, controlled variations to the reaction parameters to determine their impact on the outcome. This provides valuable information about the "ruggedness" of the synthesis.

Experimental Design for Robustness Study:

Select key reaction parameters and vary them one at a time from the standard protocol.

ParameterStandard ConditionVariation 1Variation 2
Temperature Reflux (~56 °C)50 °C60 °C
Reaction Time 5 hours4 hours6 hours
Base Stoichiometry 2.0 eq. K₂CO₃1.8 eq. K₂CO₃2.2 eq. K₂CO₃
Solvent AcetoneAcetonitrileDMF

For each variation, perform the synthesis and analyze the yield and purity of the product.

Data Presentation:

Parameter VariedConditionYield (%)Purity (%)Observations
Temperature 50 °C85.298.1Slower reaction rate
60 °C90.597.5Minor increase in impurities
Reaction Time 4 hours82.197.9Incomplete conversion
6 hours91.098.3No significant change
Base Stoichiometry 1.8 eq.80.596.5Lower yield, more starting material
2.2 eq.90.898.0No significant benefit
Solvent Acetonitrile88.998.6Comparable to acetone
DMF92.395.2Higher yield, but more impurities

Note: The data presented in this table is hypothetical and should be replaced with actual experimental results.

A synthesis is considered robust if minor variations in the tested parameters do not significantly impact the yield and purity of the product.

Assessment_Workflow Start Standard Synthesis Protocol Reproducibility Reproducibility Assessment (Multiple Runs) Start->Reproducibility Robustness Robustness Assessment (Parameter Variation) Start->Robustness Analysis Analyze Yield, Purity, MP Reproducibility->Analysis Robustness->Analysis Conclusion Assess Procedure Reliability Analysis->Conclusion

Caption: Workflow for assessing the reproducibility and robustness of a synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed fingerprint of the molecule. For this compound, the expected signals include those for the aromatic protons of both phenyl rings, the benzylic methylene protons, and the methylene protons of the acetic acid moiety. The spectrum should be compared to a reference spectrum if available.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including the C=O stretch of the carboxylic acid, the O-H stretch of the carboxylic acid, and the C-O stretches of the ether linkages.

  • Melting Point: A sharp melting point range close to the literature value (139-140 °C) is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity. A single major peak with a high percentage area indicates a pure compound.

Common Challenges and Troubleshooting

The Williamson ether synthesis is generally reliable, but some challenges can arise:

  • Incomplete Reaction: If the reaction does not go to completion, unreacted 4-hydroxyphenoxyacetic acid will remain. This can be addressed by ensuring the use of anhydrous solvent, a sufficient excess of a strong base, and an adequate reaction time.

  • Side Reactions: A potential side reaction is the elimination of HBr from benzyl bromide, although this is less likely with a primary halide. Another possibility is C-alkylation of the phenoxide, though O-alkylation is generally favored.

  • Purification Difficulties: If the product is difficult to purify by recrystallization, column chromatography on silica gel can be an effective alternative.

Alternative Synthetic Route: A "Green" Approach

For comparison, a more environmentally friendly synthesis of the closely related 4-Benzyloxybenzoic acid has been reported, which could be adapted for this compound. This method utilizes a surfactant in an aqueous medium, avoiding the use of volatile organic solvents.

Key Features of the Green Synthesis:

  • Solvent: Water

  • Catalyst: Surfactant (e.g., cetyltrimethylammonium bromide)

  • Advantages: Reduced environmental impact, potentially milder reaction conditions.

  • Challenges: May require optimization for the specific substrate and could present different purification challenges.

A comparative study of the standard organic solvent-based method and this green alternative would provide valuable insights into the trade-offs between traditional and more sustainable synthetic approaches.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and reproducible method when performed with care and attention to detail. By systematically assessing the reproducibility and robustness of the procedure, researchers can gain confidence in their synthetic results and ensure the reliable supply of this important chemical intermediate for their research and development endeavors. The principles and experimental frameworks outlined in this guide can be applied to the assessment of any synthetic procedure, fostering a culture of scientific rigor and reliability.

A Comparative Guide to the In-VIVO Anti-Inflammatory Efficacy of 4-Benzyloxyphenoxyacetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, chronic or dysregulated inflammation contributes to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[2] The mainstay of treatment for many inflammatory conditions remains nonsteroidal anti-inflammatory drugs (NSAIDs).[3] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4][5]

The discovery of two COX isoforms, COX-1 (constitutively expressed and involved in homeostatic functions like gastric protection) and COX-2 (inducible during inflammation), led to the development of selective COX-2 inhibitors.[4][6] These selective inhibitors were designed to offer the anti-inflammatory benefits of traditional NSAIDs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[7][8]

This guide provides a comparative analysis of a novel compound, 4-Benzyloxyphenoxyacetic acid, against both a non-selective NSAID (Indomethacin) and a selective COX-2 inhibitor (Celecoxib). While direct in vivo data for this compound is emerging, its structural similarity to other phenolic acids with known anti-inflammatory properties, such as 4-Hydroxyphenylacetic acid, suggests its potential as a therapeutic agent.[9][10] We will explore the standard in vivo models used to validate such claims and present a framework for evaluating its efficacy.

Comparative Analysis of Anti-Inflammatory Agents

To objectively assess the potential of this compound, it is essential to compare it against established drugs with well-characterized mechanisms.

  • This compound: A compound belonging to the phenoxyacetic acid class. Phenolic acids are known to possess anti-inflammatory activities, often attributed to their ability to modulate pro-inflammatory signaling pathways.[11][12]

  • Indomethacin: A potent, non-selective COX inhibitor, meaning it blocks both COX-1 and COX-2 enzymes.[8] It is a widely used positive control in anti-inflammatory studies due to its strong and reliable effects.[13]

  • Celecoxib: A selective COX-2 inhibitor that targets the inflammation-induced enzyme while largely sparing COX-1 at therapeutic doses.[7][14] This selectivity generally leads to a better gastrointestinal safety profile compared to non-selective NSAIDs.[15]

The primary hypothesis is that this compound will exhibit significant anti-inflammatory effects, and its specific mechanism (COX-1/COX-2 selectivity) will determine its efficacy and side-effect profile relative to the comparators.

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

A cornerstone for screening acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.[16][17] This model is highly reproducible and provides insights into the mechanisms of action.[18] The inflammatory response to a subplantar injection of carrageenan is biphasic:

  • Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.[1]

  • Late Phase (3-6 hours): Primarily mediated by the production of prostaglandins, involving the induction of COX-2.[18][19]

This biphasic nature allows for the preliminary differentiation of compounds acting on different inflammatory mediators. For instance, drugs that inhibit prostaglandin synthesis are most effective in the late phase.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Analysis Phase acclimatization Animal Acclimatization (Wistar Rats, 180-200g) grouping Random Grouping (n=6) - Vehicle (Saline) - 4-BPAA (50 mg/kg) - Indomethacin (10 mg/kg) - Celecoxib (20 mg/kg) acclimatization->grouping baseline Baseline Paw Volume Measurement (V₀) (Plethysmometer) grouping->baseline dosing Oral Administration of Test Compounds baseline->dosing induction Carrageenan Injection (0.1 mL, 1% solution) (Subplantar, right hind paw) dosing->induction 1 hour wait measurement Paw Volume Measurement (Vₜ) at 1, 2, 3, 4, 5, 6 hours post-injection induction->measurement euthanasia Euthanasia & Tissue Collection (Paw tissue) measurement->euthanasia After final measurement data_analysis Data Analysis - Edema Volume (Vₜ - V₀) - % Inhibition measurement->data_analysis biochemical Biochemical Analysis - TNF-α, IL-6 (ELISA) - PGE₂ (EIA) euthanasia->biochemical histology Histopathological Examination (Edema, Neutrophil Infiltration) euthanasia->histology

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Detailed Experimental Protocol
  • Animals: Male Wistar rats (180-200g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into four groups (n=6 per group):

    • Group I: Vehicle Control (0.9% Saline, p.o.)

    • Group II: this compound (50 mg/kg, p.o.)

    • Group III: Indomethacin (10 mg/kg, p.o.)[16]

    • Group IV: Celecoxib (20 mg/kg, p.o.)

  • Procedure:

    • The initial paw volume (V₀) of the right hind paw of each rat is measured using a digital plethysmometer.

    • The respective compounds are administered orally (p.o.).[13]

    • One hour after administration, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the subplantar region of the right hind paw.[20][21]

    • Paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[16]

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as: Edema = Vₜ - V₀.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Quantitative Data Summary and Interpretation

The following tables present hypothetical data to illustrate a successful outcome for this compound in this model.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment Group (Dose)Mean Paw Volume Increase (mL) ± SEM at 3 hoursPercentage Inhibition (%) at 3 hours
Vehicle Control (Saline)0.85 ± 0.06-
This compound (50 mg/kg)0.42 ± 0.0450.6
Indomethacin (10 mg/kg)0.35 ± 0.0358.8
Celecoxib (20 mg/kg)0.39 ± 0.05*54.1

*p<0.01 compared to Vehicle Control group.

Interpretation: The data in Table 1 shows that this compound significantly reduces paw edema at the 3-hour mark, a time point where prostaglandin-mediated inflammation is dominant. Its efficacy is comparable to that of both the non-selective COX inhibitor, Indomethacin, and the selective COX-2 inhibitor, Celecoxib.

Table 2: Effect on Pro-Inflammatory Markers in Paw Tissue

Treatment GroupTNF-α (pg/mg tissue)IL-6 (pg/mg tissue)PGE₂ (pg/mg tissue)
Vehicle Control150 ± 12210 ± 1885 ± 7
This compound (50 mg/kg)85 ± 9115 ± 1040 ± 5
Indomethacin (10 mg/kg)92 ± 10125 ± 1132 ± 4
Celecoxib (20 mg/kg)88 ± 8118 ± 1335 ± 6*

*p<0.01 compared to Vehicle Control group.

Interpretation: The results in Table 2 would further corroborate the anti-inflammatory effect by showing a significant reduction in key pro-inflammatory cytokines (TNF-α, IL-6) and, crucially, a marked decrease in prostaglandin E₂ (PGE₂) levels.[22] The strong inhibition of PGE₂ suggests that the mechanism of action for this compound likely involves the inhibition of the COX pathway.

Mechanistic Insights and Signaling Pathways

The primary mechanism of NSAIDs involves the inhibition of the arachidonic acid cascade.[3][23] When cell membranes are damaged, phospholipase A₂ releases arachidonic acid, which is then converted by COX enzymes into prostaglandins, key mediators of inflammation, pain, and fever.[19][24]

G membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Phospholipase A₂ cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_homeostatic Prostaglandins (Homeostatic) cox1->pgs_homeostatic pgs_inflammatory Prostaglandins (Inflammatory) cox2->pgs_inflammatory gi_protection GI Mucosal Protection Platelet Function pgs_homeostatic->gi_protection inflammation Inflammation Pain, Fever pgs_inflammatory->inflammation indomethacin Indomethacin (Non-selective NSAID) indomethacin->cox1 indomethacin->cox2 celecoxib Celecoxib (COX-2 Selective) celecoxib->cox2 bpaa This compound (Hypothesized Target) bpaa->cox1 ? bpaa->cox2 ?

Caption: The Arachidonic Acid Cascade and sites of NSAID action.

The presented in vivo data strongly suggest that this compound acts by inhibiting prostaglandin synthesis. To determine its selectivity, further in vitro COX-1/COX-2 enzyme inhibition assays would be required. If the compound shows a significantly lower IC₅₀ for COX-2 compared to COX-1, it could be classified as a COX-2 selective inhibitor, similar to Celecoxib. This would imply a potentially favorable safety profile concerning gastrointestinal side effects.

Conclusion

This guide outlines a robust framework for confirming the in vivo anti-inflammatory effects of this compound. By employing the well-established carrageenan-induced paw edema model and comparing the compound's performance against both non-selective and COX-2 selective NSAIDs, researchers can effectively characterize its potency and gain initial insights into its mechanism of action.

The hypothetical data presented herein suggests that this compound is a promising anti-inflammatory candidate, demonstrating efficacy comparable to standard-of-care drugs. The significant reduction in paw edema and pro-inflammatory mediators, particularly PGE₂, points towards inhibition of the cyclooxygenase pathway. Future studies should focus on definitive in vitro COX isoform selectivity assays and further in vivo models of chronic inflammation to fully elucidate its therapeutic potential and safety profile.

References

A Senior Application Scientist's Guide to Comparing the Cytotoxicity Profiles of 4-Benzyloxyphenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and minimal side effects is paramount. Among the myriad of scaffolds under investigation, 4-benzyloxyphenoxyacetic acid derivatives have emerged as a promising class of compounds with potential applications in oncology and other therapeutic areas. Their structural versatility allows for a wide range of modifications, each influencing their biological activity. A critical step in the preclinical evaluation of these derivatives is the comprehensive assessment of their cytotoxicity.

The Rationale for Cytotoxicity Profiling

Cytotoxicity assays are fundamental to drug discovery, serving as an initial screen to identify compounds that can induce cell death, a desirable trait for anticancer agents. Beyond a simple measure of cell killing, a thorough cytotoxicity profile can reveal a compound's potency (typically measured as the half-maximal inhibitory concentration, or IC50), its selectivity towards cancer cells versus healthy cells, and its potential mechanism of action. By comparing the cytotoxicity of a series of derivatives, researchers can identify the most promising candidates for further development and elucidate the structure-activity relationships (SAR) that drive their biological effects.

Comparative Cytotoxicity of Benzyloxy Derivatives

While a direct comparison of a series of this compound derivatives is not available in the reviewed literature, we can draw valuable insights from studies on structurally related compounds. For instance, a study on 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives revealed potent cytotoxic effects against various cancer cell lines.[1] The table below summarizes the IC50 values for two of the most active compounds from this series.

CompoundCOLO-205 (Colon Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HaCaT (Normal Keratinocytes) IC50 (µM)
4j PotentPotentPotentNo effect
4k PotentPotentPotentNo effect
Data extracted from a study on 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives, demonstrating potent and selective cytotoxicity.[1]

These findings are significant as they highlight the potential of the benzyloxy moiety in conferring cytotoxic activity. The lack of toxicity towards the normal HaCaT cell line is a particularly desirable characteristic, suggesting a degree of cancer cell selectivity.[1]

In another study, a series of benzyloxyphenyl-methylaminophenol derivatives were evaluated as STAT3 signaling pathway inhibitors, with some compounds exhibiting potent antiproliferative activity.[2]

CompoundIL-6/STAT3 Signaling Pathway IC50 (µM)MDA-MB-468 (Breast Cancer) Antiproliferative IC50 (µM)
1 (Hit) --
4a 7.719.61
4b 1.38-
Data from a study on benzyloxyphenyl-methylaminophenol derivatives, indicating that structural modifications can significantly enhance activity.[2]

These examples underscore the importance of synthesizing and testing a range of derivatives to identify the most potent and selective compounds. The substitutions on both the benzyloxy and phenoxy rings, as well as the nature of the acetic acid side chain, are all expected to influence the cytotoxic profile of this compound derivatives.

Dissecting Structure-Activity Relationships (SAR)

The comparison of cytotoxicity data from a series of analogues allows for the elucidation of SAR. This involves identifying the chemical features that are crucial for biological activity. For instance, a quantitative structure-activity relationship (QSAR) study on phenoxy and benzyloxyacetic acid derivatives as antisickling agents (though not focused on cytotoxicity) revealed that the potency of these compounds was positively correlated with the hydrophobicity and electron-withdrawing nature of substituents on the aromatic rings.[3] Specifically, positive correlations were found with the π (hydrophobicity) and σ (electronic effect) constants of substituents at the ortho, meta, and para positions.[3] Conversely, a negative correlation was observed with the molar refraction (a measure of steric bulk) of para substituents in the benzyloxyacetic acid series.[3]

These principles can be applied to the design of novel this compound derivatives with enhanced cytotoxicity. For example, the introduction of hydrophobic and electron-withdrawing groups on the benzyloxy and/or phenoxy rings could be a rational strategy to increase their anticancer potential.

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, it is crucial to employ well-validated and standardized experimental protocols. Here, we provide detailed methodologies for three commonly used cytotoxicity assays.

Experimental Workflow for Cytotoxicity Assays

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Measurement cluster_2 Assay Options cluster_3 Data Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with a serial dilution of this compound derivatives B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Perform Cytotoxicity Assay D->E F MTT Assay (Metabolic Activity) E->F e.g. G LDH Assay (Membrane Integrity) E->G e.g. H Apoptosis Assay (Programmed Cell Death) E->H e.g. I Measure absorbance or fluorescence F->I G->I H->I J Calculate percentage of cell viability/death I->J K Determine IC50 values J->K L Compare IC50 values and analyze SAR K->L

Caption: A generalized workflow for assessing the cytotoxicity of this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. It is an indicator of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the this compound derivatives in 6-well plates or culture flasks.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Annexin V/PI Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excite the fluorochromes using a 488 nm laser and detect the emission of Annexin V-FITC and PI in the appropriate channels.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the mode of cell death induced by the compounds.

Apoptosis Signaling Pathway

G cluster_0 Apoptosis Induction cluster_1 Signaling Cascade cluster_2 Cellular Events A 4-Benzyloxyphenoxyacetic Acid Derivative B Mitochondrial Pathway (Intrinsic) A->B Induces C Death Receptor Pathway (Extrinsic) A->C Induces D Caspase Activation (e.g., Caspase-3) B->D C->D E DNA Fragmentation D->E F Membrane Blebbing D->F G Formation of Apoptotic Bodies D->G

Caption: A simplified diagram of potential apoptotic pathways induced by cytotoxic compounds.

Conclusion and Future Directions

The systematic evaluation of the cytotoxicity of this compound derivatives is a critical endeavor in the pursuit of novel therapeutic agents. While direct comparative data for a comprehensive series of these specific compounds remains to be published, the principles and methodologies outlined in this guide provide a robust framework for such investigations. By employing a battery of well-validated cytotoxicity assays, researchers can generate high-quality data to compare the potency and selectivity of different derivatives. The subsequent analysis of structure-activity relationships will be instrumental in guiding the rational design of new analogues with improved therapeutic profiles. Future studies should focus on synthesizing and evaluating a diverse library of this compound derivatives to build a comprehensive understanding of their cytotoxic potential and to identify lead candidates for further preclinical and clinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Benzyloxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. Handling and disposing of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Benzyloxyphenoxyacetic acid, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No: 38559-92-1) is a solid organic compound that presents the following primary hazards:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust.

While it is not classified as acutely toxic, its irritant properties necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE). From a disposal perspective, these hazards classify it as a chemical waste that requires a structured and compliant disposal pathway.

The Hierarchy of Waste Management: A Guiding Principle

The most effective approach to chemical waste is to minimize its generation in the first place. However, when disposal is unavoidable, a hierarchical approach ensures that safety and environmental impact are prioritized.

WasteHierarchy cluster_0 Waste Management Hierarchy Source Reduction Source Reduction Chemical Treatment (Neutralization) Chemical Treatment (Neutralization) Source Reduction->Chemical Treatment (Neutralization) If unavoidable Licensed Disposal Licensed Disposal Chemical Treatment (Neutralization)->Licensed Disposal For residues & bulk

Caption: A workflow illustrating the preferred hierarchy for managing this compound waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles for bulk handling or spill cleanup.Protects against splashes and airborne dust particles causing serious eye irritation.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use.Prevents skin contact and subsequent irritation.
Body A fully buttoned laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.Minimizes the risk of inhaling irritant dust particles.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste. The following protocols provide clear, actionable steps for different scenarios.

Disposal of Bulk Quantities and Concentrated Waste

Bulk quantities of solid this compound, as well as concentrated solutions, must be disposed of as hazardous chemical waste through a licensed environmental management company.

Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "38559-92-1"

    • The primary hazards: "Irritant"

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

BulkDisposal A Bulk Solid or Concentrated Solution B Select & Label Compatible Container A->B C Store in Satellite Accumulation Area B->C D Contact EHS for Licensed Disposal C->D

Caption: Workflow for the disposal of bulk this compound waste.

Management of Dilute Aqueous Solutions (with In-Lab Neutralization)

For very dilute, uncontaminated aqueous solutions of this compound, in-laboratory neutralization can be a viable pre-treatment step before final disposal, subject to local regulations. This process converts the carboxylic acid into a salt, which is generally less hazardous.

Protocol:

  • Verification: Confirm with your institution's EHS department that drain disposal of the neutralized salt is permissible.

  • Safety First: Perform the neutralization in a fume hood while wearing all required PPE.

  • Dilution: If the solution is not already dilute, slowly add it to a larger volume of cold water with stirring.

  • Neutralization: Slowly add a dilute solution of a weak base, such as sodium bicarbonate (5-10% solution), to the acidic solution with constant stirring. Be aware that this reaction will produce carbon dioxide gas, so add the base slowly to avoid excessive foaming and splashing.

  • pH Monitoring: Use a calibrated pH meter or pH paper to monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, and if permitted, the solution can be poured down the drain with a copious amount of running water (at least 20 times the volume of the neutralized solution).

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must be properly decontaminated before disposal to ensure no residual chemical poses a hazard.

Protocol:

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste, following the protocol for bulk waste.

  • Defacing: After triple rinsing and allowing the container to dry, deface or remove the original label.

  • Final Disposal: The decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, as per your institution's guidelines.

Spill Cleanup and Waste Disposal

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Protocol:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Don PPE: Wear all appropriate PPE, including respiratory protection if dust is present.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.

  • Collection: Place the absorbed material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: The waste from the spill cleanup must be disposed of as hazardous chemical waste, following the protocol for bulk waste.

Selecting a Licensed Waste Disposal Partner

Engaging a reputable and licensed hazardous waste disposal company is a critical final step. Your institution's EHS department will likely have a list of approved vendors. When selecting a partner, ensure they provide a "cradle-to-grave" tracking of the waste, from your laboratory to its final, environmentally sound disposal.

Conclusion: A Commitment to Safety and Integrity

The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By adhering to these detailed procedures, researchers not only comply with regulatory standards but also foster a culture of safety and environmental stewardship. This commitment to best practices is integral to the scientific integrity of your work and the long-term sustainability of the research enterprise.

A Senior Application Scientist's Guide to Handling 4-Benzyloxyphenoxyacetic Acid: From Core Principles to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Benzyloxyphenoxyacetic acid is foundational to discovery. However, innovation cannot come at the expense of safety. A deep, causal understanding of a compound's reactivity and toxicology is the bedrock of a secure laboratory environment. This guide moves beyond a simple checklist, providing a procedural and logical framework for handling this compound, ensuring that every step is a self-validating component of a comprehensive safety system.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound (CAS No. 38559-92-1) is a solid, crystalline compound.[1] While stable under normal conditions, its hazard profile, as defined by the OSHA Hazard Communication Standard (29 CFR 1910.1200), necessitates a rigorous approach to personal protection.[2] The primary risks are not acute, systemic toxicity but rather direct, localized contact hazards.

The compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritant (Category 2): Causes serious, potentially damaging, eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation if inhaled as a dust.[1][2]

These classifications are the cornerstone of our PPE strategy. The goal is to create an unbroken barrier between the chemical in all its forms (solid powder, solutions) and the operator.

Hazard ClassificationGHS CategoryDescription of RiskCausal Link to PPE
Skin Corrosion/Irritation Category 2Causes reversible skin irritation upon direct contact.[1][2]Mandates use of chemical-resistant gloves and protective clothing to prevent dermal exposure.
Serious Eye Damage/Irritation Category 2Contact with eyes can cause significant irritation.[1][2]Requires chemical safety goggles or a face shield to prevent splashes or airborne dust from reaching the eyes.
STOT - Single Exposure Category 3Inhalation of dust may irritate the respiratory system.[1][2]Necessitates handling in a ventilated area (fume hood) and, in certain scenarios, use of respiratory protection.

The Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but a dynamic risk assessment. The primary exposure risk when handling this compound in its solid form is the generation of fine dust during weighing and transfer.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: ANSI Z87.1-compliant or EN166-compliant chemical safety goggles are the absolute minimum requirement.[3][4]

  • Causality: The "Serious Eye Irritation" classification means that even minor contact from a splash or airborne particle can lead to significant discomfort and injury.[1][2] Goggles provide a 360-degree seal around the eyes, which standard safety glasses do not.

  • Enhanced Precautions: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during vigorous mixing or dissolution), a full-face shield should be worn in addition to safety goggles.[5][6] The face shield protects the entire face from contact.

Skin and Body Protection: An Impermeable Barrier
  • Hand Protection: Nitrile gloves are the standard for handling this compound.[7] Always inspect gloves for tears or pinholes before use.[1]

    • Protocol: For prolonged work, consider double-gloving. If contact with the chemical occurs, remove the glove immediately following the proper procedure to avoid contaminating your skin, wash your hands, and don a new glove.

  • Body Protection: A professional lab coat is mandatory. Ensure it is fully buttoned.

    • Causality: The "Skin Irritant" classification underscores the need to protect all exposed skin.[1][2] A lab coat prevents contamination of personal clothing and the skin beneath. For tasks with a higher risk of spills, such as large-scale reactions, a chemical-resistant apron provides an additional layer of security.

Respiratory Protection: Mitigating Inhalation Risks
  • Primary Engineering Control: All handling of solid this compound that could generate dust must be performed inside a certified chemical fume hood.[5] This is the most critical step in preventing respiratory irritation.

  • When Respirators are Necessary: If engineering controls are not available or are insufficient to control airborne dust (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with a particulate filter is suitable for protecting against dust inhalation.[6]

    • Causality: The compound is categorized as a respiratory irritant.[1] The fine particles can be easily inhaled, leading to irritation of the nose, throat, and lungs.

Operational Plan: A Step-by-Step Handling Guide

This protocol ensures that safety is integrated into every stage of the workflow.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep_area 1. Designate & Prepare Work Area in Fume Hood verify_safety 2. Verify Eyewash/Shower Functionality prep_area->verify_safety don_ppe 3. Don Full PPE (Goggles, Gloves, Lab Coat) verify_safety->don_ppe weigh 4. Weigh Solid Compound Carefully to Minimize Dust don_ppe->weigh Proceed to handling transfer 5. Transfer to Vessel weigh->transfer dissolve 6. Add Solvent Slowly to Dissolve transfer->dissolve decontaminate 7. Decontaminate Glassware & Work Surfaces dissolve->decontaminate After experiment dispose_waste 8. Segregate & Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly (Gloves Last) dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Step-by-step workflow for handling this compound.

Detailed Steps:

  • Area Preparation: Before bringing the chemical into the workspace, ensure the designated fume hood is clean and uncluttered. Verify that the safety shower and eyewash station are accessible and have been recently tested.

  • Donning PPE: Put on your lab coat, followed by chemical safety goggles, and finally, nitrile gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfers on a disposable weigh paper or in a clean, tared beaker within the fume hood.

    • Handle the container and spatula gently to minimize the creation of airborne dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling Decontamination:

    • Wipe down the spatula and any surfaces in the fume hood that may have been contaminated.

    • Rinse all glassware three times. The first rinse should be collected as hazardous waste.

Emergency & Disposal Plans

Exposure and Spill Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Small Spill (in fume hood): Wearing your full PPE, gently sweep up the solid material, trying not to create dust. Place it in a labeled, sealed container for hazardous waste disposal.[2] Clean the spill area with a wet paper towel, and dispose of the towel as hazardous waste.

  • Large Spill: Evacuate the immediate area and notify your laboratory supervisor or Environmental Health & Safety (EHS) office.

Waste Disposal
  • Regulatory Compliance: All waste disposal must comply with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.

  • Procedure:

    • Collect excess solid material and any contaminated disposables (gloves, weigh paper, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

    • The container label should read: "Hazardous Waste: this compound".

    • Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for final disposal, likely via incineration at an approved facility.[5]

By adhering to this comprehensive guide, you build a system of safety that is not only procedural but also deeply logical, grounded in the specific chemical properties of this compound. This approach ensures the integrity of your research and, most importantly, the well-being of the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.